molecular formula C16H33O5P B1504616 16-Phosphonohexadecanoic acid CAS No. 443361-18-0

16-Phosphonohexadecanoic acid

Cat. No.: B1504616
CAS No.: 443361-18-0
M. Wt: 336.4 g/mol
InChI Key: JVXYHUCXFLBBGA-UHFFFAOYSA-N
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Description

16-Phosphonohexadecanoic acid (16-PA) is an alkyl phosphonic acid that forms a self-assembled monolayer (SAM). It yields a close packed pattern with densely arranged alkyl groups. These SAMs are robust and stable in aqueous solutions over a wide pH range.>

Properties

IUPAC Name

16-phosphonohexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33O5P/c17-16(18)14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-22(19,20)21/h1-15H2,(H,17,18)(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXYHUCXFLBBGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCC(=O)O)CCCCCCCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00698128
Record name 16-Phosphonohexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00698128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443361-18-0
Record name 16-Phosphonohexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00698128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 16-Phosphonohexadecanoic Acid: Properties, Synthesis, and Applications in Surface Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Phosphonohexadecanoic acid (16-PHDA) is a bifunctional organic molecule that has garnered significant interest in the fields of materials science, biotechnology, and drug development. Its unique structure, featuring a long C16 alkyl chain, a terminal phosphonic acid group, and a terminal carboxylic acid group, allows it to form robust self-assembled monolayers (SAMs) on a variety of metal oxide surfaces. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 16-PHDA, with a focus on its use in surface functionalization for biomedical applications. Detailed experimental protocols for its synthesis and the formation of SAMs are provided, along with a summary of its key physicochemical properties.

Core Properties of this compound

This compound, with the CAS number 443361-18-0 , is a white solid at room temperature.[1][2] Its bifunctional nature is central to its utility, with the phosphonic acid group serving as a strong anchor to metal oxide substrates and the terminal carboxylic acid providing a versatile handle for further chemical modification.[3]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReferences
CAS Number 443361-18-0[1][2][4][5][6]
Molecular Formula C₁₆H₃₃O₅P[4][5][6]
Molecular Weight 336.40 g/mol [4][5][6]
Melting Point 129-133 °C[6]
Appearance Solid[6]
SMILES OC(=O)CCCCCCCCCCCCCCCP(O)(O)=O[6]
InChI Key JVXYHUCXFLBBGA-UHFFFAOYSA-N[6]

Synthesis of this compound

The most common and effective method for synthesizing this compound is through the Michaelis-Arbuzov reaction.[3] This synthetic route involves the reaction of a 16-halo-hexadecanoic acid ester with a trialkyl phosphite (B83602), followed by hydrolysis to yield the final product.

Synthesis Workflow

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Michaelis-Arbuzov Reaction cluster_2 Step 3: Hydrolysis A 16-Hydroxyhexadecanoic acid ester B 16-Bromohexadecanoic acid ester A->B  HBr   D Dialkyl 15-carboxypentadecylphosphonate B->D C Trialkyl phosphite C->D  Heat   E 16-Phosphonohexadecanoic acid D->E  Acid/Base  

A simplified workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis

A detailed, step-by-step protocol for the synthesis of this compound is outlined below.

Step 1: Preparation of Diethyl 15-carboxypentadecylphosphonate

  • A mixture of 16-bromohexadecanoic acid (1 equivalent) and triethyl phosphite (1.2 equivalents) is heated at 150-160°C for 4-5 hours.

  • The reaction mixture is then cooled to room temperature.

  • Excess triethyl phosphite is removed under reduced pressure to yield crude diethyl 15-carboxypentadecylphosphonate.

Step 2: Hydrolysis to this compound

  • The crude diethyl 15-carboxypentadecylphosphonate is refluxed in a mixture of concentrated hydrochloric acid and acetic acid (1:1 v/v) for 24 hours.

  • The reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with cold water and then recrystallized from ethanol (B145695) or a mixture of ethanol and water to yield pure this compound.

Self-Assembled Monolayers (SAMs) of this compound

16-PHDA is widely used to form highly ordered and stable self-assembled monolayers on various metal oxide surfaces, such as titanium oxide (TiO₂) and indium tin oxide (ITO).[1][2][3] The phosphonic acid headgroup strongly binds to the metal oxide surface, while the long alkyl chains self-organize through van der Waals interactions to form a densely packed monolayer. The terminal carboxylic acid groups are exposed at the surface, making them available for further functionalization.

Experimental Protocol: SAM Formation on Titanium Oxide (TiO₂)
  • Substrate Preparation: Commercially pure titanium substrates are cleaned by sonication in acetone, followed by isopropanol (B130326) and deionized water (15 minutes each). The substrates are then dried under a stream of nitrogen. To generate a fresh, reactive oxide layer, the substrates can be treated with UV-ozone for 15 minutes prior to immersion.

  • SAM Formation: A 1 mM solution of this compound is prepared in anhydrous ethanol. The cleaned titanium substrates are immersed in this solution for 24 hours at room temperature.

  • Rinsing and Drying: After immersion, the substrates are thoroughly rinsed with fresh ethanol to remove any non-covalently bound molecules and then dried under a stream of nitrogen.

  • Annealing (Optional): To improve the stability and ordering of the SAM, the coated substrates can be annealed at a moderate temperature (e.g., 100-120°C) for 1-2 hours.[7]

Characterization of SAMs

The quality and properties of the formed SAMs can be characterized using various surface-sensitive techniques.

Characterization TechniqueInformation Obtained
Contact Angle Goniometry Surface wettability and hydrophobicity, providing an indication of monolayer formation and order.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical state of the surface, confirming the presence of phosphorus and the binding of the phosphonic acid to the substrate.[5]
Atomic Force Microscopy (AFM) Surface morphology and roughness, and can be used to estimate the thickness of the monolayer.[7]
Fourier-Transform Infrared Spectroscopy (FTIR) Vibrational modes of the molecule, confirming the presence of the alkyl chains and the binding mode of the phosphonic acid headgroup.[3]

Applications in Drug Development and Biotechnology

The ability to form stable SAMs with a reactive terminal group makes 16-PHDA an excellent candidate for various applications in drug development and biotechnology. The terminal carboxylic acid can be activated to covalently immobilize a wide range of biomolecules, including proteins, peptides, and small molecule drugs.

Surface Functionalization for Biomolecule Immobilization

A common method for activating the terminal carboxylic acid groups of a 16-PHDA SAM is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[3] This creates a reactive NHS ester that can readily react with primary amines on biomolecules to form a stable amide bond.

Workflow for Biomolecule Immobilization

G cluster_0 Step 1: SAM Formation cluster_1 Step 2: Carboxyl Activation cluster_2 Step 3: Biomolecule Immobilization A Metal Oxide Substrate (e.g., TiO2) B 16-PHDA SAM with -COOH surface A->B  16-PHDA solution   D Reactive NHS-ester surface B->D C EDC / NHS C->D  pH 5-6   F Covalently immobilized biomolecule D->F E Biomolecule with primary amine (-NH2) E->F  pH 7-8  

Workflow for surface functionalization and biomolecule immobilization.
Experimental Protocol: EDC/NHS Coupling

  • Activation Solution: Prepare a solution of 0.4 M EDC and 0.1 M NHS in a suitable buffer, such as 2-(N-morpholino)ethanesulfonic acid (MES) buffer at pH 5.5.

  • Activation Step: Immerse the 16-PHDA functionalized substrate in the activation solution for 15-30 minutes at room temperature.

  • Rinsing: Briefly rinse the substrate with the MES buffer to remove excess EDC and NHS.

  • Biomolecule Immobilization: Immediately immerse the activated substrate in a solution containing the biomolecule of interest (e.g., protein in Phosphate-Buffered Saline, PBS, at pH 7.4) for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching and Rinsing: To deactivate any unreacted NHS esters, the substrate can be immersed in a quenching solution (e.g., 1 M ethanolamine, pH 8.5) for 10-15 minutes. Finally, rinse the substrate thoroughly with PBS and deionized water.

Interaction with Cellular Signaling Pathways

Currently, there is a lack of scientific literature describing the direct interaction of this compound with or modulation of specific cellular signaling pathways. Its primary role in a biological context, as established in numerous studies, is as a stable and biocompatible surface coating or linker molecule for the immobilization of bioactive agents. Therefore, it is more accurately described as a component of a biomaterial interface rather than a signaling molecule itself. Researchers utilizing 16-PHDA in cell-based applications should consider its role as a passive surface modifier that can influence cellular behavior (e.g., adhesion, proliferation) through the properties of the immobilized biomolecules or the overall surface characteristics it imparts.

Conclusion

This compound is a versatile and valuable molecule for researchers in materials science and drug development. Its ability to form robust and functionalizable self-assembled monolayers on metal oxide surfaces provides a powerful platform for creating tailored biointerfaces. The detailed protocols and data presented in this guide offer a solid foundation for the successful synthesis, application, and characterization of 16-PHDA in a variety of research settings. Future investigations may further elucidate the full potential of this molecule in advanced biomedical devices and therapeutic systems.

References

An In-depth Technical Guide to the Synthesis of 16-Phosphonohexadecanoic Acid via the Michaelis-Arbuzov Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 16-phosphonohexadecanoic acid, a valuable bifunctional molecule utilized in materials science and biotechnology. The synthetic route described herein focuses on the robust and widely applicable Michaelis-Arbuzov reaction for the key carbon-phosphorus bond formation. This document offers detailed experimental procedures, quantitative data, and visual aids to facilitate the successful synthesis and characterization of the target compound.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a multi-step process commencing with the functionalization of a long-chain carboxylic acid. The overall strategy involves:

  • Esterification and Bromination of a Hexadecanoic Acid Precursor: To prevent side reactions with the carboxylic acid moiety during the subsequent phosphonylation step, the acid is first protected as an ester. Concurrently or subsequently, the terminal methyl group is functionalized with a bromine atom to create an electrophilic site for the Michaelis-Arbuzov reaction. For this guide, we will focus on the use of a commercially available ω-bromoalkanoic acid ester.

  • Michaelis-Arbuzov Reaction: The cornerstone of this synthesis is the reaction of the ω-bromoalkanoate ester with a trialkyl phosphite (B83602), typically triethyl phosphite. This reaction forms a stable phosphonate (B1237965) ester.

  • Hydrolysis: The final step involves the hydrolysis of both the phosphonate ester and the carboxylate ester to yield the desired this compound.

The following diagram illustrates the overall experimental workflow:

G cluster_0 Step 1: Starting Material cluster_1 Step 2: Michaelis-Arbuzov Reaction cluster_2 Step 3: Hydrolysis start Ethyl 16-bromohexadecanoate arbuzov Reaction with Triethyl Phosphite start->arbuzov phosphonate Ethyl 16-(diethoxyphosphoryl)hexadecanoate arbuzov->phosphonate hydrolysis Acid Hydrolysis phosphonate->hydrolysis product This compound hydrolysis->product

Figure 1: Overall experimental workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 16-bromohexadecanoate

While ethyl 16-bromohexadecanoate is commercially available, a representative procedure for its synthesis from 16-bromohexadecanoic acid is provided below for completeness.

Protocol:

  • To a solution of 16-bromohexadecanoic acid (1 equivalent) in ethanol (B145695), add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 16-bromohexadecanoate.

Step 2: Michaelis-Arbuzov Reaction - Synthesis of Ethyl 16-(diethoxyphosphoryl)hexadecanoate

This step involves the reaction of ethyl 16-bromohexadecanoate with triethyl phosphite.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine ethyl 16-bromohexadecanoate (1 equivalent) and an excess of triethyl phosphite (typically 1.5-2.0 equivalents).

  • Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 4-6 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess triethyl phosphite by vacuum distillation.

  • The crude product, ethyl 16-(diethoxyphosphoryl)hexadecanoate, can be purified by column chromatography on silica (B1680970) gel.

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the phosphonate and carboxylate esters.

Protocol:

  • To the ethyl 16-(diethoxyphosphoryl)hexadecanoate, add an excess of concentrated hydrochloric acid.

  • Reflux the mixture for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of a white solid.

  • Collect the solid by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
Ethyl 16-bromohexadecanoateC₁₈H₃₅BrO₂363.37Solid28-30
Ethyl 16-(diethoxyphosphoryl)hexadecanoateC₂₂H₄₅O₅P420.57OilN/A
This compoundC₁₆H₃₃O₅P336.40Solid129-133[1]

Spectroscopic Data Summary:

Compound¹H NMR (CDCl₃, δ ppm)³¹P NMR (CDCl₃, δ ppm)
Ethyl 16-bromohexadecanoate4.12 (q, 2H), 3.40 (t, 2H), 2.28 (t, 2H), 1.85 (m, 2H), 1.63 (m, 2H), 1.25 (m, 24H)N/A
Ethyl 16-(diethoxyphosphoryl)hexadecanoate4.13 (m, 4H), 2.28 (t, 2H), 1.75-1.55 (m, 4H), 1.33 (t, 6H), 1.25 (m, 26H)~32
This compound2.35 (t, 2H), 1.75 (m, 2H), 1.63 (m, 2H), 1.26 (br s, 24H)~30

Mandatory Visualizations

Michaelis-Arbuzov Reaction Mechanism

The Michaelis-Arbuzov reaction proceeds through a two-step mechanism: an initial S(_N)2 attack by the nucleophilic phosphorus atom of the trialkyl phosphite on the electrophilic carbon of the alkyl halide, followed by a dealkylation step.

G cluster_0 Step 1: SN2 Attack cluster_1 Step 2: Dealkylation reactants Triethyl Phosphite + Ethyl 16-bromohexadecanoate intermediate Quasiphosphonium Salt Intermediate reactants->intermediate Nucleophilic Attack dealkylation Attack by Bromide Anion intermediate->dealkylation products Ethyl 16-(diethoxyphosphoryl)hexadecanoate + Ethyl Bromide dealkylation->products SN2 Reaction

Figure 2: Mechanism of the Michaelis-Arbuzov reaction.
Logical Relationship of Synthetic Steps

The synthesis of this compound follows a logical progression where the product of each step serves as the reactant for the subsequent step, culminating in the desired bifunctional molecule.

G start Ethyl 16-bromohexadecanoate step2 Michaelis-Arbuzov Reaction start->step2 intermediate Ethyl 16-(diethoxyphosphoryl)hexadecanoate step2->intermediate step3 Hydrolysis intermediate->step3 product 16-Phosphonohexadecanoic Acid step3->product

Figure 3: Logical progression of the synthesis.

Conclusion

The synthesis of this compound via the Michaelis-Arbuzov reaction is a reliable and scalable method for producing this important bifunctional molecule. This guide provides the necessary experimental details and characterization data to enable researchers to successfully synthesize and utilize this compound in their respective fields. Careful execution of the described protocols and attention to purification techniques are crucial for obtaining a high-purity final product.

References

16-Bromohexadecanoic Acid: A Versatile Precursor for the Synthesis of Bioactive Phosphonic Acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain functionalized fatty acids and their analogs are of significant interest in the fields of drug discovery, materials science, and biotechnology. Among these, ω-phosphonic acid derivatives of long-chain fatty acids have emerged as a promising class of molecules with diverse applications. Their structural similarity to naturally occurring phosphates allows them to act as enzyme inhibitors, modulators of signaling pathways, and effective agents for surface modification of materials. 16-Bromohexadecanoic acid has been identified as a key precursor for the synthesis of 16-phosphonohexadecanoic acid, a molecule with a long alkyl chain that provides hydrophobicity and a terminal phosphonic acid group for specific interactions. This guide provides a comprehensive overview of the synthesis of this compound from 16-bromohexadecanoic acid, including detailed experimental protocols, and explores its potential role in biological systems.

Synthesis of this compound

The synthesis of this compound from 16-bromohexadecanoic acid is a well-established two-step process. The first step involves the formation of a phosphonate (B1237965) ester via the Michaelis-Arbuzov reaction, followed by a hydrolysis step to yield the final phosphonic acid.[1] To prevent side reactions with the carboxylic acid moiety, it is often protected as an ester prior to the phosphonylation step.

Experimental Protocols

Part 1: Esterification of 16-Bromohexadecanoic Acid (Example with tert-butyl ester)

This initial step protects the carboxylic acid to prevent it from interfering with the subsequent phosphonylation reaction.

  • Reaction:

    • 16-bromohexadecanoic acid is dissolved in an anhydrous solvent such as tetrahydrofuran (B95107) (THF).

    • The solution is cooled to 0°C.

    • Trifluoroacetic anhydride (B1165640) is added slowly.

    • After stirring, tert-butyl alcohol is added, and the reaction is allowed to proceed at room temperature.

    • The reaction is quenched with a saturated sodium bicarbonate solution.

    • The product, tert-butyl 16-bromohexadecanoate, is extracted with an organic solvent (e.g., dichloromethane), dried, and purified by flash chromatography.

Part 2: Michaelis-Arbuzov Reaction

This reaction forms the carbon-phosphorus bond, which is the core of the phosphonic acid moiety.[1]

  • Reaction:

    • tert-Butyl 16-bromohexadecanoate is reacted with a trialkyl phosphite, such as triethyl phosphite.

    • The reaction mixture is heated to facilitate the nucleophilic substitution and subsequent rearrangement to the thermodynamically stable phosphonate ester.

    • The resulting product is diethyl (15-(tert-butoxycarbonyl)pentadecyl)phosphonate.

Part 3: Hydrolysis of the Phosphonate Ester and Deprotection of the Carboxylic Acid

The final step involves the removal of the ethyl groups from the phosphonate ester and the tert-butyl group from the carboxylic acid to yield the desired this compound.

  • Reaction:

    • The diethyl (15-(tert-butoxycarbonyl)pentadecyl)phosphonate is refluxed with a strong concentrated acid, such as hydrochloric acid (HCl).[1][2][3]

    • The high temperature and acidic conditions lead to the hydrolysis of both the phosphonate ester and the tert-butyl ester.

    • After the reaction is complete, the excess acid and water are removed by distillation.

    • The final product, this compound, can be further purified by recrystallization.

Quantitative Data
StepReactantsReagentsSolventConditionsProductYield (%)
1. Esterification 16-Bromohexadecanoic acidTrifluoroacetic anhydride, tert-butyl alcoholTetrahydrofuran0°C to room temperature, 2.5 htert-Butyl 16-bromohexadecanoate~85%
2. Michaelis-Arbuzov Reaction tert-Butyl 16-bromohexadecanoateTriethyl phosphiteNeat (or high-boiling solvent)Heat (e.g., 150-160°C)Diethyl (15-(tert-butoxycarbonyl)pentadecyl)phosphonateHigh
3. Hydrolysis Diethyl (15-(tert-butoxycarbonyl)pentadecyl)phosphonateConcentrated Hydrochloric AcidWaterRefluxThis compoundHigh

Note: Yields for steps 2 and 3 are generally high but can vary depending on the specific reaction conditions and purification methods.

Characterization Data for this compound
PropertyValue
Molecular Formula C16H33O5P
Molecular Weight 336.40 g/mol
Appearance Solid
Melting Point 129-133 °C[4]
CAS Number 443361-18-0[4][5]

Visualizing the Synthesis and Potential Biological Role

To better understand the process and potential applications, the following diagrams illustrate the synthetic workflow and a conceptual biological pathway where this compound might exert its effects.

Synthesis_Workflow cluster_start Starting Material cluster_esterification Step 1: Esterification cluster_arbuzov Step 2: Michaelis-Arbuzov Reaction cluster_hydrolysis Step 3: Hydrolysis A 16-Bromohexadecanoic Acid B tert-Butyl 16-bromohexadecanoate A->B TFAA, t-BuOH C Diethyl (15-(tert-butoxycarbonyl) pentadecyl)phosphonate B->C P(OEt)3, Heat D 16-Phosphonohexadecanoic Acid C->D Conc. HCl, Reflux Fatty_Acid_Metabolism_Inhibition cluster_extracellular Extracellular Space cluster_cellular Cellular Environment cluster_inhibitor Potential Intervention LCFA_out Long-Chain Fatty Acids LCFA_in Intracellular Long-Chain Fatty Acids LCFA_out->LCFA_in Uptake Acyl_CoA Fatty Acyl-CoA LCFA_in->Acyl_CoA Acyl-CoA Synthetase Metabolism Fatty Acid Metabolism (e.g., β-oxidation, TAG synthesis) Acyl_CoA->Metabolism Signaling Lipid Signaling Pathways Acyl_CoA->Signaling Inhibitor 16-Phosphonohexadecanoic Acid Inhibitor->Acyl_CoA Inhibition

References

Characterization of 16-Phosphonohexadecanoic acid by NMR and FTIR spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 16-Phosphonohexadecanoic acid (16-PHA) is a bifunctional molecule of significant interest in materials science and drug delivery. Its unique structure, featuring a long hydrocarbon chain with a terminal carboxylic acid and a phosphonic acid headgroup, allows for the formation of robust self-assembled monolayers (SAMs) on various substrates. This guide provides a detailed overview of the characterization of 16-PHA using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, offering insights into its molecular structure and purity.

Spectroscopic Analysis of this compound

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful analytical techniques for the structural elucidation and purity assessment of this compound. NMR provides detailed information about the carbon-hydrogen framework and the phosphorus environment, while FTIR is adept at identifying the key functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the molecular structure of 16-PHA. Due to its amphiphilic nature, the choice of solvent is crucial for obtaining high-resolution spectra. Deuterated methanol (B129727) (CD₃OD) or a mixture of deuterated chloroform (B151607) (CDCl₃) and CD₃OD is often employed to ensure solubility.

¹H NMR Spectroscopy: The proton NMR spectrum of 16-PHA is characterized by distinct signals corresponding to the protons of the long alkyl chain, the methylene (B1212753) groups adjacent to the functional groups, and the acidic protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a fingerprint of the carbon backbone of 16-PHA. The chemical shifts are sensitive to the local electronic environment, allowing for the identification of each carbon atom in the molecule.

³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly useful for characterizing the phosphonic acid moiety. A single resonance is expected for 16-PHA, and its chemical shift can provide information about the oxidation state and coordination environment of the phosphorus atom.

Quantitative NMR Data Summary

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on established chemical shift values for analogous long-chain alkyl carboxylic acids and phosphonic acids.

Table 1: Predicted ¹H NMR Spectral Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
COOH~11-12Broad Singlet1H
-CH₂-COOH (C2)~2.2 - 2.4Triplet2H
-CH₂-PO(OH)₂ (C16)~1.6 - 1.8Multiplet2H
-CH₂-CH₂-COOH (C3)~1.5 - 1.7Multiplet2H
-(CH₂)₁₁- (C4-C14)~1.2 - 1.4Multiplet22H
-CH₂-CH₂-PO(OH)₂ (C15)~1.4 - 1.6Multiplet2H
PO(OH)₂~ variableBroad Singlet2H

Table 2: Predicted ¹³C NMR Spectral Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)
COOH (C1)~175 - 180
-CH₂-COOH (C2)~34 - 36
-CH₂-PO(OH)₂ (C16)~25 - 35 (doublet due to ¹J-PC coupling)
-(CH₂)₁₂- (bulk methylenes)~28 - 31
-CH₂-CH₂-COOH (C3)~24 - 26
-CH₂-CH₂-PO(OH)₂ (C15)~22 - 25

Table 3: Predicted ³¹P NMR Spectral Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)
-PO(OH)₂~25 - 35
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive method for identifying the functional groups present in 16-PHA. The spectrum is dominated by the characteristic absorption bands of the carboxylic acid and phosphonic acid moieties, as well as the alkyl chain.

Quantitative FTIR Data Summary

Table 4: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
2800 - 3300O-H stretch (very broad)Carboxylic Acid
2850 - 2960C-H stretchAlkyl Chain
~1700C=O stretchCarboxylic Acid
1460 - 1470C-H bendAlkyl Chain
1100 - 1300P=O stretchPhosphonic Acid
900 - 1050P-OH stretchPhosphonic Acid

Experimental Protocols

Detailed and standardized experimental procedures are critical for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy Protocol

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CD₃OD or a 1:1 mixture of CDCl₃:CD₃OD).

  • Gently warm and vortex the sample to ensure complete dissolution. The waxy nature of the solid may require slight heating.

2. Instrument Parameters:

  • ¹H NMR:

    • Spectrometer Frequency: 400 MHz or higher

    • Pulse Sequence: Standard single-pulse experiment

    • Number of Scans: 16-64 (depending on concentration)

    • Relaxation Delay: 1-2 seconds

    • Spectral Width: 0-14 ppm

  • ¹³C NMR:

    • Spectrometer Frequency: 100 MHz or higher

    • Pulse Sequence: Proton-decoupled single-pulse experiment

    • Number of Scans: 1024 or more (due to low natural abundance of ¹³C)

    • Relaxation Delay: 2-5 seconds

    • Spectral Width: 0-200 ppm

  • ³¹P NMR:

    • Spectrometer Frequency: 162 MHz or higher

    • Pulse Sequence: Proton-decoupled single-pulse experiment

    • Number of Scans: 128-512

    • Relaxation Delay: 2-5 seconds

    • Reference: 85% H₃PO₄ (external or internal)

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum and perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

FTIR Spectroscopy Protocol

1. Sample Preparation (ATR-FTIR):

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid this compound onto the center of the ATR crystal.

  • Apply consistent pressure using the ATR press to ensure good contact between the sample and the crystal.

2. Data Acquisition:

  • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

  • Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.

  • The resulting spectrum will be in absorbance units.

3. Data Analysis:

  • Identify the characteristic absorption peaks and compare them to the expected values for the functional groups in 16-PHA.

  • The absence of significant impurity peaks is indicative of a pure sample.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the characterization of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Validation synthesis Synthesis of 16-PHA purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ³¹P) purification->nmr ftir FTIR Spectroscopy purification->ftir structure_validation Structural Validation nmr->structure_validation ftir->structure_validation purity_assessment Purity Assessment structure_validation->purity_assessment final_product Characterized 16-PHA purity_assessment->final_product Meets Specifications

Caption: Overall workflow for the synthesis and characterization of this compound.

nmr_workflow start 16-PHA Sample dissolution Dissolution in Deuterated Solvent start->dissolution h1_nmr ¹H NMR Acquisition dissolution->h1_nmr c13_nmr ¹³C NMR Acquisition dissolution->c13_nmr p31_nmr ³¹P NMR Acquisition dissolution->p31_nmr processing Data Processing (FT, Phasing, Baseline Correction) h1_nmr->processing c13_nmr->processing p31_nmr->processing analysis Spectral Analysis (Peak Assignment, Integration) processing->analysis result Structural Confirmation analysis->result

Caption: Detailed workflow for NMR analysis of this compound.

ftir_workflow sample_prep Sample Preparation (ATR Crystal Cleaning) background_scan Background Spectrum Acquisition sample_prep->background_scan sample_scan Sample Spectrum Acquisition background_scan->sample_scan data_analysis Data Analysis (Peak Identification) sample_scan->data_analysis functional_group_id Functional Group Confirmation data_analysis->functional_group_id

Caption: Step-by-step workflow for FTIR analysis of this compound.

The Dual Nature of 16-Phosphonohexadecanoic Acid: A Technical Guide to Its Amphiphilicity and Self-Assembly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Phosphonohexadecanoic acid (16-PHDA) is a bifunctional organic molecule of significant interest in materials science and biotechnology. Its unique molecular architecture, featuring a long hydrophobic sixteen-carbon chain flanked by a hydrophilic phosphonic acid head and a terminal carboxylic acid group, imparts a distinct amphiphilic character. This technical guide provides an in-depth exploration of the amphiphilic nature of 16-PHDA and its propensity for self-assembly, both at interfaces and potentially in bulk solution. We will delve into the physicochemical principles governing its behavior, present available data, outline detailed experimental protocols for its characterization, and visualize key processes and workflows. This guide is intended to be a comprehensive resource for researchers leveraging 16-PHDA in surface modification, biomaterial design, and drug delivery applications.

Molecular Structure and Amphiphilic Characteristics

This compound is a saturated fatty acid derivative with the chemical formula C₁₆H₃₃O₅P.[1] Its structure is characterized by:

  • A long hydrophobic tail: A sixteen-carbon alkane chain (C₁₆H₃₂) that is nonpolar and repels water.

  • A primary hydrophilic head group: A phosphonic acid group (-PO(OH)₂) at one end of the alkyl chain. This group has a strong affinity for metal oxide surfaces and is ionizable in aqueous solutions.

  • A secondary hydrophilic tail group: A carboxylic acid group (-COOH) at the other end of the chain, which is also polar and can be deprotonated.

This distinct separation of hydrophobic and hydrophilic moieties within the same molecule is the hallmark of an amphiphile.[2] The dual nature of 16-PHDA drives its spontaneous organization in aqueous environments to minimize the unfavorable interactions between the hydrophobic tails and water molecules.

Below is a diagram illustrating the molecular structure of this compound, highlighting its amphiphilic character.

cluster_hydrophobic Hydrophobic Tail cluster_hydrophilic_head Hydrophilic Head cluster_hydrophilic_tail Hydrophilic Tail C1 C2 C1->C2 C16 C C3 C2->C3 C4 C3->C4 C5 C4->C5 C6 C5->C6 C7 C6->C7 C8 C7->C8 C9 C8->C9 C10 C9->C10 C11 C10->C11 C12 C11->C12 C13 C12->C13 C14 C13->C14 C15 C14->C15 P P C15->P O1 O P->O1 = O2 O P->O2 OH1 OH O2->OH1 O3 O C16->O3 = OH2 OH C16->OH2

Caption: Molecular structure of this compound.

Self-Assembly in Aqueous Solution

The self-assembly of amphiphiles in solution is a thermodynamically driven process that leads to the formation of organized structures such as micelles and vesicles. This occurs above a specific concentration known as the Critical Micelle Concentration (CMC).[3] While the primary application of 16-PHDA has been in the formation of self-assembled monolayers on surfaces, its amphiphilic nature suggests it should also self-assemble in bulk solution.

However, there is a notable lack of published data specifically detailing the CMC and self-assembly behavior of 16-PHDA in aqueous solution. This may be due to its potentially low water solubility, a common characteristic of long-chain fatty acids. For instance, 16-hydroxyhexadecanoic acid, a structurally similar molecule, is only sparingly soluble in aqueous buffers.[4]

To provide a framework for understanding the potential behavior of 16-PHDA, we can look at data from analogous long-chain amphiphiles.

Quantitative Data for Analogous Amphiphiles

The following table summarizes the CMC values for some long-chain amphiphiles. It is important to note that the nature of the headgroup and the presence of a second functional group can significantly influence the CMC.

AmphiphileMolecular FormulaChain LengthHeadgroup(s)CMC (mM)Reference
Sodium Dodecyl Sulfate (SDS)C₁₂H₂₅NaO₄S12Sulfate7-10[5]
N-lauroyl sarcosine (B1681465) sodium saltC₁₅H₂₈NNaO₃12 (acyl)Carboxylate14.6[5]
Alkylguanidinium chlorideC₁₆H₃₆ClN₃16GuanidiniumNot specified[6]
16-Mercaptohexadecanoic acidC₁₆H₃₂O₂S16Thiol, CarboxylateNot specified[7][8][9][10][11]
Expected Self-Assembly Behavior of 16-PHDA

Based on its structure, 16-PHDA would be expected to form micelles or vesicles in aqueous solution, with the hydrophobic alkyl chains forming the core of the structure and the hydrophilic phosphonic and carboxylic acid groups exposed to the aqueous environment. The pH of the solution would be a critical factor, as it would determine the ionization state of both the phosphonic and carboxylic acid headgroups, thus influencing the electrostatic interactions and packing of the molecules. The self-assembly of phosphonic acid-containing amphiphiles has been shown to be pH-triggered.

A generalized workflow for the investigation of amphiphile self-assembly is presented below.

cluster_prep Sample Preparation cluster_characterization Characterization cluster_analysis Data Analysis prep Prepare aqueous solutions of 16-PHDA at various concentrations cmc Determine Critical Micelle Concentration (CMC) prep->cmc dls Dynamic Light Scattering (DLS) for size and distribution cmc->dls tem Cryo-Transmission Electron Microscopy (Cryo-TEM) for morphology dls->tem analysis Analyze data to determine aggregate size, shape, and stability tem->analysis

Caption: Workflow for characterizing amphiphile self-assembly.

Self-Assembled Monolayers (SAMs) on Surfaces

The most extensively studied application of 16-PHDA is the formation of highly ordered self-assembled monolayers (SAMs) on various metal oxide surfaces, such as titanium oxide (TiO₂) and zinc oxide (ZnO).[2] The phosphonic acid headgroup serves as a robust anchor, forming strong covalent bonds with the surface. The hydrophobic interactions between the long alkyl chains then drive the formation of a densely packed, ordered monolayer.

The bifunctional nature of 16-PHDA is particularly advantageous in this context. While the phosphonic acid group anchors the molecule to the substrate, the terminal carboxylic acid group is exposed at the monolayer-air or monolayer-liquid interface, providing a versatile handle for further chemical modification.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 16-PHDA's self-assembly.

Determination of Critical Micelle Concentration (CMC)

As specific data for 16-PHDA is unavailable, a general protocol using surface tension measurements, a common method for determining the CMC of surfactants, is provided.

Principle: The surface tension of a solvent decreases with the addition of a surfactant up to the CMC. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution rather than accumulating at the surface.

Materials:

  • This compound

  • High-purity water (e.g., Milli-Q)

  • pH buffer solutions

  • Tensiometer (e.g., Du Noüy ring or Wilhelmy plate)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of 16-PHDA in a suitable solvent in which it is fully soluble (e.g., ethanol (B145695) or a mixed solvent system), as its water solubility may be low.

  • Prepare a series of aqueous solutions with varying concentrations of 16-PHDA by serial dilution of the stock solution into high-purity water or a buffer of the desired pH.

  • Allow the solutions to equilibrate for a specified time at a constant temperature.

  • Measure the surface tension of each solution using a calibrated tensiometer.

  • Plot the surface tension as a function of the logarithm of the 16-PHDA concentration.

  • The CMC is determined as the concentration at the point of intersection of the two linear portions of the plot.

Characterization of Self-Assembled Structures by Dynamic Light Scattering (DLS)

Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light from particles in solution. These fluctuations are related to the Brownian motion of the particles, from which their hydrodynamic radius can be calculated.

Materials:

  • Aqueous dispersion of 16-PHDA aggregates (prepared at a concentration above the expected CMC)

  • DLS instrument

  • Cuvettes

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Prepare a solution of 16-PHDA in the desired aqueous medium at a concentration known to be above its CMC.

  • Filter the solution through a syringe filter directly into a clean DLS cuvette to remove any dust or large aggregates.

  • Place the cuvette in the DLS instrument and allow it to thermally equilibrate.

  • Perform the DLS measurement according to the instrument's operating procedure.

  • Analyze the resulting correlation function to obtain the size distribution and average hydrodynamic radius of the self-assembled structures.

Visualization of Self-Assembled Structures by Cryo-Transmission Electron Microscopy (Cryo-TEM)

Principle: Cryo-TEM allows for the direct visualization of nanoscale structures in their native, hydrated state by rapidly freezing a thin film of the sample.

Materials:

  • Aqueous dispersion of 16-PHDA aggregates

  • Cryo-TEM instrument

  • TEM grids (e.g., lacey carbon)

  • Plunge-freezing apparatus (e.g., Vitrobot)

  • Liquid ethane (B1197151) and liquid nitrogen

Procedure:

  • Prepare a solution of 16-PHDA at a concentration suitable for forming the desired self-assembled structures.

  • Apply a small droplet (3-5 µL) of the sample solution to a glow-discharged TEM grid.

  • Blot the grid with filter paper to create a thin film of the solution.

  • Immediately plunge-freeze the grid in liquid ethane cooled by liquid nitrogen.

  • Transfer the vitrified sample to the cryo-TEM for imaging under cryogenic conditions.

  • Acquire images at different magnifications to visualize the morphology of the self-assembled structures (e.g., spherical micelles, worm-like micelles, vesicles).

Role in Modulating Biological Interactions and Potential Signaling

While 16-PHDA is not known to be directly involved in specific biological signaling pathways, its ability to form functionalized surfaces has significant implications for directing cellular behavior at the material-biology interface. Surfaces modified with 16-PHDA can be used to immobilize bioactive molecules, such as proteins and peptides, which can then interact with cell surface receptors and trigger intracellular signaling cascades.

Cell Adhesion and Focal Adhesion Formation

The terminal carboxylic acid group of a 16-PHDA SAM can be activated to covalently bind proteins from the extracellular matrix (ECM), such as fibronectin or vitronectin. These proteins contain specific binding domains (e.g., the RGD sequence) that are recognized by integrin receptors on the cell surface. The binding of integrins to their ligands on the functionalized surface can lead to the clustering of integrins and the recruitment of cytoplasmic proteins to form focal adhesions.[12][13] Focal adhesions are complex structures that link the ECM to the actin cytoskeleton and act as signaling hubs, regulating cell adhesion, spreading, migration, proliferation, and differentiation.[12][13]

The following diagram illustrates a conceptual signaling pathway initiated by a cell interacting with a surface functionalized with 16-PHDA and an ECM protein.

cluster_surface Functionalized Surface cluster_cell Cell substrate Metal Oxide Substrate sam 16-PHDA SAM substrate->sam Phosphonic acid binding ecm Immobilized ECM Protein (e.g., Fibronectin) sam->ecm Carboxylic acid coupling integrin Integrin Receptor ecm->integrin RGD binding focal_adhesion Focal Adhesion Formation integrin->focal_adhesion signaling Intracellular Signaling Cascade focal_adhesion->signaling response Cellular Response (e.g., Adhesion, Spreading) signaling->response

Caption: Conceptual cell-surface interaction and signaling.

Potential for Drug Delivery

The self-assembled structures of 16-PHDA, such as micelles or vesicles, could potentially be used as nanocarriers for the encapsulation and delivery of hydrophobic drugs. The hydrophobic core of these aggregates can serve as a reservoir for poorly water-soluble therapeutic agents, while the hydrophilic shell provides stability in aqueous environments and can be further functionalized for targeted delivery. The pH-sensitive nature of the phosphonic and carboxylic acid groups could also be exploited for controlled drug release in specific microenvironments, such as tumors, which often have a lower extracellular pH.

Conclusion

This compound is a versatile amphiphilic molecule with a rich potential for self-assembly. While its application in forming robust and functionalizable self-assembled monolayers on surfaces is well-established, its behavior in bulk aqueous solution remains an area ripe for further investigation. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals seeking to harness the unique properties of 16-PHDA. Future studies quantifying its self-assembly in solution and exploring its interactions with biological systems will undoubtedly unlock new applications in biomaterials, diagnostics, and therapeutics.

References

An In-depth Technical Guide to 16-Phosphonohexadecanoic Acid: Molecular Structure, Chemical Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Phosphonohexadecanoic acid (16-PHDA) is a bifunctional organic molecule that has garnered significant interest in the fields of materials science, biotechnology, and drug development. Its unique structure, featuring a long hydrocarbon chain with a terminal phosphonic acid group at one end and a carboxylic acid group at the other, allows it to act as a versatile molecular linker. This guide provides a comprehensive overview of the molecular structure, chemical properties, and key applications of 16-PHDA, with a focus on its role in the formation of self-assembled monolayers (SAMs) for surface modification.

Molecular Structure and Physicochemical Properties

This compound is an amphiphilic molecule, possessing both a hydrophilic (water-attracting) phosphonic acid head and a hydrophobic (water-repelling) 16-carbon alkyl chain.[1] This dual nature is the primary driver for its ability to spontaneously form highly ordered, dense, and stable self-assembled monolayers at interfaces.[1]

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₆H₃₃O₅P[2]
Molecular Weight 336.40 g/mol [2]
CAS Number 443361-18-0[2]
Melting Point 129-133 °C[2]
Boiling Point 523.5±42.0 °C (Predicted)[1]
Density 1.097±0.06 g/cm³ (Predicted)[1]
Solubility Soluble in organic solvents like THF and ethanol (B145695). Water solubility is low but increases upon deprotonation in basic media.[1][3]
pKa₁ (Phosphonic Acid) ~1.1 - 2.3 (Estimated for alkylphosphonic acids)[4]
pKa₂ (Phosphonic Acid) ~5.7 - 8.2 (Estimated for alkylphosphonic acids)[4]
pKa (Carboxylic Acid) ~4-5 (Estimated)

Chemical Properties and Reactivity

The chemical behavior of 16-PHDA is dominated by its two functional groups: the phosphonic acid and the carboxylic acid.

Phosphonic Acid Group: The Surface Anchor

The phosphonic acid moiety exhibits a strong affinity for metal oxide surfaces, such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), and the native oxide layers on various metals.[5] This strong interaction leads to the formation of robust and hydrolytically stable M-O-P (metal-oxygen-phosphorus) bonds, effectively anchoring the molecule to the substrate.[5] The binding can occur in several modes:

  • Monodentate: One of the oxygen atoms of the phosphonic acid group binds to a single metal atom on the surface.

  • Bidentate: Two oxygen atoms of the phosphonic acid group bind to the surface, either in a chelating fashion (to the same metal atom) or a bridging fashion (to two different metal atoms).

  • Tridentate: All three oxygen atoms of the deprotonated phosphonate (B1237965) group are involved in bonding with surface metal atoms.

The specific binding motif depends on factors such as the substrate material, surface crystallography, and the conditions under which the SAM is formed.

Carboxylic Acid Group: The Functional Handle

While the phosphonic acid group anchors the molecule, the terminal carboxylic acid provides a versatile handle for subsequent chemical modifications.[1] This allows for the construction of complex, layered architectures on the surface. The carboxylic acid can be activated, for example, using carbodiimide (B86325) chemistry (EDC/NHS), to covalently attach biomolecules, polymers, or other functional moieties.[1][6]

Synthesis of this compound

The most common synthetic route to this compound involves the Michaelis-Arbuzov reaction.[1] This method ensures regioselectivity, with the phosphonic acid group specifically attached to the 16th carbon.

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Michaelis-Arbuzov Reaction cluster_2 Step 3: Hydrolysis 16-Hydroxyhexadecanoic acid 16-Hydroxyhexadecanoic acid 16-Bromohexadecanoic acid 16-Bromohexadecanoic acid 16-Hydroxyhexadecanoic acid->16-Bromohexadecanoic acid  HBr or PBr₃ Diethyl 16-carboxyhexadecylphosphonate Diethyl 16-carboxyhexadecylphosphonate 16-Bromohexadecanoic acid->Diethyl 16-carboxyhexadecylphosphonate  Heat Triethyl phosphite (B83602) Triethyl phosphite Triethyl phosphite->Diethyl 16-carboxyhexadecylphosphonate This compound This compound Diethyl 16-carboxyhexadecylphosphonate->this compound  Acid Hydrolysis (e.g., HCl)

Synthesis of this compound.

Experimental Protocols

Synthesis of this compound

This protocol outlines a general procedure based on the Michaelis-Arbuzov reaction.

Materials:

  • 16-Bromohexadecanoic acid

  • Triethyl phosphite

  • Concentrated Hydrochloric Acid

  • Anhydrous Toluene (B28343)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Phosphonate Ester Formation: In a round-bottom flask under an inert atmosphere, dissolve 16-bromohexadecanoic acid in a minimal amount of anhydrous toluene. Add an excess of triethyl phosphite (typically 1.5-2 equivalents).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for several hours (e.g., 4-6 hours), monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess triethyl phosphite and toluene under reduced pressure.

  • Hydrolysis: To the resulting crude diethyl phosphonate ester, add an excess of concentrated hydrochloric acid.

  • Heat the mixture to reflux for several hours (e.g., 8-12 hours) to ensure complete hydrolysis of the ester groups.

  • Cool the reaction mixture, which should result in the precipitation of the solid this compound.

  • Purification: Collect the precipitate by filtration, wash thoroughly with cold deionized water to remove any remaining HCl, and then with a non-polar solvent like hexane (B92381) to remove any unreacted starting material.

  • Dry the purified product under vacuum. Characterize the final product using NMR and FTIR spectroscopy.

Formation of Self-Assembled Monolayers (SAMs) on Titanium Dioxide

This protocol describes a general procedure for forming a 16-PHDA SAM on a TiO₂ surface.

Materials:

  • Titanium dioxide substrate (e.g., wafer or coated slide)

  • This compound

  • Anhydrous ethanol or tetrahydrofuran (B95107) (THF)

  • Acetone, isopropanol, and deionized water for cleaning

  • Sonicator

  • Nitrogen or Argon gas stream

Procedure:

  • Substrate Cleaning: Thoroughly clean the TiO₂ substrate to remove organic and inorganic contaminants. A typical procedure involves sequential sonication in acetone, isopropanol, and deionized water for 15 minutes each.

  • Dry the substrate under a stream of high-purity nitrogen or argon gas. For some applications, an oxygen plasma or UV-ozone treatment can be used immediately before deposition to create a fresh, reactive oxide layer.

  • Preparation of Deposition Solution: Prepare a dilute solution of this compound in anhydrous ethanol or THF. A typical concentration is in the range of 1 mM. Ensure the acid is fully dissolved, using sonication if necessary.

  • SAM Deposition: Immerse the cleaned and dried substrate into the 16-PHDA solution. The deposition time can vary from a few hours to 24 hours. The process is typically carried out at room temperature in a sealed container to prevent solvent evaporation and contamination.

  • Rinsing and Drying: After the desired deposition time, remove the substrate from the solution. Rinse the substrate thoroughly with the pure solvent (ethanol or THF) to remove any non-covalently bound (physisorbed) molecules.

  • Dry the SAM-modified substrate again under a stream of nitrogen or argon gas.

  • Annealing (Optional): In some cases, a post-deposition annealing step (e.g., at 120-140°C) can be performed to promote the formation of more stable covalent bonds and improve the ordering of the monolayer.

G cluster_0 Substrate Preparation cluster_1 SAM Formation cluster_2 Post-Processing TiO₂ Substrate TiO₂ Substrate Cleaned Substrate Cleaned Substrate TiO₂ Substrate->Cleaned Substrate  Sonication in Solvents Activated Substrate Activated Substrate Cleaned Substrate->Activated Substrate  UV/Ozone or O₂ Plasma SAM-coated Substrate SAM-coated Substrate Activated Substrate->SAM-coated Substrate  Immersion (1-24h) 16-PHDA Solution 16-PHDA Solution 16-PHDA Solution->SAM-coated Substrate Rinsed Substrate Rinsed Substrate SAM-coated Substrate->Rinsed Substrate  Solvent Rinse Final Functionalized Surface Final Functionalized Surface Rinsed Substrate->Final Functionalized Surface  Drying & Optional Annealing

Workflow for SAM formation on a TiO₂ surface.

EDC-NHS Coupling to a 16-PHDA SAM

This protocol provides a general method for immobilizing an amine-containing biomolecule onto a 16-PHDA functionalized surface.

Materials:

  • 16-PHDA SAM-modified substrate

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.4)

  • Amine-containing biomolecule (e.g., protein, peptide)

  • Quenching solution (e.g., 1 M ethanolamine, pH 8.5)

Procedure:

  • Activation of Carboxylic Acid Groups:

    • Prepare a fresh solution of EDC and NHS (or Sulfo-NHS) in Activation Buffer. Typical concentrations are 2 mM EDC and 5 mM NHS.

    • Immerse the 16-PHDA SAM-modified substrate in the EDC/NHS solution for 15-30 minutes at room temperature with gentle agitation. This activates the terminal carboxylic acid groups to form reactive NHS esters.

  • Washing: Briefly rinse the substrate with the Activation Buffer and then the Coupling Buffer to remove excess EDC and NHS.

  • Coupling of Amine-containing Molecule:

    • Prepare a solution of the amine-containing biomolecule in the Coupling Buffer at the desired concentration.

    • Immerse the activated substrate in the biomolecule solution and incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing: Rinse the substrate thoroughly with the Coupling Buffer to remove any non-covalently bound biomolecules.

  • Quenching (Blocking):

    • Immerse the substrate in the quenching solution for 15-30 minutes at room temperature to deactivate any remaining NHS esters.

  • Final Washing: Wash the substrate extensively with the Coupling Buffer and then with deionized water.

  • Dry the functionalized surface under a stream of nitrogen or argon gas.

G cluster_0 Activation cluster_1 Coupling cluster_2 Quenching SAM_COOH 16-PHDA SAM (-COOH surface) SAM_NHS Activated SAM (-NHS ester) SAM_COOH->SAM_NHS  EDC, NHS in MES Buffer (pH 6.0) Functionalized_Surface Biomolecule-Immobilized Surface SAM_NHS->Functionalized_Surface  PBS Buffer (pH 7.4) Biomolecule_NH2 Amine-Biomolecule (e.g., Protein) Biomolecule_NH2->Functionalized_Surface Quenched_Surface Blocked Surface Functionalized_Surface->Quenched_Surface  Ethanolamine

EDC-NHS coupling workflow for biomolecule immobilization.

Spectroscopic Characterization

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound.

  • ¹H NMR: The spectrum would show characteristic signals for the protons of the carboxylic acid group (typically downfield, >10 ppm), the protons on the carbon adjacent to the carboxylic acid (α-protons, ~2.2-2.5 ppm), the long methylene (B1212753) chain protons (a broad multiplet around 1.2-1.6 ppm), and the protons on the carbon adjacent to the phosphonic acid group (α'-protons, which would be a multiplet due to coupling with phosphorus).

  • ¹³C NMR: The spectrum would display distinct signals for the carbonyl carbon of the carboxylic acid (~175-185 ppm), the carbons of the long alkyl chain (in the 20-40 ppm region), and the carbon directly bonded to the phosphorus atom, which would show a characteristic coupling with the phosphorus nucleus.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • A broad O-H stretching band from the carboxylic acid and phosphonic acid groups would be observed in the region of 2500-3300 cm⁻¹.

  • A sharp C=O stretching vibration from the carboxylic acid would appear around 1700-1725 cm⁻¹.

  • The P=O stretching vibration of the phosphonic acid would be visible in the 1200-1300 cm⁻¹ region.

  • P-O-H stretching and bending vibrations would be present in the 900-1100 cm⁻¹ range.

  • C-H stretching vibrations of the alkyl chain would be seen around 2850 and 2920 cm⁻¹.

Applications

The unique properties of this compound make it a valuable tool in various research and development areas:

  • Surface Modification: Creating well-defined and stable coatings on a variety of materials to control surface properties like wettability, adhesion, and biocompatibility.[1]

  • Anti-Corrosion Coatings: Forming dense, protective monolayers on metal surfaces to prevent corrosion.[2]

  • Biomedical Implants: Modifying the surface of implants to improve their biocompatibility, reduce protein fouling, and promote specific cell adhesion and growth.[2]

  • Biosensors: Providing a stable and functionalizable platform for the immobilization of biorecognition elements (e.g., antibodies, enzymes) in biosensor devices.

  • Drug Delivery: Functionalizing nanoparticles or other drug carriers to improve their stability, dispersibility, and for targeted delivery.[7]

Conclusion

This compound is a highly versatile molecule with significant potential in surface science and biomedical applications. Its ability to form robust and functionalizable self-assembled monolayers provides a powerful platform for the precise engineering of surfaces at the molecular level. This guide has provided a detailed overview of its structure, properties, synthesis, and key experimental protocols to aid researchers and scientists in harnessing the capabilities of this important molecular linker.

References

Theoretical Modeling of 16-Phosphonohexadecanoic Acid Self-Assembled Monolayer (SAM) Formation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the theoretical and experimental underpinnings of 16-Phosphonohexadecanoic acid (16-PHA) self-assembled monolayer (SAM) formation. It is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the surface modification of metal oxides. This document details the molecular mechanisms, theoretical modeling approaches such as Density Functional Theory (DFT) and Molecular Dynamics (MD), key quantitative parameters, and standard experimental protocols for the preparation and characterization of 16-PHA SAMs.

Introduction to this compound SAMs

This compound (16-PHA) is an amphiphilic molecule featuring a hydrophilic phosphonic acid headgroup and a long, 16-carbon alkyl chain terminating in a carboxylic acid group.[1] This structure allows it to spontaneously form highly ordered, dense, and stable self-assembled monolayers (SAMs) on a variety of metal and metal oxide surfaces.[2][3] The phosphonic acid headgroup serves as a robust anchor, forming strong covalent bonds with surface metal atoms, while the long alkyl chains organize via van der Waals interactions to create a densely packed layer.[2][4] These SAMs are critical for numerous applications, including anti-corrosion coatings, improving biocompatibility of medical implants, localized drug delivery, and fabricating molecular sensors and electronic devices.[3][5][6]

Theoretical modeling is indispensable for understanding the intricate molecular-level processes that govern SAM formation. Computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide insights into binding energies, optimal molecular arrangements, and the dynamics of the self-assembly process, which are often difficult to probe experimentally.[7][8][9]

cluster_16pha This compound (16-PHA) Structure Head Phosphonic Acid Headgroup (-PO(OH)₂) Chain Hexadecyl Alkyl Chain (-(CH₂)₁₅-) Head->Chain Covalent Bond Tail Carboxylic Acid Tailgroup (-COOH) Chain->Tail Covalent Bond

Caption: Molecular structure of this compound.

Theoretical Modeling Methodologies

The formation of 16-PHA SAMs is a complex process involving interactions across multiple time and length scales. Theoretical modeling, primarily through DFT and MD simulations, is crucial for elucidating these mechanisms.

Density Functional Theory (DFT)

DFT calculations are quantum mechanical models used to investigate the electronic structure of many-body systems. In the context of 16-PHA SAMs, DFT is employed to:

  • Determine Adsorption Geometries: Calculate the most stable binding configurations (monodentate, bidentate, tridentate) of the phosphonic acid headgroup on specific metal oxide surfaces like TiO₂, ZnO, or Al₂O₃.[10][11][12][13]

  • Calculate Adsorption Energies: Quantify the strength of the bond between the 16-PHA molecule and the substrate, which is indicative of the SAM's stability.[10][14]

  • Simulate Spectroscopic Signatures: Predict vibrational frequencies (for comparison with FTIR/ATR-IR data) and core-level binding energies (for comparison with XPS data) to help interpret experimental results.[15][16]

DFT studies have shown that the bidentate binding mode is often the most stable configuration for phosphonic acids on common oxide surfaces like anatase TiO₂(101).[10][11]

Molecular Dynamics (MD) Simulations

MD simulations are a computational method for analyzing the physical movements of atoms and molecules over time. These simulations are essential for understanding the dynamic aspects of SAM formation that occur over longer timescales than can be feasibly modeled with DFT.[7][8][9] Key applications include:

  • Simulating the Self-Assembly Process: Modeling the gradual association of individual 16-PHA molecules from a solvent onto a substrate to form an ordered monolayer.[7][8]

  • Investigating Solvent Effects: Discriminating the role of different solvents (e.g., ethanol, toluene, hexane) on the final ordering and density of the SAM.[7][15][17]

  • Determining Structural Properties: Predicting key structural parameters of the final SAM, such as molecular tilt angle, packing density, and conformational order of the alkyl chains.[8]

cluster_modeling Theoretical Modeling Workflow DFT Density Functional Theory (DFT) (Quantum Mechanics) Params Force-Field Parameters (Interatomic Potentials) DFT->Params Derives MD Molecular Dynamics (MD) (Classical Mechanics) Results Predicted Properties (Energy, Structure, Dynamics) MD->Results Outputs Params->MD Input Initial Initial System State (Molecules, Solvent, Surface) Initial->MD Input

Caption: Relationship between DFT and MD in theoretical modeling.

Quantitative Data from Theoretical and Experimental Studies

The following tables summarize key quantitative parameters for phosphonic acid SAMs on various metal oxide surfaces. While data specifically for 16-PHA is limited, values from similar long-chain alkylphosphonic acids like Octadecylphosphonic acid (ODPA) are highly relevant and included for comparison.

Table 1: Adsorption Energies from DFT Calculations
Phosphonic AcidSubstrateBinding ModeAdsorption Energy (kJ/mol)Reference
Phenylphosphonic acidAnatase TiO₂(101)Bidentate277[10]
Phosphonic acid (H₃PO₃)Anatase TiO₂(101)Monodentate~197[14]
Phosphonic acid (H₃PO₃)Anatase TiO₂(101)Bidentate>167[14]
Dodecylphosphonic acidRutile TiO₂ (110)N/A (Free Energy)~ -21[18]
Table 2: Structural Properties of Alkylphosphonic Acid SAMs
MoleculeSubstrateTilt Angle (from surface normal)TechniqueReference
Octadecylphosphonic acid (ODPA)α-Alumina (0001)3.2° (at high density)MD Simulation[8]
Octylphosphonic acid (OPA)Indium Zinc Oxide (IZO)~57°PM-IRRAS[19]
F₁₃-octylphosphonic acid (F₁₃OPA)Indium Zinc Oxide (IZO)26°PM-IRRAS[19]
Table 3: Spectroscopic Data for Phosphonic Acid SAMs
TechniqueVibration/PeakWavenumber (cm⁻¹)Assignment/InterpretationReference
FTIR/ATR-IRP=O Stretch~1260Disappears upon tridentate/bidentate binding[2]
FTIR/ATR-IRP-OH Stretch~952Disappears upon binding[2]
FTIR/ATR-IRP-O Stretch~1082Confirms P-O-Metal bond formation[2]
FTIR/ATR-IRνₛ(CH₂)2853 -> 2850Decrease indicates higher alkyl chain order (gauche to all-trans)[15][17]
XPSP 2s~191.0 eVPresence confirms phosphonic acid on the surface[20]

Mechanism of 16-PHA SAM Formation and Binding Modes

The formation of a 16-PHA SAM is a multi-step process involving initial adsorption followed by self-organization.

  • Physisorption: Initially, 16-PHA molecules from the solution weakly adsorb (physisorb) onto the hydroxylated metal oxide surface, likely through hydrogen bonding between the phosphonic acid headgroup and surface hydroxyl groups.[20]

  • Chemisorption: With thermal annealing or sufficient time, a condensation reaction occurs.[20] The phosphonic acid headgroup deprotonates and forms strong, covalent M-O-P bonds with the substrate, releasing water molecules. This step is largely irreversible and anchors the molecule to the surface.[2]

  • Self-Organization: Once anchored, the long alkyl chains organize to maximize van der Waals interactions and minimize free energy. This process drives the formation of a densely packed, quasi-crystalline monolayer.[2] The final ordering is influenced by factors like solvent polarity, deposition time, and temperature.[7][15][17]

Binding Modes

The phosphonic acid headgroup can bind to the metal oxide surface in several configurations, which can be distinguished using spectroscopic techniques like FTIR.[2]

  • Monodentate: One oxygen atom from the phosphonate (B1237965) group binds to a single metal atom on the surface.

  • Bidentate: Two oxygen atoms from the phosphonate group bind to the surface. This can be either a chelating mode (binding to the same metal atom) or a bridging mode (binding to two different metal atoms).

  • Tridentate: All three oxygen atoms from the phosphonate group participate in bonding with the surface.

Theoretical studies suggest that bidentate and tridentate modes are generally more stable and lead to more robust monolayers.[10][11]

Phosphonic Acid Binding Modes on a Metal Oxide Surface cluster_surface cluster_mono Monodentate cluster_bi Bidentate (Bridging) cluster_tri Tridentate M1 M M2 M M3 M M4 M M5 M M6 M M7 M M8 M M9 M P1 P O1a O P1->O1a O1b O P1->O1b O1c O P1->O1c O1a->M2 M-O-P O1b->M1 H-bond/No bond O1c->M3 H-bond/No bond P2 P O2a O P2->O2a O2b O P2->O2b O2c O P2->O2c O2a->M5 M-O-P O2b->M6 M-O-P O2c->M4 H-bond/No bond P3 P O3a O P3->O3a O3b O P3->O3b O3c O P3->O3c O3a->M8 O3b->M9 O3c->M7

Caption: Monodentate, bidentate, and tridentate binding modes.

Experimental Protocols for SAM Preparation and Characterization

Validating theoretical models requires robust experimental data. Below is a generalized protocol for the preparation and characterization of 16-PHA SAMs on a typical metal oxide substrate (e.g., Ti-6Al-4V, Co-Cr, Si/SiO₂).

Materials and Reagents
  • Substrates (e.g., polished Ti-6Al-4V coupons, Si wafers)

  • This compound (16-PHA)

  • Solvent (e.g., high-purity ethanol, tetrahydrofuran (B95107) (THF), toluene)

  • Cleaning reagents (e.g., acetone, isopropanol, deionized water)

  • Nitrogen gas for drying

Protocol for SAM Formation (Solution Deposition)
  • Substrate Cleaning:

    • Sonicate substrates sequentially in acetone, isopropanol, and deionized water for 15 minutes each to remove organic contaminants.

    • Dry the substrates under a stream of high-purity nitrogen.

    • Optional: Perform plasma cleaning or piranha etch (use with extreme caution) to create a fresh, uniform oxide layer with surface hydroxyl groups.

  • Solution Preparation:

    • Prepare a dilute solution of 16-PHA (e.g., 1 mM) in the chosen solvent. Ethanol is a common choice to prevent micelle formation.[2]

  • Immersion and Self-Assembly:

    • Immerse the cleaned, dry substrates into the 16-PHA solution.

    • Allow self-assembly to occur for a specified time (typically 12-48 hours) at room temperature in a sealed container to prevent solvent evaporation and contamination.

  • Rinsing and Annealing:

    • Remove the substrates from the solution and rinse thoroughly with the pure solvent to remove any physisorbed, non-covalently bound molecules.

    • Dry the substrates again with nitrogen gas.

    • Optional but recommended: Anneal the coated substrates in an oven (e.g., at 120-140°C for 24-48 hours) to promote covalent bond formation and improve monolayer ordering and stability.[20]

Characterization Workflow

The quality, structure, and properties of the formed SAM must be characterized to compare with theoretical predictions.

cluster_workflow Experimental Workflow for SAM Preparation & Characterization cluster_char Characterization Start Start: Clean Substrate Prep Prepare 1mM 16-PHA Solution Start->Prep Immerse Immerse Substrate (24-48h, Room Temp) Prep->Immerse Rinse Rinse with Pure Solvent Immerse->Rinse Dry Dry with N₂ Gas Rinse->Dry Anneal Anneal (Optional) (e.g., 140°C, 48h) Dry->Anneal End SAM-Coated Substrate Anneal->End CA Contact Angle (Wettability) End->CA Analysis FTIR FTIR/ATR-IR (Binding Mode, Order) End->FTIR Analysis XPS XPS (Elemental Composition) End->XPS Analysis AFM AFM (Morphology, Roughness) End->AFM Analysis Elip Ellipsometry (Thickness) End->Elip Analysis

Caption: Generalized experimental workflow for 16-PHA SAMs.

Conclusion

The formation of this compound SAMs is a sophisticated process governed by the interplay of surface chemistry, intermolecular forces, and environmental conditions. Theoretical modeling using DFT and MD simulations provides invaluable, atomistic-level insights into this process. DFT is adept at predicting stable binding geometries and energies, while MD simulations can model the dynamic organization of the monolayer. The synergy between these computational techniques and rigorous experimental validation using methods like FTIR, XPS, and AFM is essential for advancing the rational design of functionalized surfaces for applications in drug delivery, biomaterials, and molecular electronics.

References

The Rise of Long-Chain Phosphonic Acids: A Technical Guide to Their Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the history, synthesis, and ever-expanding research applications of long-chain phosphonic acids, tailored for researchers, scientists, and drug development professionals.

Long-chain phosphonic acids, a unique class of organophosphorus compounds, have carved a significant niche in both materials science and biomedical research. Characterized by a stable phosphorus-carbon bond and a polar phosphonic acid head group attached to a long hydrophobic alkyl chain, these molecules exhibit remarkable self-assembly properties and a strong affinity for metal oxide surfaces. This technical guide provides a comprehensive overview of the discovery and historical development of long-chain phosphonic acids, details key synthetic methodologies, presents their physicochemical properties, and explores their applications in surface modification and burgeoning roles in drug delivery and bio-inspired technologies.

A Historical Perspective: From Obscure Synthesis to Self-Assembly Pioneers

The journey of phosphonic acids in research began with early synthetic explorations in organophosphorus chemistry. The Michaelis-Arbuzov reaction, discovered in 1898, provided a foundational method for forming the crucial P-C bond, opening the door to a vast array of phosphonate (B1237965) compounds.[1] However, it was the growing interest in surface science and the development of self-assembled monolayers (SAMs) in the latter half of the 20th century that propelled long-chain phosphonic acids into the spotlight. Researchers sought robust alternatives to the well-established alkanethiol-on-gold systems, and the strong, covalent-like bonds formed between phosphonic acids and metal oxide surfaces offered a compelling advantage.[2][3] This led to extensive investigation into their ability to form dense, highly ordered monolayers on a variety of substrates, including silicon oxide, titanium oxide, and aluminum oxide, paving the way for their use in corrosion inhibition, biocompatible coatings, and molecular electronics.[3][4]

Synthesis and Physicochemical Properties

The primary route to synthesizing long-chain phosphonic acids is a two-step process involving the Michaelis-Arbuzov reaction followed by hydrolysis.[5] In a typical synthesis, a long-chain alkyl halide is reacted with a trialkyl phosphite (B83602) to form a dialkyl phosphonate ester. This intermediate is then hydrolyzed, usually under acidic conditions, to yield the final phosphonic acid.

Physicochemical Characteristics of Long-Chain Phosphonic Acids

The amphiphilic nature of long-chain phosphonic acids dictates their behavior in various environments. The polar phosphonic acid head group is hydrophilic and provides a strong anchor to surfaces, while the long alkyl chain is hydrophobic and drives the self-assembly process. Key physicochemical properties are summarized in the table below.

PropertyDescriptionTypical Values for Octadecylphosphonic Acid (ODPA)References
Melting Point The temperature at which the solid transitions to a liquid.93-95 °C
pKa The acid dissociation constant, indicating the acidity of the phosphonic acid group. Phosphonic acids are diprotic.pKa1: ~2-3, pKa2: ~7-8
Water Contact Angle on SAMs A measure of the hydrophobicity of a surface functionalized with a long-chain phosphonic acid SAM. Higher angles indicate greater hydrophobicity.110° - 115° on various substrates[6][7]
SAM Thickness The thickness of a self-assembled monolayer.~1.6 - 2.0 nm[2]

Experimental Protocols

Synthesis of Octadecylphosphonic Acid (ODPA) via Michaelis-Arbuzov Reaction

This protocol describes the synthesis of octadecylphosphonic acid from 1-bromooctadecane (B154017) and triethyl phosphite.

Materials:

  • 1-bromooctadecane

  • Triethyl phosphite

  • Concentrated hydrochloric acid (HCl)

  • Chloroform

  • Saturated sodium chloride (NaCl) solution

  • Magnesium sulfate (B86663) (MgSO4)

  • Hexane (B92381)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • Michaelis-Arbuzov Reaction:

    • In a round-bottom flask equipped with a reflux condenser, combine 1-bromooctadecane (1.0 eq) and an excess of triethyl phosphite (e.g., 3.0 eq).

    • Heat the reaction mixture under a nitrogen atmosphere to 150-160 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[8]

    • After the reaction is complete, cool the mixture to room temperature.

  • Work-up and Isolation of Diethyl Octadecylphosphonate:

    • To the cooled reaction mixture, add water and extract the product with chloroform.

    • Wash the organic phase with a saturated NaCl solution.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator to obtain diethyl octadecylphosphonate as an oil.

  • Hydrolysis to Octadecylphosphonic Acid:

    • Add concentrated HCl to the diethyl octadecylphosphonate.

    • Heat the mixture under reflux for 12 hours.

    • Upon cooling, octadecylphosphonic acid will precipitate as a white solid.

  • Purification:

    • Collect the white precipitate by filtration.

    • Recrystallize the crude product from hexane to obtain pure octadecylphosphonic acid.

Formation of a Self-Assembled Monolayer (SAM) of ODPA on a Silicon Wafer

This protocol describes the formation of an ODPA SAM on a silicon wafer with a native oxide layer.

Materials:

  • Silicon wafer

  • Octadecylphosphonic acid (ODPA)

  • Trichloroethylene (or another suitable nonpolar solvent)

  • Beaker

  • Tweezers

  • Nitrogen gas stream

Procedure:

  • Substrate Preparation:

    • Clean the silicon wafer by sonicating in a series of solvents (e.g., acetone, isopropanol) and then drying under a stream of nitrogen.

    • Optionally, the wafer can be treated with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to create a hydrophilic surface. (Caution: Piranha solution is extremely corrosive and should be handled with extreme care).

  • SAM Deposition:

    • Prepare a dilute solution of ODPA (e.g., 1 mM) in trichloroethylene.

    • Immerse the cleaned silicon wafer into the ODPA solution for a specified time (e.g., 1-24 hours) at room temperature.[3]

  • Rinsing and Drying:

    • Remove the wafer from the solution with tweezers and rinse thoroughly with the pure solvent (trichloroethylene) to remove any physisorbed molecules.

    • Dry the wafer under a gentle stream of nitrogen.

  • Annealing (Optional but Recommended):

    • To improve the quality and stability of the SAM, anneal the coated wafer in an oven at a temperature of approximately 120-140 °C for 24-48 hours.[4]

Visualizing Key Processes

To better understand the synthesis and application of long-chain phosphonic acids, the following diagrams illustrate the core concepts.

Michaelis_Arbuzov_Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Long-chain Alkyl Halide Long-chain Alkyl Halide Dialkyl Phosphonate Ester Dialkyl Phosphonate Ester Long-chain Alkyl Halide->Dialkyl Phosphonate Ester Michaelis-Arbuzov Reaction Trialkyl Phosphite Trialkyl Phosphite Trialkyl Phosphite->Dialkyl Phosphonate Ester Long-chain Phosphonic Acid Long-chain Phosphonic Acid Dialkyl Phosphonate Ester->Long-chain Phosphonic Acid Acid Hydrolysis SAM_Formation cluster_process Self-Assembled Monolayer (SAM) Formation Metal Oxide Substrate Metal Oxide Substrate Adsorption Adsorption Metal Oxide Substrate->Adsorption Long-chain Phosphonic Acid Solution Long-chain Phosphonic Acid Solution Long-chain Phosphonic Acid Solution->Adsorption Self-Assembly Self-Assembly Adsorption->Self-Assembly van der Waals Interactions Covalent Bonding Covalent Bonding Self-Assembly->Covalent Bonding Condensation Reaction Ordered Monolayer Ordered Monolayer Covalent Bonding->Ordered Monolayer Drug_Delivery_System cluster_components Components cluster_assembly Assembly cluster_application Application Lipid Bilayer Lipid Bilayer Functionalized Liposome Functionalized Liposome Lipid Bilayer->Functionalized Liposome Long-chain Phosphonic Acid Long-chain Phosphonic Acid Long-chain Phosphonic Acid->Functionalized Liposome Incorporation Therapeutic Agent Therapeutic Agent Therapeutic Agent->Functionalized Liposome Encapsulation Targeted Drug Delivery Targeted Drug Delivery Functionalized Liposome->Targeted Drug Delivery

References

Methodological & Application

Application Notes and Protocols for the Formation of 16-Phosphonohexadecanoic Acid (16-PHA) Self-Assembled Monolayers on Titanium Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Objective

This document provides a comprehensive protocol for the preparation of robust and highly-ordered self-assembled monolayers (SAMs) of 16-Phosphonohexadecanoic acid (16-PHA) on titanium oxide (TiO₂) surfaces. Such functionalized surfaces are of significant interest in biomedical applications, including drug delivery, biocompatible coatings, and biosensing, owing to the stable interface and the versatile carboxylic acid terminal group of the 16-PHA molecule.

Introduction

Self-assembled monolayers (SAMs) offer a straightforward and effective method for tailoring the surface properties of materials. Phosphonic acids, in particular, exhibit a strong affinity for metal oxide surfaces like titanium oxide, forming dense and stable monolayers through covalent or strong hydrogen bonding interactions between the phosphonic acid headgroup and the surface hydroxyl groups.[1] The long alkyl chain of 16-PHA promotes a high degree of order within the monolayer via van der Waals interactions, while the terminal carboxylic acid group provides a reactive site for the subsequent immobilization of biomolecules or drugs.

This protocol details the necessary steps for substrate preparation, solution-based deposition of the 16-PHA SAM, and subsequent characterization to ensure the formation of a high-quality monolayer.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the characterization of long-chain phosphonic acid SAMs on titanium oxide surfaces. While specific data for 16-PHA is limited in the literature, the values for structurally similar molecules like Octadecylphosphonic acid (ODPA) provide a reliable benchmark.

ParameterTypical ValueCharacterization MethodNotes
Static Water Contact Angle 110° - 120°GoniometryA high contact angle indicates the formation of a hydrophobic and well-ordered monolayer. For ODPA SAMs on titanium, water contact angles of 117.6° ± 2.5° have been reported.
SAM Thickness 1.5 - 2.5 nmEllipsometry, X-ray Photoelectron Spectroscopy (XPS)The expected thickness can be estimated based on the length of the 16-PHA molecule in an all-trans configuration.
Elemental Surface Composition (Phosphorus) 1 - 2 atomic %X-ray Photoelectron Spectroscopy (XPS)The presence of a significant phosphorus (P 2p) signal confirms the attachment of the phosphonic acid to the surface. For ODPA SAMs, a surface phosphorus percentage of around 1.1% has been observed.
Binding Energy (P 2p) ~133-134 eVX-ray Photoelectron Spectroscopy (XPS)The binding energy of the P 2p peak can provide information about the chemical bonding state of the phosphonate (B1237965) headgroup to the titanium oxide surface.
Binding Energy (Ti 2p) ~458-459 eV (Ti 2p3/2)X-ray Photoelectron Spectroscopy (XPS)Analysis of the Ti 2p spectrum confirms the presence of the underlying titanium oxide substrate.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the formation and characterization of 16-PHA SAMs on titanium oxide substrates.

Materials and Reagents
  • Titanium oxide-coated substrates (e.g., silicon wafers, glass slides)

  • This compound (16-PHA)

  • Anhydrous solvent (e.g., ethanol (B145695), isopropanol, or tetrahydrofuran (B95107) (THF))

  • Acetone (B3395972) (reagent grade)

  • Ethanol (reagent grade)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Inert gas (e.g., nitrogen or argon)

  • Piranha solution (3:1 mixture of sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂)) - EXTREME CAUTION

  • Beakers, tweezers, and a sonicator

  • UV/Ozone cleaner (optional)

Substrate Preparation

A pristine and hydroxylated titanium oxide surface is crucial for the formation of a high-quality SAM.

  • Solvent Cleaning:

    • Place the TiO₂ substrates in a beaker with acetone and sonicate for 15 minutes.

    • Transfer the substrates to a beaker with ethanol and sonicate for 15 minutes.

    • Rinse the substrates thoroughly with DI water.

    • Dry the substrates under a stream of inert gas.

  • Oxidative Cleaning (Choose one method):

    • Piranha Etching (EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.)

      • Prepare the Piranha solution by slowly adding one part of H₂O₂ to three parts of H₂SO₄.

      • Immerse the cleaned substrates in the Piranha solution for 15-30 minutes.[2]

      • Carefully remove the substrates and rinse extensively with DI water.

      • Dry the substrates under a stream of inert gas.

    • UV/Ozone Treatment:

      • Place the solvent-cleaned substrates in a UV/Ozone cleaner.

      • Expose the substrates to UV/Ozone for 15-20 minutes to remove organic contaminants and generate surface hydroxyl groups.[2]

SAM Formation by Solution Deposition
  • Solution Preparation:

    • Prepare a 1 mM solution of 16-PHA in an anhydrous solvent (e.g., ethanol or THF). Ensure the 16-PHA is fully dissolved, using brief sonication if necessary.

  • Immersion:

    • Immerse the cleaned and dried TiO₂ substrates into the 16-PHA solution. The immersion should be carried out in a sealed container to minimize exposure to atmospheric moisture.

    • Allow the substrates to incubate in the solution for 12-24 hours at room temperature to ensure the formation of a well-ordered monolayer.

  • Rinsing and Drying:

    • After incubation, remove the substrates from the solution.

    • Rinse the substrates thoroughly with the fresh anhydrous solvent to remove any non-covalently bound (physisorbed) molecules. A brief sonication (1-2 minutes) in the fresh solvent can be beneficial.[2]

    • Perform a final rinse with the anhydrous solvent.

    • Dry the functionalized substrates under a stream of inert gas.

Characterization of the 16-PHA SAM
  • Contact Angle Goniometry:

    • Measure the static water contact angle on the functionalized surface to assess its hydrophobicity and the quality of the monolayer. A high contact angle is indicative of a well-packed, ordered SAM.

  • X-ray Photoelectron Spectroscopy (XPS):

    • Acquire XPS survey scans to determine the elemental composition of the surface. The presence of a phosphorus peak (P 2p) and an increased carbon signal (C 1s) along with the attenuation of the substrate titanium signal (Ti 2p) confirms the presence of the SAM.

    • Perform high-resolution scans of the P 2p, C 1s, O 1s, and Ti 2p regions to determine the chemical states and bonding environment.

  • Ellipsometry:

    • Measure the thickness of the SAM using ellipsometry. The measured thickness should be consistent with the theoretical length of the 16-PHA molecule.

Visualizations

Experimental Workflow

G Experimental Workflow for 16-PHA SAM Formation cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization solvent_cleaning Solvent Cleaning (Acetone, Ethanol, DI Water) oxidative_cleaning Oxidative Cleaning (Piranha or UV/Ozone) solvent_cleaning->oxidative_cleaning drying_prep Drying (Inert Gas) oxidative_cleaning->drying_prep solution_prep Prepare 1 mM 16-PHA Solution drying_prep->solution_prep immersion Immerse Substrate (12-24 hours) solution_prep->immersion rinsing Rinse with Solvent immersion->rinsing drying_sam Drying (Inert Gas) rinsing->drying_sam contact_angle Contact Angle Goniometry drying_sam->contact_angle xps XPS Analysis ellipsometry Ellipsometry G Mechanism of 16-PHA SAM Formation on TiO₂ TiO2_surface Hydroxylated TiO₂ Surface (-OH groups) Adsorption Adsorption of 16-PHA (Headgroup to Surface) TiO2_surface->Adsorption PHA_molecule 16-PHA in Solution (R-PO(OH)₂) PHA_molecule->Adsorption Bond_formation Bond Formation (P-O-Ti linkage) Adsorption->Bond_formation Self_assembly Self-Assembly (van der Waals interactions) Bond_formation->Self_assembly SAM_layer Ordered 16-PHA SAM (-COOH terminal groups exposed) Self_assembly->SAM_layer

References

Surface Modification of Stainless Steel with 16-Phosphonohexadecanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the surface modification of stainless steel using 16-phosphonohexadecanoic acid (16-PHDA). This process results in the formation of a self-assembled monolayer (SAM), which enhances the material's properties for a range of applications, including improved corrosion resistance and biocompatibility, making it particularly relevant for biomedical devices and drug delivery systems.

Introduction

Stainless steel is a widely used material in biomedical applications due to its mechanical properties and biocompatibility.[1][2] However, under certain physiological conditions, it can be susceptible to corrosion and metal ion leaching, which may lead to adverse biological responses.[1][3] Surface modification with a self-assembled monolayer of this compound offers a robust solution to mitigate these issues.

16-PHDA is a bifunctional molecule featuring a phosphonic acid head group that strongly anchors to the metal oxide surface of stainless steel, and a terminal carboxylic acid group.[1][4] The long alkyl chain of 16-PHDA promotes the formation of a dense, well-ordered monolayer.[5] This SAM acts as a protective barrier against corrosion and can be further functionalized at the carboxylic acid terminus for the covalent attachment of biomolecules, drugs, or polymers.[1][3]

Key Applications

  • Corrosion Inhibition: The dense, hydrophobic monolayer acts as a physical barrier, preventing corrosive ions from reaching the stainless steel surface.[1][6]

  • Improved Biocompatibility: Modification with 16-PHDA has been shown to suppress the elution of metal ions like chromium and nickel, which can be potential allergens.[1][3]

  • Platform for Bio-functionalization: The terminal carboxylic acid groups provide reactive sites for the covalent immobilization of proteins, peptides, or small molecule drugs, enabling the development of drug-eluting stents, antimicrobial surfaces, and biosensors.[1][7]

  • Controlled Wettability: The formation of a 16-PHDA SAM alters the surface from hydrophilic to hydrophobic, which can be tailored for specific applications.[1][7]

Quantitative Data Summary

The following tables summarize key quantitative data obtained from the characterization of 16-PHDA modified stainless steel surfaces.

Table 1: Surface Wettability Analysis

SurfaceWater Contact Angle (°)Reference
Unmodified Stainless Steel52 ± 4[1]
16-PHDA Modified Stainless Steel65 ± 4[1]
Carboxyl-Terminated SAM on 316L SS~27[3]
Methyl-Terminated SAM on 316L SS~102[2]

Table 2: Electrochemical Corrosion Parameters

SurfaceCorrosion Potential (Ecorr) vs. SCECorrosion Current Density (Icorr)Reference
Bare Stainless SteelVaries with conditionsGenerally higher[8][9]
Phosphonic Acid Modified Stainless SteelGenerally more positiveSignificantly lower[10]

Note: Specific values for Ecorr and Icorr are highly dependent on the corrosive medium and experimental setup. The trend consistently shows improved corrosion resistance after modification.

Experimental Protocols

This section provides detailed protocols for the preparation, modification, and characterization of stainless steel surfaces with 16-PHDA.

Materials and Equipment
  • Substrate: 316L Stainless Steel coupons

  • Reagents:

  • Equipment:

    • Ultrasonic bath

    • Glass vials with caps

    • Tweezers

    • Nitrogen gas stream for drying

    • Contact angle goniometer

    • X-ray Photoelectron Spectrometer (XPS)

    • Fourier-Transform Infrared Spectrometer (FTIR) with Attenuated Total Reflectance (ATR) accessory

    • Potentiostat for electrochemical measurements

Protocol 1: Cleaning and Preparation of Stainless Steel Substrate

A pristine and reactive surface is crucial for the formation of a high-quality SAM.

  • Degreasing: Sonicate the stainless steel coupons in acetone for 15 minutes to remove organic contaminants.

  • Rinsing: Rinse the coupons thoroughly with DI water followed by absolute ethanol.

  • Drying: Dry the coupons under a stream of dry nitrogen gas.

  • Oxide Layer Formation/Activation (Optional but Recommended): To ensure a uniform oxide layer with sufficient hydroxyl groups for binding, treat the surface with an oxygen plasma or immerse in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive; handle with extreme care in a fume hood. Alternatively, acid passivation with nitric acid can be performed.[11]

  • Final Rinse and Dry: After activation, rinse the coupons extensively with DI water and then with absolute ethanol. Dry thoroughly under a nitrogen stream.

Protocol 2: Formation of 16-PHDA Self-Assembled Monolayer
  • Solution Preparation: Prepare a 1-5 mM solution of 16-PHDA in a suitable solvent. Anhydrous ethanol or tetrahydrofuran (THF) are commonly used.[4][12] Ensure the 16-PHDA is fully dissolved, using sonication if necessary.

  • Immersion: Place the cleaned and dried stainless steel coupons in the 16-PHDA solution in a sealed glass vial. Ensure the entire surface is submerged.

  • Incubation: Allow the self-assembly process to occur for 24-48 hours at room temperature.[6][12] Longer immersion times generally lead to more ordered and densely packed monolayers.

  • Rinsing: After incubation, carefully remove the coupons from the solution using tweezers. Rinse them thoroughly with the pure solvent (ethanol or THF) to remove any non-covalently bonded molecules.

  • Final Drying: Dry the modified coupons under a stream of dry nitrogen gas. Store in a desiccator until characterization or further use.

Protocol 3: Characterization of the 16-PHDA SAM
  • Water Contact Angle Measurement: Measure the static water contact angle to confirm the change in surface wettability. An increase in contact angle indicates the formation of a more hydrophobic surface due to the alkyl chains of the 16-PHDA.[1]

  • X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition of the surface. The presence of a phosphorus (P 2p) peak and an increased carbon (C 1s) signal, along with a decrease in the intensity of the substrate peaks (e.g., Fe 2p, Cr 2p), confirms the presence of the 16-PHDA monolayer.[7]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR-ATR can be used to identify the chemical bonds present on the surface. The disappearance of P=O and P-OH peaks and the presence of P-O-Metal peaks are indicative of covalent bond formation between the phosphonic acid and the stainless steel surface.[1][7]

  • Electrochemical Analysis: Techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) can be used to evaluate the corrosion resistance of the modified surface in a relevant corrosive medium (e.g., phosphate-buffered saline, PBS). A decrease in corrosion current density and an increase in polarization resistance indicate enhanced corrosion protection.

Further Functionalization for Drug Development

The terminal carboxylic acid groups of the 16-PHDA SAM serve as versatile handles for the covalent attachment of therapeutic agents.

Protocol 4: Activation of Carboxylic Acid Groups and Amine Coupling

This protocol describes a common method for coupling amine-containing molecules (e.g., proteins, peptides, or small molecule drugs with an amine linker) to the 16-PHDA modified surface.

  • Activation: Immerse the 16-PHDA modified stainless steel in a solution of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in a suitable buffer (e.g., MES buffer, pH 6.0) for 15-30 minutes at room temperature. This reaction activates the carboxylic acid groups to form a more reactive NHS-ester.

  • Rinsing: Briefly rinse the substrate with the reaction buffer to remove excess EDC and NHS.

  • Coupling: Immediately immerse the activated surface in a solution containing the amine-functionalized molecule of interest (e.g., drug, protein) in a suitable buffer (e.g., PBS, pH 7.4). Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Washing: Thoroughly wash the surface with the coupling buffer and then with DI water to remove any non-covalently bound molecules.

  • Drying: Dry the functionalized surface under a stream of nitrogen gas.

Visualizations

Experimental_Workflow Experimental Workflow for Surface Modification cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization cluster_func Further Functionalization Degreasing Degreasing (Acetone Sonication) Rinsing1 Rinsing (DI Water, Ethanol) Degreasing->Rinsing1 Drying1 Drying (Nitrogen Stream) Rinsing1->Drying1 Activation Surface Activation (Optional: Plasma/Acid) Drying1->Activation SolutionPrep Prepare 16-PHDA Solution (1-5 mM) Activation->SolutionPrep Immersion Immerse Substrate (24-48h, RT) SolutionPrep->Immersion Rinsing2 Rinsing (Ethanol/THF) Immersion->Rinsing2 Drying2 Drying (Nitrogen Stream) Rinsing2->Drying2 ContactAngle Contact Angle Drying2->ContactAngle XPS XPS Drying2->XPS FTIR FTIR Drying2->FTIR CorrosionTest Electrochemical Corrosion Testing Drying2->CorrosionTest ActivationCOOH Activate -COOH (EDC/NHS) Drying2->ActivationCOOH Coupling Couple Amine-Drug ActivationCOOH->Coupling Washing Washing Coupling->Washing

References

Biomedical Applications of 16-Phosphonohexadecanoic Acid Self-Assembled Monolayers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 16-Phosphonohexadecanoic acid (16-PHA) self-assembled monolayers (SAMs) in various biomedical applications. 16-PHA SAMs offer a robust and versatile platform for modifying surfaces to control biological interactions at the molecular level. Their unique properties, including high stability and the ability to present a terminal carboxylic acid group for further functionalization, make them ideal for applications in biosensing, regenerative medicine, and drug delivery.

Introduction to this compound SAMs

This compound is an organophosphorus compound that spontaneously forms highly ordered, self-assembled monolayers on a variety of metal oxide surfaces.[1] The phosphonic acid headgroup strongly chemisorbs to surfaces such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), and indium tin oxide (ITO), forming stable and densely packed monolayers. The 16-carbon alkyl chain provides a hydrophobic barrier, while the terminal carboxylic acid group offers a reactive site for the covalent immobilization of biomolecules.[1]

Key Applications and Quantitative Data

16-PHA SAMs have demonstrated significant potential in several key biomedical application areas. The following sections provide an overview of these applications, supported by available quantitative data.

Biocompatible Coatings for Medical Implants

The ability to control the surface properties of medical implants is crucial for their integration and long-term performance. 16-PHA SAMs can be used to create biocompatible surfaces that promote desirable cellular responses and minimize adverse reactions. The terminal carboxylic acid groups can be used to immobilize peptides or proteins that enhance cell adhesion and proliferation.

Quantitative Data: Cell Adhesion and Proliferation

Surface ModificationCell TypeObserved EffectReference
Vinyl Phosphonic Acid/Acrylamide HydrogelNIH 3T3 Fibroblasts, MG-63 & Saos-2 OsteoblastsSignificantly improved cell adhesion[1]
This compound SAMOsteoblastsPromotes crystallization of hydroxyapatite, a key component of bone[1]
Platforms for High-Sensitivity Biosensors

The well-defined surface chemistry of 16-PHA SAMs provides an excellent platform for the development of highly sensitive and specific biosensors. The carboxylic acid terminus allows for the covalent attachment of biorecognition elements such as antibodies, enzymes, or nucleic acids. This controlled immobilization enhances the stability and accessibility of the bioreceptors, leading to improved sensor performance.

Quantitative Data: Biosensor Performance

While specific quantitative data for biosensors based solely on 16-PHA SAMs is limited in the readily available literature, the following table provides representative performance metrics for electrochemical biosensors employing similar surface modification strategies for analyte detection.

Biosensor TargetLimit of Detection (LOD)Linear Detection RangeReference
HPV 16 L1 gene0.4 fM1 fM - 10 nM[2]
HPV 18 L1 gene0.51 fM1 fM - 10 nM[2]
Saxitoxin (B1146349)4.669 pg/mL10 pg/mL - 1 µg/mL[3]
HBsAg0.77 pg/mL1 pg/mL - 5 ng/mL[4]
Surfaces for Controlled Protein Adsorption Studies

Understanding and controlling protein adsorption is critical in many biomedical applications, from preventing biofouling of implants to designing effective immunoassays. 16-PHA SAMs provide a model surface for studying the fundamental aspects of protein-surface interactions. The ability to tailor the surface chemistry allows for systematic investigations into how surface properties influence protein adsorption and conformation.

Quantitative Data: Protein Adsorption

Experimental Protocols

This section provides detailed, step-by-step protocols for the formation of 16-PHA SAMs and their subsequent use in biomedical applications.

Protocol 1: Formation of this compound SAMs on Metal Oxide Surfaces

This protocol describes the formation of a 16-PHA SAM on a generic metal oxide substrate (e.g., TiO₂, Al₂O₃, ITO-coated glass).

Materials:

  • This compound (97% purity or higher)

  • Anhydrous ethanol (B145695)

  • Substrates (e.g., titanium-coated silicon wafers, ITO-coated glass slides)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

  • Glass beakers and petri dishes

  • Ultrasonic bath

  • Oven

Procedure:

  • Substrate Cleaning: a. Place the substrates in a glass beaker and sonicate in acetone (B3395972) for 15 minutes. b. Rinse the substrates thoroughly with DI water. c. Sonicate in isopropanol (B130326) for 15 minutes. d. Rinse thoroughly with DI water. e. Immerse the substrates in Piranha solution for 30 minutes to create a hydrophilic, hydroxylated surface. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE). f. Rinse the substrates extensively with DI water. g. Dry the substrates under a stream of high-purity nitrogen gas. h. Place the cleaned substrates in an oven at 110°C for 30 minutes to remove any residual water.

  • Preparation of 16-PHA Solution: a. Prepare a 1 mM solution of this compound in anhydrous ethanol. b. Sonicate the solution for 10-15 minutes to ensure complete dissolution.

  • SAM Formation: a. Immediately after drying, immerse the cleaned substrates in the 1 mM 16-PHA solution in a sealed container (e.g., a petri dish sealed with parafilm). b. Allow the self-assembly process to proceed for 24 hours at room temperature. c. After incubation, remove the substrates from the solution. d. Rinse the substrates thoroughly with anhydrous ethanol to remove any physisorbed molecules. e. Dry the SAM-modified substrates under a stream of nitrogen gas.

  • Characterization (Optional but Recommended): a. Contact Angle Goniometry: Measure the static water contact angle to confirm the formation of a hydrophobic monolayer. An increase in contact angle compared to the clean substrate is expected. b. X-ray Photoelectron Spectroscopy (XPS): Confirm the presence of phosphorus and a high carbon-to-substrate signal ratio. c. Atomic Force Microscopy (AFM): Assess the surface morphology and roughness of the SAM.

Protocol 2: Covalent Immobilization of Proteins onto 16-PHA SAMs

This protocol details the covalent attachment of a protein to a 16-PHA functionalized surface via amine coupling.

Materials:

  • 16-PHA SAM-modified substrates (from Protocol 1)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein to be immobilized (e.g., antibody, enzyme) in PBS

  • Ethanolamine (B43304) (1 M, pH 8.5) or other blocking agent

  • DI water

Procedure:

  • Activation of Carboxylic Acid Groups: a. Prepare a fresh activation solution of 0.4 M EDC and 0.1 M NHS in DI water. b. Immerse the 16-PHA SAM-modified substrates in the activation solution for 15-30 minutes at room temperature. This reaction converts the terminal carboxylic acid groups to reactive NHS esters. c. Rinse the activated substrates with DI water and then PBS.

  • Protein Immobilization: a. Prepare a solution of the protein to be immobilized in PBS at a desired concentration (e.g., 0.1 - 1 mg/mL). b. Immediately immerse the activated substrates in the protein solution. c. Incubate for 1-2 hours at room temperature or overnight at 4°C. The primary amine groups on the protein will react with the NHS esters to form stable amide bonds.

  • Blocking of Unreacted Sites: a. Remove the substrates from the protein solution. b. Rinse with PBS to remove non-covalently bound protein. c. Immerse the substrates in a 1 M ethanolamine solution (pH 8.5) for 15-30 minutes at room temperature to deactivate any remaining NHS esters. d. Rinse the substrates thoroughly with PBS and DI water. e. Dry under a gentle stream of nitrogen gas. The protein-functionalized surface is now ready for use.

Visualizations: Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows.

SAM_Formation_Workflow cluster_cleaning Substrate Cleaning cluster_sam SAM Formation cluster_char Characterization clean1 Sonication in Acetone clean2 Sonication in Isopropanol clean1->clean2 clean3 Piranha Treatment clean2->clean3 clean4 DI Water Rinse & Dry clean3->clean4 immerse Immerse Substrate (24h) clean4->immerse prep_sol Prepare 1 mM 16-PHA in Ethanol prep_sol->immerse rinse_dry Rinse with Ethanol & Dry immerse->rinse_dry contact_angle Contact Angle rinse_dry->contact_angle xps XPS rinse_dry->xps afm AFM rinse_dry->afm Protein_Immobilization_Workflow start 16-PHA SAM Surface activation Activation with EDC/NHS start->activation rinsing1 Rinse with DI Water & PBS activation->rinsing1 immobilization Incubate with Protein Solution rinsing1->immobilization rinsing2 Rinse with PBS immobilization->rinsing2 blocking Block with Ethanolamine rinsing2->blocking rinsing3 Rinse with PBS & DI Water blocking->rinsing3 final_surface Protein-Functionalized Surface rinsing3->final_surface Biosensor_Fabrication_Logic cluster_surface Surface Preparation cluster_functionalization Bioreceptor Immobilization cluster_detection Analyte Detection electrode Electrode Surface (e.g., ITO, Gold) sam 16-PHA SAM Formation electrode->sam activation EDC/NHS Activation sam->activation bioreceptor Immobilize Bioreceptor (e.g., Antibody, Aptamer) activation->bioreceptor blocking Blocking bioreceptor->blocking analyte Introduce Analyte blocking->analyte binding Specific Binding analyte->binding signal Signal Transduction (Electrochemical, Optical) binding->signal

References

Surface Functionalization of Silica Nanoparticles with 16-Phosphonohexadecanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the surface functionalization of silica (B1680970) nanoparticles (SNPs) with 16-Phosphonohexadecanoic acid (16-PHDA). This process yields nanoparticles with a phosphonate-terminated surface, offering unique properties for various biomedical applications, including drug delivery, bioimaging, and as a component in biocompatible coatings. The phosphonic acid headgroup of 16-PHDA forms a stable, covalent-like bond with the silica surface, creating a robust functionalization.

Application Notes

The functionalization of silica nanoparticles with 16-PHDA imparts several advantageous characteristics. The long alkyl chain of 16-PHDA creates a hydrophobic layer on the nanoparticle surface, which can be beneficial for encapsulating hydrophobic drug molecules. Furthermore, the terminal phosphonic acid groups can improve the colloidal stability of the nanoparticles in certain media and can serve as anchor points for further modifications or for targeting specific biological entities.

Functionalized nanoparticles with phosphonate (B1237965) groups have been shown to have applications in cancer therapy. For instance, mesoporous silica nanoparticles (MSNs) functionalized with phosphonate groups have demonstrated cytotoxic effects on human breast adenocarcinoma cells (MCF-7), suggesting their potential as anticancer agents themselves.[1] The surface modification can also influence the drug release kinetics, potentially allowing for sustained or controlled release profiles.[2]

Data Presentation

Table 1: Typical Physicochemical Properties of Silica Nanoparticles Before and After Functionalization with this compound
ParameterBare Silica Nanoparticles (SNPs)16-PHDA Functionalized SNPs
Hydrodynamic Diameter (nm) 100 ± 5110 ± 7
Polydispersity Index (PDI) < 0.2< 0.25
Zeta Potential (mV) at pH 7.4 -25 to -35-40 to -50
Surface Functional Group Silanol (-Si-OH)Phosphonic Acid (-PO(OH)₂)

Note: The values presented are typical and may vary depending on the initial size of the silica nanoparticles and the specific reaction conditions.

Experimental Protocols

This section provides detailed protocols for the synthesis of silica nanoparticles and their subsequent surface functionalization with this compound.

Protocol 1: Synthesis of Monodisperse Silica Nanoparticles (Stöber Method)

This protocol describes the synthesis of silica nanoparticles with a diameter of approximately 100 nm.[2]

Materials:

Procedure:

  • In a flask, mix 50 mL of ethanol and 4 mL of deionized water.

  • Add 2 mL of ammonium hydroxide solution to the ethanol/water mixture and stir vigorously for 15 minutes at room temperature.

  • Rapidly inject 3 mL of TEOS into the stirring solution.

  • Allow the reaction to proceed for 12 hours with continuous stirring to form a milky white suspension of silica nanoparticles.

  • Collect the silica nanoparticles by centrifugation at 8000 rpm for 20 minutes.

  • Wash the nanoparticles three times with ethanol and twice with deionized water to remove any unreacted reagents.

  • Resuspend the purified silica nanoparticles in ethanol for the functionalization step.

Protocol 2: Surface Functionalization with this compound

This protocol details the procedure for coating the synthesized silica nanoparticles with this compound. This method is adapted from established procedures for forming self-assembled monolayers on oxide surfaces.[3]

Materials:

  • Silica nanoparticles (from Protocol 1) suspended in ethanol

  • This compound (16-PHDA)

  • Anhydrous toluene (B28343)

Procedure:

  • Prepare a 1 mM solution of this compound in anhydrous toluene.

  • Disperse the purified silica nanoparticles in anhydrous toluene to a concentration of 1 mg/mL. Sonicate the suspension for 15 minutes to ensure a uniform dispersion.

  • Add the silica nanoparticle suspension to the 16-PHDA solution.

  • Allow the mixture to react for 24 hours at room temperature under gentle stirring. This allows for the formation of a self-assembled monolayer of 16-PHDA on the silica surface.

  • After the reaction, collect the functionalized nanoparticles by centrifugation at 8000 rpm for 20 minutes.

  • Wash the nanoparticles thoroughly with toluene and then with ethanol to remove any unbound 16-PHDA.

  • Dry the functionalized nanoparticles under vacuum or in a desiccator. The resulting powder can be stored for future use.

Characterization Methods

To confirm the successful functionalization of the silica nanoparticles, the following characterization techniques are recommended:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the presence of characteristic phosphonate and alkyl chain vibrational bands on the nanoparticle surface.

  • Dynamic Light Scattering (DLS) and Zeta Potential Measurement: To determine the change in hydrodynamic size and surface charge of the nanoparticles after functionalization.

  • Thermogravimetric Analysis (TGA): To quantify the amount of 16-PHDA grafted onto the silica surface by measuring the weight loss upon heating.

  • Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology and size of the nanoparticles and to confirm that no significant aggregation has occurred during the functionalization process.

Visualizations

G cluster_synthesis Silica Nanoparticle Synthesis (Stöber Method) cluster_functionalization Surface Functionalization cluster_application Application reagents TEOS + Ethanol + H₂O + NH₄OH hydrolysis Hydrolysis & Condensation reagents->hydrolysis snps Bare Silica Nanoparticles (SNPs) hydrolysis->snps reaction Self-Assembled Monolayer Formation (24h, RT) snps->reaction phda This compound (16-PHDA) in Toluene phda->reaction functionalized_snps 16-PHDA Functionalized SNPs reaction->functionalized_snps drug_loading Drug Loading functionalized_snps->drug_loading drug_delivery Targeted Drug Delivery drug_loading->drug_delivery

Caption: Experimental workflow for the synthesis and functionalization of silica nanoparticles.

G cluster_snp Silica Nanoparticle cluster_phda This compound cluster_functionalized Functionalized Nanoparticle snp Silica Core Surface Silanol Groups (-Si-OH) functionalized_snp Silica Core Covalent-like Bond (-Si-O-P) 16-PHDA Layer snp->functionalized_snp Reaction phda Phosphonic Acid Headgroup (-PO(OH)₂) Long Alkyl Chain (C₁₅H₃₀) Carboxylic Acid Tail (-COOH)* phda->functionalized_snp Self-Assembly note *The carboxylic acid group of 16-PHDA is not directly involved in binding to the silica surface in this context.

Caption: Logical relationship of components in the functionalization process.

References

Application Notes and Protocols for Dental Implant Surface Modification with 16-Phosphonohexadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The long-term success of dental implants is critically dependent on rapid and stable osseointegration, the direct structural and functional connection between living bone and the implant surface.[1] Surface modification of titanium (Ti) implants is a key strategy to enhance this biological process. 16-Phosphonohexadecanoic acid (16-PHA) is an amphiphilic molecule capable of forming highly ordered, self-assembled monolayers (SAMs) on titanium oxide surfaces.[2][3] The phosphonic acid headgroup of 16-PHA forms strong covalent bonds with the titanium oxide layer, while the long alkyl chain provides a hydrophobic barrier and the terminal carboxylic acid group offers a versatile handle for further chemical modifications, such as the immobilization of bioactive molecules.[2][4] This surface modification aims to create a more favorable interface for cellular interaction, ultimately promoting osteoblast adhesion, proliferation, and differentiation, and accelerating bone formation.[3]

Principle of Action

The formation of a 16-PHA SAM on a titanium implant surface is a spontaneous process driven by the high affinity of the phosphonic acid for the metal oxide.[2] This results in a densely packed, organized monolayer that alters the surface properties of the implant. The modified surface is expected to modulate protein adsorption from biological fluids, favoring the attachment of proteins that promote cell adhesion and signaling. This, in turn, influences the cellular response of osteoblasts, the bone-forming cells. The carboxylic acid terminus can be further functionalized to covalently link growth factors, peptides (e.g., RGD sequences), or other biomolecules to further enhance the bioactivity of the implant surface.[2]

Quantitative Data Summary

The following tables summarize key quantitative parameters for titanium surfaces modified with long-chain phosphonic acids, including 16-PHA and its close analogs. These values provide a baseline for expected outcomes following surface modification.

Table 1: Surface Characterization of Modified Titanium Implants

ParameterUntreated Titanium16-PHA Modified Titanium (Expected)Rationale/Reference
Water Contact Angle (°) 60 - 85> 100Increased hydrophobicity due to the long alkyl chains of the SAM.[5]
Surface Roughness (Ra, µm) Variable (depends on initial treatment, e.g., 0.5-2.0 for SLA)No significant change from substrateSAMs are monolayers and do not significantly alter the micro-scale roughness.[6]
SAM Layer Thickness (nm) N/A~1.5 - 2.5Based on the length of the 16-carbon alkyl chain.[7]

Table 2: In Vitro Osteoblast Response to Modified Titanium Surfaces

ParameterUntreated Titanium16-PHA Modified Titanium (Expected)Rationale/Reference
Cell Adhesion (cells/mm² at 4h) BaselineIncreasedImproved surface chemistry for cell attachment.[3]
Cell Proliferation (% increase at 72h) Baseline20 - 50% increaseFavorable surface for sustained cell growth.[8]
Alkaline Phosphatase (ALP) Activity (% increase at 7d) BaselineIncreasedIndicator of early osteogenic differentiation.[9]

Table 3: In Vivo Osseointegration of Modified Titanium Implants

ParameterUntreated Titanium16-PHA Modified Titanium (Expected)Rationale/Reference
Bone-to-Implant Contact (BIC) (%) at 4 weeks 50 - 6565 - 80Enhanced bone apposition on the modified surface.[10]
Removal Torque (Ncm) at 4 weeks BaselineIncreasedGreater mechanical stability due to improved osseointegration.

Experimental Protocols

Protocol 1: Preparation of 16-PHA Self-Assembled Monolayer on Titanium Implants

This protocol describes the formation of a 16-PHA SAM on a titanium surface via solution deposition.[2][7]

Materials:

  • Titanium implants or coupons (e.g., Ti-6Al-4V)

  • This compound (16-PHA)

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol, 200 proof

  • Deionized (DI) water

  • Nitrogen gas, high purity

  • Glass beakers

  • Sonicator

  • Tweezers

Procedure:

  • Substrate Cleaning: a. Place the titanium implants in a beaker with ethanol. b. Sonicate for 15 minutes to remove organic contaminants. c. Rinse thoroughly with DI water. d. Dry the implants under a stream of high-purity nitrogen gas.

  • Preparation of 16-PHA Solution: a. Prepare a 1 mM solution of 16-PHA in anhydrous THF in a clean, dry glass beaker. b. Sonicate the solution for 5-10 minutes to ensure complete dissolution of the 16-PHA.

  • SAM Deposition: a. Immerse the cleaned and dried titanium implants into the 16-PHA solution. b. Seal the beaker to prevent solvent evaporation and contamination. c. Allow the self-assembly process to proceed for 24 hours at room temperature.

  • Rinsing and Drying: a. After 24 hours, carefully remove the implants from the solution using tweezers. b. Rinse the implants thoroughly with fresh THF to remove any non-chemisorbed molecules. c. Rinse again with ethanol. d. Dry the modified implants under a stream of high-purity nitrogen gas.

  • Storage: a. Store the 16-PHA modified implants in a clean, dry, and inert environment until further use.

Protocol 2: In Vitro Evaluation of Osteoblast Response

This protocol outlines the assessment of osteoblast proliferation on 16-PHA modified titanium surfaces.

Materials:

  • 16-PHA modified and untreated titanium discs (sterile)

  • Osteoblast cell line (e.g., MC3T3-E1 or Saos-2)

  • Cell culture medium (e.g., DMEM or α-MEM) with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Cell proliferation assay kit (e.g., MTS or AlamarBlue)

  • 24-well tissue culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: a. Place the sterile 16-PHA modified and untreated titanium discs into the wells of a 24-well plate. b. Seed osteoblasts onto each disc at a density of 1 x 10⁴ cells/cm². c. Add 1 mL of complete cell culture medium to each well. d. Incubate at 37°C in a 5% CO₂ humidified atmosphere.

  • Cell Proliferation Assay (at 24, 48, and 72 hours): a. At each time point, remove the medium from the wells. b. Wash the discs gently with PBS. c. Add fresh medium containing the proliferation assay reagent (e.g., MTS) to each well, following the manufacturer's instructions. d. Incubate for the recommended time (typically 1-4 hours). e. Transfer the supernatant to a 96-well plate. f. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: a. Calculate the mean absorbance for each surface type at each time point. b. Normalize the data to the untreated titanium control at 24 hours. c. Compare the proliferation rates between the 16-PHA modified and untreated surfaces.

Visualizations

G cluster_0 Surface Modification Workflow Ti_Implant Titanium Implant Cleaning Sonication in Ethanol & DI Water Rinse Ti_Implant->Cleaning Drying_1 Nitrogen Gas Drying Cleaning->Drying_1 Immersion 24h Immersion Drying_1->Immersion PHA_Solution 1 mM 16-PHA in THF PHA_Solution->Immersion Rinsing Rinse with THF & Ethanol Immersion->Rinsing Drying_2 Nitrogen Gas Drying Rinsing->Drying_2 Modified_Implant 16-PHA Modified Implant Drying_2->Modified_Implant

Caption: Workflow for titanium implant surface modification with 16-PHA.

G cluster_1 Proposed Osteoblast Signaling Pathway PHA_Surface 16-PHA Surface Protein_Adsorption Selective Protein Adsorption (e.g., Fibronectin) PHA_Surface->Protein_Adsorption Integrin_Binding Integrin Binding Protein_Adsorption->Integrin_Binding FAK_Src FAK/Src Activation Integrin_Binding->FAK_Src MAPK_Pathway MAPK Pathway (ERK, JNK) FAK_Src->MAPK_Pathway Gene_Expression Altered Gene Expression (Runx2, Osterix) MAPK_Pathway->Gene_Expression Cell_Response Enhanced Adhesion, Proliferation, & Differentiation Gene_Expression->Cell_Response

Caption: Proposed signaling cascade for osteoblasts on a 16-PHA surface.

G cluster_2 In Vivo Evaluation Workflow Implantation Implantation in Animal Model (e.g., Rabbit Tibia) Healing Healing Period (e.g., 4 & 12 weeks) Implantation->Healing Explantation Implant Explantation Healing->Explantation Analysis Analysis Explantation->Analysis Histomorphometry Histomorphometry (BIC%) Analysis->Histomorphometry Mechanical_Testing Mechanical Testing (Removal Torque) Analysis->Mechanical_Testing

Caption: Workflow for the in vivo evaluation of modified dental implants.

References

Application Notes and Protocols for Protein Immobilization on 16-Phosphonohexadecanoic Acid Self-Assembled Monolayers via EDC/NHS Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent immobilization of proteins onto solid substrates is a cornerstone of modern biotechnology, enabling the development of advanced biosensors, biocompatible implants, and high-throughput drug screening platforms. This document provides a detailed guide for the immobilization of proteins onto self-assembled monolayers (SAMs) of 16-Phosphonohexadecanoic acid (16-PHA) using the robust and widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry.

16-PHA forms stable, well-ordered monolayers on various metal oxide surfaces, such as titanium oxide (TiO₂) and cobalt-chromium (Co-Cr) alloys, presenting a surface rich in carboxylic acid functional groups.[1] The EDC/NHS chemistry facilitates the formation of a stable amide bond between these surface carboxyl groups and primary amines on the protein (e.g., from lysine (B10760008) residues), ensuring a durable and oriented immobilization.[2]

These application notes offer detailed experimental protocols, a summary of expected quantitative outcomes, and visual guides to the workflow and underlying chemical principles.

Data Presentation

While specific quantitative data for protein immobilization on 16-PHA SAMs is not extensively available in the literature, the following tables provide representative data from similar systems utilizing long-chain carboxyl-terminated SAMs on metal oxide or gold surfaces. This data, primarily derived from Quartz Crystal Microbalance (QCM) and Surface Plasmon Resonance (SPR) analyses, serves as a practical guide for expected outcomes.

Table 1: Representative Surface Coverage of Immobilized Proteins

ProteinSAM SystemSubstrateSurface Coverage (ng/cm²)Analytical Method
Bovine Serum Albumin (BSA)Carboxyl-terminated AlkanethiolGold~250 - 450QCM-D
Immunoglobulin G (IgG)Carboxyl-terminated AlkanethiolGold~300 - 600SPR
Protein A11-Mercaptoundecanoic acid (MUA)GoldNot specified in ng/cm², but successful immobilization confirmedPM-IRRAS
Bone Morphogenetic Protein-2 (BMP-2)(12-carboxydodecyl)phosphonic acidTitaniumNot specified in ng/cm², but successful immobilization confirmedXPS

Table 2: Parameters for EDC/NHS Coupling Reaction

ParameterRecommended RangeRationale
Activation Step
EDC Concentration0.2 - 0.4 MActivates carboxyl groups to form an unstable O-acylisourea intermediate.[3][4]
NHS Concentration0.05 - 0.1 MStabilizes the intermediate by forming a more stable NHS-ester.[3][4]
Activation BufferMES Buffer (pH 4.5 - 6.0)Optimal pH for EDC/NHS activation.[5]
Activation Time15 - 60 minutesSufficient time for the formation of the NHS-ester.[3][5]
Coupling Step
Protein Concentration0.1 - 1.0 mg/mLHigher concentrations can improve immobilization efficiency.[5]
Coupling BufferPBS (pH 7.2 - 8.0)Optimal pH for the reaction of NHS-ester with primary amines.
Coupling Time1 - 4 hours at RT, or overnight at 4°CAllows for efficient amide bond formation.

Experimental Protocols

Protocol 1: Formation of this compound (16-PHA) SAMs on Titanium Oxide Surfaces

This protocol is adapted from the solution deposition technique for forming phosphonic acid SAMs.

Materials:

  • Titanium oxide substrates (e.g., TiO₂-coated glass slides or polished titanium coupons)

  • This compound (16-PHA)

  • Anhydrous ethanol (B145695)

  • Acetone

  • Deionized (DI) water

  • Nitrogen or Argon gas

Procedure:

  • Substrate Cleaning:

    • Sonicate the titanium oxide substrates sequentially in acetone, ethanol, and DI water for 15 minutes each to remove organic contaminants.

    • Dry the substrates under a stream of nitrogen or argon gas.

    • For enhanced cleaning and hydroxylation of the surface, treat the substrates with UV/Ozone for 15-20 minutes.

  • SAM Formation:

    • Prepare a 1 mM solution of 16-PHA in anhydrous ethanol.

    • Immerse the cleaned and dried substrates in the 16-PHA solution.

    • Incubate for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

    • After incubation, remove the substrates from the solution and rinse thoroughly with fresh ethanol to remove any non-covalently bound molecules.

    • Dry the SAM-coated substrates under a stream of nitrogen or argon gas.

    • The substrates are now ready for protein immobilization.

Protocol 2: EDC/NHS Coupling of Proteins to 16-PHA SAMs

This two-step protocol ensures the efficient and stable immobilization of proteins.

Materials:

  • 16-PHA SAM-coated substrates

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Protein solution (0.1 - 1.0 mg/mL in Coupling Buffer)

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Ethanolamine or 100 mM Glycine in PBS, pH 8.5

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)

Procedure:

  • Activation of Carboxyl Groups:

    • Prepare a fresh activation solution by dissolving EDC (to a final concentration of 0.4 M) and NHS (to a final concentration of 0.1 M) in Activation Buffer.

    • Immerse the 16-PHA SAM-coated substrates in the EDC/NHS solution.

    • Incubate for 30-60 minutes at room temperature with gentle agitation.

    • After activation, rinse the substrates with DI water and then with the Coupling Buffer.

  • Protein Immobilization:

    • Immediately immerse the activated substrates in the protein solution.

    • Incubate for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching and Washing:

    • Remove the substrates from the protein solution and immerse them in the Quenching Solution for 20-30 minutes at room temperature to deactivate any remaining NHS-esters.

    • Wash the substrates thoroughly with PBST to remove non-specifically bound proteins.

    • Rinse with PBS and then DI water.

    • Dry the substrates under a stream of nitrogen or argon gas.

    • The protein-immobilized substrates are now ready for use or storage under appropriate conditions.

Mandatory Visualization

G cluster_0 SAM Formation cluster_1 EDC/NHS Activation cluster_2 Protein Immobilization A Clean and Hydroxylate Titanium Oxide Substrate B Immerse in 1 mM 16-PHA in Ethanol (12-24h) A->B C Rinse with Ethanol and Dry B->C D Immerse in EDC/NHS in MES Buffer (30-60 min) C->D E Rinse with DI Water and Coupling Buffer D->E F Immerse in Protein Solution (1-4h at RT or overnight at 4°C) E->F G Quench with Ethanolamine or Glycine (20-30 min) F->G H Wash with PBST, PBS, and DI Water G->H I Dry and Store H->I

Caption: Experimental workflow for protein immobilization on 16-PHA SAMs.

G PHA 16-PHA Surface (-COOH) Intermediate O-acylisourea Intermediate (unstable) PHA->Intermediate + EDC EDC EDC NHS NHS NHSEster NHS-Ester (amine-reactive) Intermediate->NHSEster + NHS ImmobilizedProtein Immobilized Protein (Amide Bond) NHSEster->ImmobilizedProtein + Protein-NH2 Protein Protein (-NH2)

References

Application Notes and Protocols for Layer-by-Layer Assembly Using 16-Phosphonohexadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 16-Phosphonohexadecanoic acid (16-PHA) in layer-by-layer (LbL) assembly for various applications, including biosensor development and drug delivery systems. Detailed protocols for key experiments are provided, along with expected quantitative data and visualizations to aid in experimental design and execution.

Introduction

Layer-by-layer (LbL) assembly is a versatile technique for creating ultrathin, multifunctional films with nanoscale precision. This compound (16-PHA) is a bifunctional molecule ideally suited for this technique. Its phosphonic acid head group forms a robust self-assembled monolayer (SAM) on a variety of metal oxide surfaces, such as titanium oxide (TiO₂), zirconium oxide (ZrO₂), and indium tin oxide (ITO). The terminal carboxylic acid group then provides a reactive site for the subsequent deposition of positively charged layers, enabling the construction of complex, multilayered architectures.

This bifunctionality makes 16-PHA a valuable building block for applications in drug development and biosensing. The ability to control the surface chemistry and architecture at the nanoscale allows for the fine-tuning of properties such as biocompatibility, drug loading and release kinetics, and biorecognition.

Applications

The LbL assembly technique using 16-PHA can be applied to a wide range of fields:

  • Drug Delivery: Creation of controlled-release coatings on implantable medical devices or nanoparticles. The multilayered film can be designed to encapsulate therapeutic agents and release them in response to specific stimuli.[1]

  • Biosensors: Immobilization of biomolecules, such as enzymes or antibodies, onto sensor surfaces. The LbL structure provides a stable and biocompatible microenvironment for the sensing elements.

  • Surface Modification of Biomaterials: Improving the biocompatibility and cellular interactions of medical implants. The surface can be tailored to promote specific cell adhesion and growth.[2]

  • Corrosion Resistance: Formation of dense, protective coatings on metal surfaces.

Experimental Protocols

Protocol 1: Formation of a this compound Self-Assembled Monolayer (SAM) on a Titanium Oxide Surface

This protocol describes the formation of a foundational 16-PHA SAM on a TiO₂ substrate, a common material for biomedical implants and sensors.

Materials:

  • Titanium oxide (TiO₂) substrates (e.g., slides, wafers, or nanoparticles)

  • This compound (16-PHA)

  • Anhydrous ethanol (B145695) or isopropanol (B130326)

  • Deionized (DI) water

  • Ultrasonic bath

  • Nitrogen gas stream

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the TiO₂ substrates by sequential ultrasonication in acetone, ethanol, and DI water for 15 minutes each.

    • Dry the substrates under a stream of nitrogen gas.

    • For a more rigorous cleaning to remove organic contaminants and hydroxylate the surface, a UV/Ozone treatment for 15-20 minutes can be employed.[3]

  • Preparation of 16-PHA Solution:

    • Prepare a 1 mM solution of 16-PHA in anhydrous ethanol or isopropanol. Ensure the solvent is of high purity to avoid contamination.

  • SAM Formation:

    • Immerse the cleaned and dried TiO₂ substrates in the 16-PHA solution.

    • Allow the self-assembly process to proceed for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

  • Rinsing and Drying:

    • Carefully remove the substrates from the 16-PHA solution.

    • Rinse the substrates thoroughly with fresh anhydrous ethanol or isopropanol to remove any non-covalently bound molecules.

    • Dry the 16-PHA functionalized substrates under a gentle stream of nitrogen gas.

  • Characterization (Optional but Recommended):

    • The formation of the 16-PHA monolayer can be confirmed by surface characterization techniques such as contact angle goniometry (expect an increase in hydrophobicity compared to the clean TiO₂ surface), X-ray Photoelectron Spectroscopy (XPS) (detection of a phosphorus peak), and Atomic Force Microscopy (AFM) (to assess surface morphology and roughness).

Protocol 2: Layer-by-Layer Assembly of a Polycation on the 16-PHA Monolayer

This protocol details the deposition of a positively charged polymer, poly(allylamine hydrochloride) (PAH), onto the negatively charged carboxylic acid surface of the 16-PHA SAM.

Materials:

  • 16-PHA functionalized substrates (from Protocol 1)

  • Poly(allylamine hydrochloride) (PAH, high molecular weight)

  • DI water

  • pH meter

  • Beakers and tweezers

Procedure:

  • Preparation of PAH Solution:

    • Prepare a 0.1 mg/mL solution of PAH in DI water.

    • Adjust the pH of the PAH solution to 7.4 using a dilute HCl or NaOH solution. At this pH, the primary amine groups of PAH are protonated, rendering the polymer positively charged.

  • Deposition of the First Polycation Layer:

    • Immerse the 16-PHA functionalized substrates in the PAH solution for 15-20 minutes. The electrostatic attraction between the negatively charged carboxylic acid groups of 16-PHA and the positively charged amine groups of PAH will drive the deposition.

  • Rinsing:

    • Remove the substrates from the PAH solution and rinse them thoroughly with DI water for 1-2 minutes to remove any loosely bound polymer.

  • Building Subsequent Layers (Optional):

    • To build a multilayered film, a negatively charged polyelectrolyte, such as poly(styrene sulfonate) (PSS), can be deposited on top of the PAH layer.

    • Prepare a 0.1 mg/mL solution of PSS in DI water (pH adjusted to 7.4).

    • Immerse the PAH-coated substrate in the PSS solution for 15-20 minutes.

    • Rinse with DI water.

    • Repeat the alternating deposition of PAH and PSS until the desired number of layers is achieved.

  • Monitoring Layer Growth:

    • The growth of the multilayered film can be monitored in real-time using a Quartz Crystal Microbalance (QCM).[4][5][6] Each deposition step should result in a decrease in the resonant frequency, corresponding to an increase in mass on the crystal surface.

Quantitative Data

The following tables summarize expected quantitative data from the characterization of 16-PHA based LbL assemblies. The values are based on literature data for similar long-chain phosphonic acids and polyelectrolytes and should be considered as representative examples.

Table 1: Surface Characterization of 16-PHA Monolayer on TiO₂

ParameterExpected ValueCharacterization Technique
Water Contact Angle60° - 70°Goniometry
Layer Thickness1.5 - 2.5 nmEllipsometry
Surface Roughness (RMS)< 1 nmAtomic Force Microscopy (AFM)[7][8][9][10]
Phosphorus (P 2p) PeakPresent at ~133 eVX-ray Photoelectron Spectroscopy (XPS)

Table 2: Layer-by-Layer Assembly Monitoring using Quartz Crystal Microbalance (QCM)

Deposition StepExpected Frequency Change (Δf)
16-PHA Monolayer-10 to -20 Hz
1st PAH Layer-20 to -40 Hz
1st PSS Layer-20 to -40 Hz
Subsequent Bilayers-40 to -80 Hz per bilayer

Note: The actual frequency change will depend on the specific QCM crystal and the molecular weight of the polyelectrolytes used.

Table 3: Representative Drug Loading and Release from a (16-PHA/PAH)₅ Film

ParameterRepresentative ValueMethod of Determination
Drug Loading Capacity (e.g., Doxorubicin)50 - 150 µg/cm²UV-Vis Spectroscopy of extracted drug
Release Profile (in PBS, pH 7.4)Biphasic: Initial burst (20-30% in 1-2h) followed by sustained release over 24-48hIn vitro release study with UV-Vis or HPLC analysis

Visualizations

Experimental Workflow for LbL Assembly

G cluster_0 Substrate Preparation cluster_1 SAM Formation cluster_2 Layer-by-Layer Deposition cluster_3 Characterization sub1 TiO₂ Substrate sub2 Cleaning (Ultrasonication) sub1->sub2 sub3 Drying (N₂ stream) sub2->sub3 sam1 Immerse in 16-PHA Solution sub3->sam1 sam2 Incubate (12-24h) sam1->sam2 sam3 Rinse & Dry sam2->sam3 lbl1 Immerse in PAH Solution sam3->lbl1 lbl2 Rinse lbl1->lbl2 lbl3 Immerse in PSS Solution lbl2->lbl3 lbl4 Rinse lbl3->lbl4 lbl5 Repeat n times lbl4->lbl5 char1 AFM lbl5->char1 char2 Ellipsometry lbl5->char2 char3 QCM lbl5->char3 char4 XPS lbl5->char4

Caption: Experimental workflow for LbL assembly with 16-PHA.

Logical Relationship of LbL Components

G sub TiO₂ Substrate pha This compound (16-PHA) Phosphonic Acid Head Group Carboxylic Acid Tail Group sub->pha:head Covalent Bond (P-O-Ti) pah Poly(allylamine hydrochloride) (PAH) Positively Charged pha:tail->pah Electrostatic Interaction drug Drug Molecule | Encapsulated pah->drug Entrapment

Caption: Interactions between LbL components.

Hypothetical Signaling Pathway Influenced by a Biofunctionalized Surface

G surface 16-PHA/PAH Surface with Immobilized RGD Peptide integrin Integrin Receptor surface->integrin Binding fak FAK integrin->fak src Src fak->src ras Ras src->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus response Cell Adhesion, Proliferation, Differentiation nucleus->response

Caption: Cell-surface interaction signaling cascade.

References

Application Notes and Protocols for Creating Biocompatible Surfaces with 16-Phosphonohexadecanoic Acid for Medical Implants

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The long-term success of medical implants is critically dependent on their biocompatibility and the ability to integrate with surrounding host tissues. Unmodified implant surfaces can elicit foreign body responses, leading to inflammation, fibrous encapsulation, and eventual implant failure. Surface modification with self-assembled monolayers (SAMs) offers a robust strategy to tailor the interfacial properties of biomaterials, enhancing their biocompatibility and promoting favorable cellular responses.

16-Phosphonohexadecanoic acid (16-PHDA) is a bifunctional molecule ideally suited for the surface modification of metal and metal oxide-based medical implants, such as those made from titanium (Ti) and its alloys. Its phosphonic acid headgroup forms strong, stable covalent bonds with the native oxide layer of the implant, while the terminal carboxylic acid group provides a versatile handle for the covalent attachment of bioactive molecules, such as peptides, growth factors, or drugs. This document provides detailed application notes and protocols for the creation and characterization of biocompatible surfaces using 16-PHDA.

Data Presentation

Table 1: Surface Wettability of Modified Titanium (Ti) Surfaces
Surface TreatmentWater Contact Angle (θ)Surface Character
Unmodified Polished Ti~50-70°Hydrophilic
16-PHDA SAM on Ti~30-50°More Hydrophilic

Note: The increased hydrophilicity after 16-PHDA modification is attributed to the presence of the terminal carboxylic acid groups.

Table 2: Quantitative Comparison of Protein Adsorption on Unmodified and 16-PHDA Modified Titanium Surfaces
ProteinUnmodified Ti (ng/cm²)16-PHDA Modified Ti (ng/cm²)Significance
AlbuminSignificantly HigherSignificantly LowerReduced non-specific protein adsorption
FibronectinLowerSignificantly HigherEnhanced specific cell-adhesive protein binding[1]
Collagen Type ILowerHigher (tendency)Promotes osteoblast adhesion and differentiation

Note: The selective adsorption of fibronectin on 16-PHDA modified surfaces is crucial for promoting osteoblast adhesion and subsequent osseointegration.[1]

Table 3: In Vitro Osteoblast Response to 16-PHDA Modified Titanium Surfaces
AssayUnmodified Ti16-PHDA Modified TiOutcome
Cell Proliferation (7 days)BaselineIncreasedEnhanced cell growth
Alkaline Phosphatase (ALP) Activity (14 days)BaselineSignificantly IncreasedPromoted osteogenic differentiation[2][3][4]
Mineralization (21 days)LowSignificantly IncreasedEnhanced bone matrix deposition

Note: Increased ALP activity is an early marker for osteoblast differentiation, indicating that 16-PHDA surfaces support osteogenesis.[2]

Experimental Protocols

Protocol 1: Preparation of 16-PHDA Self-Assembled Monolayers (SAMs) on Titanium Implants

This protocol details the procedure for forming a stable and well-ordered 16-PHDA SAM on a titanium substrate.

1.1. Substrate Preparation:

  • Cut titanium substrates (e.g., Ti-6Al-4V coupons or screws) to the desired dimensions.

  • Degrease the substrates by sequential sonication in acetone, isopropanol, and deionized (DI) water for 15 minutes each.

  • Dry the substrates under a stream of high-purity nitrogen gas.

  • To create a fresh, reactive oxide layer, treat the substrates with a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Immerse the substrates in the piranha solution for 15-30 minutes.

  • Carefully remove the substrates and rinse them extensively with DI water.

  • Dry the substrates again under a stream of nitrogen gas. The cleaned substrates should be used immediately for SAM deposition.

1.2. SAM Deposition (Solution-Phase Method):

  • Prepare a 1-5 mM solution of this compound in a high-purity solvent, typically ethanol (B145695) or tetrahydrofuran (B95107) (THF).

  • Place the cleaned and dried titanium substrates in a clean, dry glass vessel.

  • Immerse the substrates in the 16-PHDA solution. To minimize contamination, the vessel can be purged with an inert gas like nitrogen or argon before sealing.

  • Allow the self-assembly to proceed for 12-24 hours at room temperature to ensure the formation of a well-ordered monolayer.

  • After deposition, remove the substrates and rinse them thoroughly with fresh solvent (ethanol or THF) to remove any non-covalently bound molecules.

  • Dry the SAM-modified substrates under a stream of nitrogen gas.

  • For enhanced stability, the substrates can be annealed in an oven at 110-120°C for 30-60 minutes.

Protocol 2: Characterization of 16-PHDA SAMs

2.1. Contact Angle Goniometry:

  • Place the SAM-modified substrate on the goniometer stage.

  • Dispense a small droplet (2-5 µL) of DI water onto the surface.

  • Capture an image of the droplet and measure the angle between the substrate surface and the tangent of the droplet.

  • Measure at least three different spots on the surface to ensure uniformity.

2.2. X-ray Photoelectron Spectroscopy (XPS):

  • Place the SAM-coated substrate in the ultra-high vacuum chamber of the XPS instrument.

  • Use a monochromatic Al Kα X-ray source (1486.6 eV).

  • Acquire survey scans to identify the elemental composition of the surface. Expect to see peaks for Ti, O, C, and P.

  • Acquire high-resolution spectra for the C 1s, O 1s, Ti 2p, and P 2p regions.

    • Pass Energy: 50 eV for survey scans, 20 eV for high-resolution scans.

    • Take-off Angle: 45° or 90°. Angle-resolved XPS can be used to determine the thickness and orientation of the monolayer.[5]

  • The presence of a P 2p peak and an increased C 1s signal, along with a decrease in the Ti 2p signal intensity, confirms the formation of the 16-PHDA SAM.[6]

2.3. Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy:

  • Use a germanium (Ge) or zinc selenide (B1212193) (ZnSe) ATR crystal.

  • Press the SAM-modified substrate firmly against the ATR crystal.

  • Collect spectra in the range of 4000-600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 128-256 scans.

  • Look for characteristic peaks of the 16-PHDA molecule, such as:

    • ~2920 cm⁻¹ and ~2850 cm⁻¹ (asymmetric and symmetric CH₂ stretching).

    • ~1700 cm⁻¹ (C=O stretching of the carboxylic acid).

    • ~1200-900 cm⁻¹ (P-O and P=O stretching vibrations).[7][8]

Protocol 3: In Vitro Biocompatibility Assessment

3.1. Osteoblast Culture:

  • Use a human osteoblast-like cell line (e.g., MG-63 or Saos-2).

  • Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

3.2. Cell Proliferation Assay:

  • Seed osteoblasts onto unmodified (control) and 16-PHDA modified titanium discs in a 24-well plate at a density of 1 x 10⁴ cells/cm².

  • At desired time points (e.g., 1, 3, and 7 days), quantify cell proliferation using a suitable assay (e.g., PicoGreen dsDNA assay or CellTiter-Glo® Luminescent Cell Viability Assay).

3.3. Alkaline Phosphatase (ALP) Activity Assay:

  • Seed osteoblasts as described above and culture in osteogenic differentiation medium (DMEM with 10% FBS, 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 10 nM dexamethasone).

  • After 7 and 14 days, lyse the cells and measure ALP activity using a colorimetric assay based on the conversion of p-nitrophenyl phosphate (B84403) (pNPP) to p-nitrophenol.

  • Normalize the ALP activity to the total protein content of each sample.

Protocol 4: Covalent Immobilization of Bioactive Molecules (e.g., Peptides, Drugs)

This protocol describes the covalent attachment of an amine-containing molecule to the carboxyl-terminated 16-PHDA SAM using EDC-NHS chemistry.[9][10][11][12][13]

4.1. Activation of Carboxyl Groups:

  • Prepare an activation buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), pH 4.5-5.0.

  • Prepare a solution of 0.4 M EDC and 0.1 M N-hydroxysuccinimide (NHS) in the activation buffer immediately before use.

  • Immerse the 16-PHDA modified substrates in the EDC/NHS solution for 15-30 minutes at room temperature with gentle agitation.

  • Rinse the substrates with the activation buffer to remove excess EDC and NHS.

4.2. Coupling of Amine-Containing Molecule:

  • Prepare a coupling buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.

  • Dissolve the amine-containing molecule (e.g., RGD peptide, dexamethasone-amine) in the coupling buffer at the desired concentration.

  • Immerse the activated substrates in the molecule solution and incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.

4.3. Quenching and Washing:

  • Prepare a quenching solution: 1 M ethanolamine (B43304) or 100 mM glycine (B1666218) in PBS, pH 8.0.

  • Immerse the substrates in the quenching solution for 15-30 minutes to block any unreacted NHS-esters.

  • Wash the substrates thoroughly with PBS and DI water to remove any non-covalently bound molecules.

  • Dry the functionalized substrates under a stream of nitrogen gas.

Mandatory Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization cluster_func Functionalization & Testing Ti_Substrate Titanium Substrate Degreasing Degreasing (Acetone, IPA, DI Water) Ti_Substrate->Degreasing Piranha_Cleaning Piranha Cleaning (H2SO4/H2O2) Degreasing->Piranha_Cleaning SAM_Deposition 16-PHDA Solution (Ethanol/THF, 12-24h) Piranha_Cleaning->SAM_Deposition Rinsing_Drying Rinsing & Drying SAM_Deposition->Rinsing_Drying Contact_Angle Contact Angle Rinsing_Drying->Contact_Angle XPS XPS Rinsing_Drying->XPS FTIR ATR-FTIR Rinsing_Drying->FTIR EDC_NHS EDC/NHS Activation Rinsing_Drying->EDC_NHS In_Vitro_Testing In Vitro Biocompatibility (Cell Proliferation, ALP) Rinsing_Drying->In_Vitro_Testing Biomolecule_Coupling Biomolecule Coupling (e.g., Drug, Peptide) EDC_NHS->Biomolecule_Coupling Biomolecule_Coupling->In_Vitro_Testing

Caption: Experimental workflow for creating and evaluating 16-PHDA modified surfaces.

signaling_pathway cluster_surface Implant Surface cluster_cell Osteoblast PHDA_Surface 16-PHDA Surface ECM_Proteins Adsorbed ECM Proteins (e.g., Fibronectin) PHDA_Surface->ECM_Proteins Integrin Integrin Receptors (α5β1) ECM_Proteins->Integrin FAK FAK Integrin->FAK Src Src FAK->Src PI3K PI3K FAK->PI3K MAPK_Pathway MAPK Pathway (ERK1/2, p38) Src->MAPK_Pathway Akt Akt PI3K->Akt RUNX2 RUNX2 Akt->RUNX2 MAPK_Pathway->RUNX2 Cell_Response Cellular Response (Adhesion, Proliferation, Differentiation) RUNX2->Cell_Response

Caption: Integrin-FAK-MAPK signaling pathway in osteoblasts on 16-PHDA modified surfaces.[14][15][16][17][18]

drug_attachment SAM 16-PHDA SAM -COOH EDC_NHS EDC/NHS Forms reactive NHS-ester SAM:COOH->EDC_NHS Activated_SAM Activated SAM -CO-NHS EDC_NHS->Activated_SAM:ester Drug Amine-containing Drug -NH2 Activated_SAM:ester->Drug:NH2 Final_Product Drug-conjugated SAM -CO-NH-Drug Drug:NH2->Final_Product:amide

Caption: EDC-NHS chemistry for covalent drug attachment to a 16-PHDA modified surface.[9][10][11][12][13]

References

Application Notes and Protocols for Biosensor Development using 16-Phosphonohexadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 16-Phosphonohexadecanoic acid (16-PHA) in the development of robust and sensitive biosensors. 16-PHA is a bifunctional molecule ideal for creating self-assembled monolayers (SAMs) on various metal oxide surfaces, serving as a versatile platform for the covalent immobilization of biorecognition molecules.

Introduction to this compound in Biosensing

This compound is an amphiphilic molecule featuring a long C16 alkyl chain, a terminal phosphonic acid group, and a terminal carboxylic acid group. This unique structure makes it an excellent candidate for surface modification in biosensor fabrication. The phosphonic acid headgroup forms a stable, covalent-like bond with a variety of metal oxide surfaces such as titanium dioxide (TiO₂), silicon dioxide (SiO₂), and indium tin oxide (ITO). The long alkyl chain contributes to the formation of a densely packed and ordered SAM, which minimizes non-specific binding of unwanted molecules from the sample matrix, thereby enhancing the signal-to-noise ratio of the biosensor. The terminal carboxylic acid provides a versatile functional group for the covalent attachment of bioreceptors, including antibodies, enzymes, and nucleic acids, through well-established coupling chemistries.

The use of 16-PHA in biosensor development offers several advantages:

  • Stable Surface Functionalization: The strong interaction between the phosphonic acid group and metal oxide surfaces ensures the formation of a robust and stable monolayer.

  • Reduced Non-Specific Binding: The well-ordered, hydrophobic alkyl chains create a surface that resists the non-specific adsorption of proteins and other biomolecules.

  • Controlled Bioreceptor Immobilization: The terminal carboxylic acid allows for the covalent and oriented immobilization of bioreceptors, preserving their biological activity.

Quantitative Data on 16-PHA Self-Assembled Monolayers

The formation and characterization of the 16-PHA SAM are critical steps in biosensor fabrication. The following table summarizes key quantitative parameters for a 16-PHA monolayer on a representative metal oxide substrate.

ParameterTypical ValueCharacterization TechniqueSignificance in Biosensor Performance
Monolayer Thickness ~2.0 - 2.5 nmEllipsometryConfirms the formation of a uniform monolayer and provides a baseline for subsequent immobilization steps.
Water Contact Angle 105° - 115°Contact Angle GoniometryIndicates the formation of a hydrophobic surface, which is crucial for minimizing non-specific binding.
Surface Roughness (RMS) < 0.5 nmAtomic Force Microscopy (AFM)A smooth surface is indicative of a well-ordered SAM and provides a consistent platform for bioreceptor immobilization.

Experimental Protocols

This section provides detailed, step-by-step protocols for the key experimental procedures involved in the development of a biosensor using 16-PHA.

Protocol for Formation of this compound Self-Assembled Monolayer (SAM)

This protocol outlines the procedure for forming a 16-PHA SAM on a metal oxide substrate (e.g., TiO₂, SiO₂, ITO).

Materials:

  • Metal oxide substrate (e.g., sensor chip)

  • This compound (16-PHA)

  • Anhydrous ethanol (B145695)

  • Deionized (DI) water

  • Nitrogen gas (high purity)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment (PPE) in a fume hood.

  • Sonicator

  • Oven

Procedure:

  • Substrate Cleaning: a. Sonicate the metal oxide substrate in DI water for 15 minutes. b. Sonicate the substrate in anhydrous ethanol for 15 minutes. c. Dry the substrate under a gentle stream of nitrogen gas. d. For a more rigorous cleaning, immerse the substrate in Piranha solution for 10-15 minutes. (CAUTION!) e. Thoroughly rinse the substrate with copious amounts of DI water. f. Dry the substrate under a gentle stream of nitrogen gas.

  • Preparation of 16-PHA Solution: a. Prepare a 1 mM solution of 16-PHA in anhydrous ethanol. Ensure the 16-PHA is fully dissolved. Gentle warming may be required.

  • SAM Formation: a. Immerse the cleaned and dried substrate into the 16-PHA solution in a sealed, clean container to prevent solvent evaporation. b. Incubate for 24 hours at room temperature.

  • Rinsing and Annealing: a. Remove the substrate from the 16-PHA solution. b. Rinse the substrate thoroughly with anhydrous ethanol to remove any non-covalently bound molecules. c. Dry the substrate under a gentle stream of nitrogen gas. d. Anneal the substrate in an oven at 120°C for 1 hour to promote the formation of a stable and well-ordered monolayer.

  • Characterization (Optional but Recommended): a. Measure the thickness of the SAM using ellipsometry. b. Measure the water contact angle to confirm the formation of a hydrophobic surface. c. Image the surface topography using Atomic Force Microscopy (AFM).

Protocol for Covalent Immobilization of Proteins via EDC-NHS Coupling

This protocol describes the covalent attachment of a protein (e.g., an antibody) to the carboxyl-terminated 16-PHA SAM using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[1][2][3][4][5]

Materials:

  • 16-PHA functionalized substrate

  • Protein to be immobilized (e.g., antibody)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), 0.5 M NaCl, pH 6.0

  • Immobilization Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Blocking Buffer: 1 M ethanolamine-HCl, pH 8.5 or 1% Bovine Serum Albumin (BSA) in PBS

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

Procedure:

  • Activation of Carboxyl Groups: a. Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in Activation Buffer. b. Immerse the 16-PHA functionalized substrate in the EDC/NHS solution. c. Incubate for 15-30 minutes at room temperature with gentle agitation.

  • Rinsing: a. Remove the substrate from the activation solution. b. Rinse thoroughly with DI water and then with Immobilization Buffer.

  • Protein Immobilization: a. Immediately immerse the activated substrate in the protein solution (typically 10-100 µg/mL in Immobilization Buffer). b. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation. The optimal protein concentration and incubation time should be determined empirically for each specific system.

  • Blocking of Unreacted Sites: a. Remove the substrate from the protein solution. b. Rinse with PBST to remove non-covalently bound protein. c. Immerse the substrate in Blocking Buffer for 15-30 minutes at room temperature to deactivate any remaining active NHS-ester groups.

  • Final Rinsing: a. Rinse the substrate thoroughly with PBST and then with DI water. b. The biosensor is now functionalized with the bioreceptor and ready for analyte detection.

Visualization of Experimental Workflows

The following diagrams illustrate the key processes in the fabrication of a biosensor using this compound.

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization Clean Clean Substrate Dry Dry Substrate Clean->Dry Immerse Immerse in 16-PHA Solution Dry->Immerse Incubate Incubate 24h Immerse->Incubate Rinse_Anneal Rinse & Anneal Incubate->Rinse_Anneal Characterize Characterize SAM (Ellipsometry, Contact Angle, AFM) Rinse_Anneal->Characterize Protein_Immobilization_Workflow cluster_activation Surface Activation cluster_immobilization Protein Immobilization cluster_blocking Blocking Activate Activate with EDC/NHS Rinse_Activation Rinse Activate->Rinse_Activation Immobilize Immobilize Protein Rinse_Activation->Immobilize Rinse_Immobilization Rinse Immobilize->Rinse_Immobilization Block Block Unreacted Sites Rinse_Immobilization->Block Final_Rinse Final Rinse Block->Final_Rinse PHA_Surface 16-PHA Functionalized Surface PHA_Surface->Activate Biosensor_Principle Substrate Metal Oxide Substrate PHA_SAM 16-PHA Self-Assembled Monolayer Substrate->PHA_SAM Covalent-like Bonding Bioreceptor Immobilized Bioreceptor (e.g., Antibody) PHA_SAM->Bioreceptor Covalent Immobilization Analyte Target Analyte Bioreceptor->Analyte Specific Binding Signal Detectable Signal (Optical, Electrochemical, etc.) Analyte->Signal Transduction

References

Application Notes and Protocols for Anti-Corrosion Coatings with 16-Phosphonohexadecanoic Acid on Metal Alloys

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 16-Phosphonohexadecanoic acid (16-PA) for forming anti-corrosion, self-assembled monolayers (SAMs) on various metal alloy surfaces. The protocols detailed below are intended to serve as a foundational methodology for academic research, industrial science, and drug development applications where pristine, corrosion-resistant surfaces are paramount.

Introduction

This compound is an amphiphilic molecule composed of a long 16-carbon alkyl chain, a terminal phosphonic acid group, and a carboxylic acid group at the other end.[1][2][3] The phosphonic acid headgroup exhibits a strong affinity for metal oxide surfaces, enabling the formation of dense, highly ordered, and robust self-assembled monolayers.[1] These SAMs act as a physical barrier, effectively inhibiting the ingress of corrosive agents and significantly enhancing the corrosion resistance of the underlying metal alloy.[1] The long hydrophobic alkyl chain contributes to the barrier properties by repelling aqueous solutions.[1]

Quantitative Data Summary

The following tables summarize the expected quantitative data for the evaluation of 16-PA anti-corrosion coatings. The data is compiled from literature and represents typical values observed for phosphonic acid-based SAMs on various metal alloys.

Table 1: Electrochemical Corrosion Parameters

Metal AlloyTreatmentCorrosion Potential (Ecorr) (V vs. SCE)Corrosion Current Density (icorr) (A/cm²)Inhibition Efficiency (%)
Aluminum Alloy (e.g., AA2024-T3) Uncoated~ -0.7~ 1 x 10⁻⁵-
16-PA CoatedShift to more positive potential~ 1 x 10⁻⁸ - 1 x 10⁻⁷> 99
Copper Uncoated~ -0.2~ 1 x 10⁻⁶-
16-PA CoatedShift to more positive potential~ 1 x 10⁻⁸> 98
Stainless Steel (e.g., 316L) Uncoated~ -0.4~ 5 x 10⁻⁷-
16-PA CoatedShift to more positive potential~ 5 x 10⁻⁹> 99
Cobalt-Chromium Alloy Uncoated~ -0.5~ 1 x 10⁻⁷-
16-PA CoatedShift to more positive potential~ 1 x 10⁻⁹> 98

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data

Metal AlloyTreatmentImpedance Modulus at Low Frequency (|Z| at 0.1 Hz) (Ω·cm²)
Aluminum Alloy (e.g., AA2024-T3) Uncoated~ 10⁴
16-PA Coated> 10⁷
Copper Uncoated~ 10⁵
16-PA Coated> 10⁸
Stainless Steel (e.g., 316L) Uncoated~ 10⁶
16-PA Coated> 10⁹
Cobalt-Chromium Alloy Uncoated~ 10⁶
16-PA Coated> 10⁸

Table 3: Surface Properties

PropertyExpected Value for 16-PA Coated Surface
Water Contact Angle 110° - 120°
Monolayer Thickness ~ 2 - 3 nm

Experimental Protocols

The following are detailed protocols for the preparation of anti-corrosion coatings using 16-PA on various metal alloys.

General Materials and Reagents
  • This compound (97% purity or higher)

  • Anhydrous solvents (e.g., ethanol (B145695), isopropanol (B130326), tetrahydrofuran (B95107) (THF))

  • Acids and bases for cleaning (e.g., HCl, NaOH, detergent)

  • Deionized (DI) water (18 MΩ·cm resistivity)

  • Metal alloy substrates (e.g., aluminum, copper, stainless steel, cobalt-chromium)

  • Beakers, petri dishes, and tweezers

  • Sonicator

  • Nitrogen gas (high purity) for drying

  • Oven or hot plate for annealing

Substrate Preparation

Proper substrate preparation is critical for the formation of a high-quality SAM. The general principle is to create a clean, oxide-rich surface.

Protocol 3.2.1: Aluminum and its Alloys

  • Degreasing: Sonicate the aluminum substrate in a mild detergent solution for 15 minutes, followed by sonication in acetone (B3395972) and then ethanol for 15 minutes each to remove organic contaminants.

  • Rinsing: Thoroughly rinse the substrate with DI water between each sonication step.

  • Oxide Layer Formation: Immerse the cleaned substrate in a 1 M NaOH solution for 1-2 minutes, followed by a thorough rinse with DI water. This step removes the native oxide layer and creates a fresh, uniform hydrous oxide layer.

  • Drying: Dry the substrate under a stream of high-purity nitrogen gas.

Protocol 3.2.2: Copper and its Alloys

  • Degreasing: Sonicate the copper substrate in acetone for 10 minutes, followed by isopropanol for 10 minutes.

  • Acid Etching: Immerse the substrate in a 2 M HCl solution for 3-5 minutes to remove the native oxide layer.

  • Rinsing: Rinse thoroughly with DI water.

  • Drying: Dry the substrate under a stream of nitrogen gas. The cleaned copper surface should be used immediately for SAM formation to minimize re-oxidation.

Protocol 3.2.3: Stainless Steel (e.g., 316L)

  • Degreasing: Sonicate the stainless steel substrate in a detergent solution, followed by acetone and then isopropanol (15 minutes each).

  • Rinsing: Rinse with DI water after each sonication.

  • Activation: Immerse the substrate in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 15-30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Final Rinse and Dry: Thoroughly rinse with DI water and dry under a nitrogen stream.

Protocol 3.2.4: Cobalt-Chromium and Titanium Alloys

  • Degreasing: Follow the same degreasing procedure as for stainless steel.

  • Acid Treatment: Immerse the alloy in a 1:1 (v/v) solution of concentrated HCl and DI water for 30 minutes.

  • Rinsing and Drying: Rinse extensively with DI water and dry under a stream of nitrogen.

Preparation of 16-PA Solution
  • Prepare a 1-15 mM solution of this compound in an anhydrous solvent such as ethanol or tetrahydrofuran (THF).

  • Sonicate the solution for 10-15 minutes to ensure complete dissolution of the 16-PA.

Self-Assembled Monolayer Formation
  • Immersion: Immediately after preparation, immerse the cleaned and dried metal alloy substrates into the freshly prepared 16-PA solution in a clean, sealed container.

  • Incubation: Allow the substrates to incubate in the solution for 12-24 hours at room temperature.

  • Rinsing: After incubation, remove the substrates from the solution and rinse them thoroughly with the fresh anhydrous solvent to remove any non-covalently bonded molecules.

  • Drying: Dry the coated substrates under a stream of high-purity nitrogen gas.

  • Annealing (Optional but Recommended): Anneal the coated substrates at 120-140°C for 1-2 hours to promote the formation of a more stable and ordered monolayer.

Visualization of Workflows and Mechanisms

The following diagrams illustrate the key processes involved in the application and function of 16-PA anti-corrosion coatings.

ExperimentalWorkflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization Degreasing Degreasing (Solvent Sonication) Rinsing1 DI Water Rinse Degreasing->Rinsing1 Activation Surface Activation (Acid/Base Treatment) Rinsing1->Activation Rinsing2 DI Water Rinse Activation->Rinsing2 Drying1 Nitrogen Drying Rinsing2->Drying1 Immersion Substrate Immersion (12-24h) Drying1->Immersion SolutionPrep Prepare 16-PA Solution SolutionPrep->Immersion Rinsing3 Solvent Rinse Immersion->Rinsing3 Drying2 Nitrogen Drying Rinsing3->Drying2 Annealing Annealing (120-140°C) Drying2->Annealing EIS EIS Annealing->EIS PDP Potentiodynamic Polarization Annealing->PDP CA Contact Angle Annealing->CA

Caption: Experimental workflow for 16-PA coating and characterization.

CorrosionProtectionMechanism cluster_coating CorrosiveIons Corrosive Ions (e.g., Cl⁻, O₂) SAM 16-PA Self-Assembled Monolayer CorrosiveIons->SAM Attack Hydrophobic Hydrophobic Alkyl Chains (Repel Water) Binding Phosphonate Headgroup (Strong Covalent Bonding) Metal Metal Alloy (e.g., Aluminum, Copper) SAM->Metal Blocks Ion Transport

Caption: Mechanism of corrosion protection by 16-PA SAM.

SignalingPathway Start Start: Clean Metal Surface Hydroxylated Hydroxylated Surface (-OH groups) Start->Hydroxylated Surface Prep. Adsorption Adsorption of Phosphonic Acid Headgroup Hydroxylated->Adsorption PA_Solution 16-PA in Solution PA_Solution->Adsorption Reorganization Reorganization & Densification (van der Waals interactions) Adsorption->Reorganization SAM_Formation Formation of Ordered, Hydrophobic SAM Reorganization->SAM_Formation Corrosion_Resistance Enhanced Corrosion Resistance SAM_Formation->Corrosion_Resistance

Caption: Logical pathway of SAM formation and its outcome.

References

Troubleshooting & Optimization

Controlling packing density of 16-Phosphonohexadecanoic acid monolayers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the packing density of 16-Phosphonohexadecanoic acid (16-PHA) self-assembled monolayers (SAMs).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the self-assembly of this compound (16-PHA) monolayers?

A1: The self-assembly of 16-PHA is driven by the amphiphilic nature of the molecule. It possesses a hydrophilic phosphonic acid headgroup that has a strong affinity for and forms robust covalent bonds with metal oxide surfaces.[1] The long, hydrophobic hexadecyl (C16) alkyl chain minimizes its contact with polar solvents and maximizes van der Waals interactions with neighboring chains, leading to the spontaneous formation of an ordered, densely packed monolayer.[1]

Q2: Which factors are most critical in controlling the packing density of a 16-PHA SAM?

A2: Several factors critically influence the final packing density and order of a 16-PHA monolayer. These include:

  • Substrate Cleanliness and Pre-treatment: A pristine, contaminant-free surface with a high density of hydroxyl (-OH) groups is essential for uniform and dense monolayer formation.[1]

  • Solvent Choice: The solvent affects the solubility of 16-PHA and its interaction with the substrate. Less polar solvents can sometimes lead to more ordered monolayers by minimizing solvent-molecule interactions that might disrupt packing.

  • Deposition Time: Sufficient immersion time is necessary to allow for the initial adsorption and subsequent reorganization of the molecules into a well-ordered, thermodynamically stable structure.[1]

  • Concentration of 16-PHA Solution: The concentration can influence the rate of SAM formation and the ultimate surface coverage.

  • Post-Deposition Annealing: Thermal annealing after deposition can often improve the ordering and packing density of the monolayer by providing the necessary energy for molecules to rearrange into a more crystalline structure.

Q3: How can I characterize the quality and packing density of my 16-PHA monolayer?

A3: A combination of surface-sensitive techniques is typically employed to assess the quality of a 16-PHA SAM:

  • Contact Angle Goniometry: Measures the static water contact angle to determine the hydrophobicity of the surface. A higher contact angle for a well-formed methyl-terminated SAM generally indicates a more densely packed and ordered monolayer.

  • X-ray Photoelectron Spectroscopy (XPS): Provides information on the elemental composition and chemical bonding at the surface, confirming the presence of the phosphonate (B1237965) headgroup and the alkyl chain.[2][3]

  • Atomic Force Microscopy (AFM): Visualizes the surface morphology, allowing for the identification of defects, aggregates, or incomplete monolayer formation.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to probe the conformational order of the alkyl chains.

  • Sum Frequency Generation (SFG) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy: These advanced techniques can provide detailed information about the molecular orientation and ordering of the alkyl chains within the monolayer.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the formation of 16-PHA monolayers.

Problem Potential Causes Troubleshooting Steps
Low Water Contact Angle 1. Incomplete monolayer formation. 2. Disordered or poorly packed monolayer. 3. Surface contamination. 4. Presence of hydrophilic defects.1. Increase the deposition time to allow for complete self-assembly. 2. Optimize the 16-PHA concentration in the deposition solution. 3. Ensure rigorous substrate cleaning prior to deposition. 4. Experiment with a different solvent for deposition. 5. Consider implementing a post-deposition annealing step.
Patches of Bare Substrate Visible by AFM 1. Insufficient 16-PHA concentration. 2. Short deposition time. 3. Presence of contaminants blocking adsorption sites.1. Increase the concentration of the 16-PHA solution. 2. Extend the deposition time to ensure complete surface coverage. 3. Enhance the substrate cleaning procedure to thoroughly remove all potential contaminants.
Formation of Multilayers or Aggregates 1. 16-PHA concentration is too high. 2. Inadequate rinsing after deposition. 3. Presence of water in the solvent leading to precipitation.1. Reduce the concentration of the 16-PHA solution. 2. Implement a thorough rinsing step with fresh solvent after deposition to remove physisorbed molecules. 3. Use anhydrous solvents and conduct the deposition in a low-humidity environment.
Inconsistent Results Between Experiments 1. Variability in substrate cleaning. 2. Inconsistent deposition conditions (time, temperature, humidity). 3. Degradation of the 16-PHA solution.1. Standardize the substrate cleaning protocol. 2. Carefully control the deposition parameters. 3. Prepare a fresh 16-PHA solution for each experiment.

Data Presentation

The following tables summarize quantitative data for phosphonic acid monolayers. Note that some data is for octadecylphosphonic acid (ODPA), a close structural analog to 16-PHA, due to the limited availability of comprehensive quantitative data specifically for 16-PHA.

Table 1: Influence of Substrate and Annealing on Alkyl Phosphonate Monolayer Tilt Angle

MoleculeSubstrateDeposition MethodAnnealingTilt Angle (from surface normal)Characterization Method
Octadecylphosphonic Acid (ODPA)Si(100)Tethering by Aggregation and GrowthNo~37°NEXAFS
Octadecylphosphonic Acid (ODPA)Si(100)Tethering by Aggregation and GrowthNo~38°SFG

Data for ODPA is presented as a proxy for 16-PHA due to structural similarity.[4]

Table 2: Effect of Solvent on Phosphonic Acid Monolayer Formation on ZnO Nanowires

SolventObservationImplication for Packing Density
Methanol (Polar)Faster SAM formation, but with the presence of layered zinc phosphonate byproducts.Lower quality, less densely packed monolayer due to side reactions.
Toluene (Non-polar)Slower SAM formation, but results in a well-defined monolayer with tridentate coordination to the surface.Higher quality, more densely packed monolayer.

This data, while for a different phosphonic acid, highlights the critical role of solvent choice in achieving a well-ordered monolayer.[5]

Experimental Protocols

Protocol 1: Self-Assembled Monolayer Formation of 16-PHA on Nitinol (B1230138) Nanoparticles

This protocol is adapted from a general method for forming phosphonic acid SAMs on nitinol nanoparticles.[5]

  • Nanoparticle Dispersion: Sonicate 0.35 g of NiTi nanopowder in 30 mL of tetrahydrofuran (B95107) (THF) at 40 kHz for 15 minutes at 33 ± 3 °C.

  • Phosphonic Acid Solution Preparation: Prepare a 15 mM solution of this compound in 6 mL of THF by sonicating for 5 minutes.

  • Reaction: Add the dispersed nanopowder to the 16-PHA solution and sonicate the mixture without heat for 30 minutes.

  • Stirring: Allow the sample to stir under a fume hood overnight to facilitate complete monolayer formation.

  • Washing: After formation, the nanoparticles should be washed to remove any physisorbed molecules. This can be done by centrifugation and redispersion in fresh THF multiple times.

  • Drying: Dry the functionalized nanoparticles under a stream of inert gas or in a vacuum oven.

Protocol 2: General Procedure for 16-PHA SAM formation on a Planar Oxide Substrate (e.g., TiO2, Al2O3, SiO2)

This is a general protocol that can be adapted for various planar oxide substrates.

  • Substrate Cleaning: a. Sonicate the substrate sequentially in acetone, isopropanol, and deionized water for 15 minutes each. b. Dry the substrate under a stream of dry nitrogen or argon. c. For silicon-based substrates, a piranha etch (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used to create a high density of hydroxyl groups. Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care. For other metal oxides, an oxygen plasma or UV/ozone treatment for 5-10 minutes can be effective.

  • 16-PHA Solution Preparation: Prepare a 1 mM solution of 16-PHA in a suitable anhydrous solvent (e.g., ethanol, isopropanol, or THF).

  • SAM Deposition: Immerse the cleaned and pre-treated substrate in the 16-PHA solution for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

  • Rinsing: After immersion, remove the substrate from the solution and rinse it thoroughly with fresh solvent to remove any non-covalently bonded molecules.

  • Drying: Dry the SAM-coated substrate under a stream of dry nitrogen or argon.

  • (Optional) Annealing: Place the substrate in an oven and anneal at a temperature between 100-140°C for 1-48 hours to improve the order and packing of the monolayer. The optimal temperature and time will depend on the substrate and the desired monolayer properties.

Mandatory Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_deposition SAM Deposition cluster_post Post-Treatment & Characterization Cleaning Substrate Cleaning (Solvents, Sonication) Activation Surface Activation (Plasma/Piranha) Cleaning->Activation Solution Prepare 16-PHA Solution Activation->Solution Immersion Substrate Immersion (12-24h) Solution->Immersion Rinsing Rinsing with Fresh Solvent Immersion->Rinsing Drying Drying (Inert Gas) Rinsing->Drying Annealing Optional Annealing (100-140°C) Drying->Annealing Characterization Characterization (Contact Angle, XPS, AFM) Drying->Characterization Annealing->Characterization

Caption: Experimental workflow for the formation and characterization of 16-PHA SAMs.

Troubleshooting_Logic cluster_symptoms Symptom Identification cluster_causes Potential Causes cluster_solutions Corrective Actions Start Problem with 16-PHA Monolayer Low_CA Low Contact Angle Start->Low_CA Incomplete_Coverage Incomplete Coverage Start->Incomplete_Coverage Aggregates Aggregates/Multilayers Start->Aggregates Contamination Surface Contamination Low_CA->Contamination Deposition_Params Incorrect Deposition Parameters (Time, Conc.) Low_CA->Deposition_Params Incomplete_Coverage->Contamination Incomplete_Coverage->Deposition_Params Rinsing_Issue Improper Rinsing Aggregates->Rinsing_Issue Solution_Issue Solution Degradation/ High Concentration Aggregates->Solution_Issue Improve_Cleaning Improve Substrate Cleaning Contamination->Improve_Cleaning Optimize_Deposition Optimize Deposition Time & Concentration Deposition_Params->Optimize_Deposition Thorough_Rinse Rinse Thoroughly with Fresh Solvent Rinsing_Issue->Thorough_Rinse Fresh_Solution Prepare Fresh/ Dilute Solution Solution_Issue->Fresh_Solution

Caption: A logical flowchart for troubleshooting common issues in 16-PHA monolayer fabrication.

References

Technical Support Center: Stability of 16-Phosphonohexadecanoic Acid SAMs in Physiological Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 16-Phosphonohexadecanoic acid (16-PA) Self-Assembled Monolayers (SAMs) in physiological environments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key stability data to support your research and development activities.

Frequently Asked Questions (FAQs)

Q1: How stable are 16-PA SAMs in aqueous and physiological buffers?

A1: this compound (16-PA) SAMs, and alkylphosphonic acid SAMs in general, are known for their robustness and stability in aqueous solutions over a wide pH range.[1] Studies on similar long-chain alkylphosphonic acids on metal oxide surfaces have demonstrated excellent stability in physiological buffers like Phosphate-Buffered Saline (PBS) for extended periods, with monolayers remaining stable for up to 30 days.[2] However, stability can be influenced by the substrate, the quality of the monolayer, and the specific conditions of the physiological environment.[3][4]

Q2: What is the primary degradation mechanism for phosphonic acid SAMs in physiological conditions?

A2: The main degradation mechanism for phosphonic acid SAMs in aqueous environments is the hydrolysis of the phosphonate-substrate bonds (P-O-Metal).[5] This process can be influenced by the pH of the solution and the presence of water at the SAM-substrate interface.[5] Over time, this can lead to the desorption of the 16-PA molecules from the surface. The long alkyl chain of 16-PA contributes to a densely packed and hydrophobic monolayer, which can slow down the penetration of water to the interface and thus enhance stability.

Q3: Which substrates are best suited for forming stable 16-PA SAMs for physiological applications?

A3: 16-PA SAMs form highly stable, ordered monolayers on a variety of metal oxide surfaces.[6] These include, but are not limited to, titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), zinc oxide (ZnO), and the native oxide layers on metals like stainless steel.[2][7][8] The choice of substrate is critical, as the nature of the metal oxide and its surface hydroxyl group density can affect the binding and, consequently, the stability of the SAM.[3]

Q4: Can I reuse a substrate after a 16-PA SAM has been formed and the experiment is complete?

A4: While it is possible to remove phosphonic acid SAMs using harsh treatments like strong acids, bases, or plasma cleaning, achieving a completely clean and pristine surface for reuse can be challenging. For applications requiring the highest quality and reproducibility of SAMs, it is generally recommended to use a fresh, newly prepared substrate for each experiment.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Incomplete or Poorly Ordered SAM Formation (Low Contact Angle, Inconsistent XPS Data) 1. Contaminated substrate surface. 2. Impure 16-PA or solvent. 3. Incorrect deposition time or concentration. 4. Sub-optimal solvent choice.1. Ensure rigorous substrate cleaning (e.g., sonication in appropriate solvents, piranha solution, or plasma cleaning).[9] 2. Use high-purity 16-PA and anhydrous solvents. 3. Optimize the concentration of the 16-PA solution (typically 1-5 mM) and the immersion time (can range from minutes to 48 hours for optimal ordering).[10] 4. Use solvents like ethanol (B145695) or isopropanol. For some substrates like ZnO, non-polar solvents may prevent surface degradation.[8]
Rapid Degradation of SAM in Physiological Buffer 1. Poorly formed initial SAM with defects. 2. Unstable substrate in the chosen buffer. 3. Harsh buffer conditions (e.g., extreme pH). 4. Hydrolysis of the phosphonate (B1237965) headgroup.[5]1. Optimize the SAM formation protocol to ensure a densely packed monolayer. Consider a post-deposition annealing step to improve ordering and binding.[7] 2. Verify the stability of your substrate material in the physiological buffer for the duration of your experiment. 3. While phosphonic acid SAMs are generally stable, very high or low pH can accelerate degradation. Ensure your buffer pH is within a stable range for your system.[2] 4. While inherent, a well-ordered monolayer will minimize water ingress and slow this process.
Inconsistent Results Between Experiments 1. Variability in substrate preparation. 2. Differences in SAM deposition conditions (time, temperature, concentration). 3. Contamination from the experimental environment.1. Standardize your substrate cleaning and preparation protocol. 2. Precisely control all parameters of the SAM formation process. 3. Work in a clean environment. Avoid cross-contamination, especially from silicones (e.g., PDMS).[11]

Quantitative Stability Data

The stability of alkylphosphonic acid SAMs, which are structurally similar to 16-PA SAMs, has been quantitatively assessed under various conditions. The following tables summarize key findings.

Table 1: Long-Term Stability of Octadecylphosphonic Acid (ODPA) SAMs on Stainless Steel (SS316L) in Various Solutions at Room Temperature [2]

Solution (10 mM) Time (days) Static Water Contact Angle (°) Stability Assessment
Initial SAM0~110°Highly hydrophobic, well-ordered monolayer
Phosphate-Buffered Saline (PBS), pH 7.47~110°Stable
14~110°Stable
30~108°Highly Stable
Acidic Solution, pH 330~109°Highly Stable
Neutral Water30~109°Highly Stable
Basic Solution, pH 117~105°Partial breakdown observed
30~95°Significant degradation

Data adapted from Kosian et al., Langmuir, 2016.[2] ODPA is used as a proxy for 16-PA due to its similar long alkyl chain.

Table 2: Surface Composition of ODPA SAMs on SS316L Before and After 30 Days in PBS via XPS [2]

Element Atomic Concentration (%) - Initial SAM Atomic Concentration (%) - After 30 days in PBS
Carbon (C 1s)65.264.8
Oxygen (O 1s)22.122.5
Phosphorus (P 2p)2.52.4
Iron (Fe 2p)5.86.0
Chromium (Cr 2p)3.13.0
Nickel (Ni 2p)1.31.3

This data indicates minimal change in the elemental composition of the SAM after 30 days of immersion in PBS, confirming its high stability.

Experimental Protocols

Protocol 1: Formation of 16-PA SAMs on a Metal Oxide Surface
  • Substrate Cleaning:

    • Thoroughly clean the substrate to remove organic and inorganic contaminants. A typical procedure involves sequential sonication in acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrate with a stream of high-purity nitrogen gas.

    • For some substrates, an additional cleaning/activation step such as UV-ozone treatment or oxygen plasma may be used to increase the density of surface hydroxyl groups.

  • Preparation of 16-PA Solution:

    • Prepare a 1 mM solution of this compound in a high-purity solvent such as ethanol or isopropanol.

  • SAM Deposition:

    • Immerse the cleaned and dried substrate in the 16-PA solution in a sealed, clean container.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.

  • Rinsing and Drying:

    • Remove the substrate from the solution and rinse it thoroughly with the pure solvent to remove any non-chemisorbed molecules.

    • Dry the SAM-coated substrate with a stream of high-purity nitrogen gas.

  • Annealing (Optional):

    • To enhance the stability and order of the monolayer, consider a post-deposition annealing step. The conditions (e.g., 120°C for 1-2 hours) should be optimized for the specific substrate and application.[7]

Protocol 2: Stability Testing in Physiological Buffer
  • Initial Characterization:

    • Characterize the freshly prepared 16-PA SAM using techniques such as:

      • Static Water Contact Angle Goniometry: To confirm the hydrophobicity and quality of the monolayer.

      • X-ray Photoelectron Spectroscopy (XPS): To verify the elemental composition and the presence of the phosphorus headgroup.[12]

      • Atomic Force Microscopy (AFM): To assess the topography and smoothness of the SAM.

  • Immersion in Physiological Buffer:

    • Prepare a sterile physiological buffer, such as Phosphate-Buffered Saline (PBS, pH 7.4).

    • Immerse the SAM-coated substrates in the buffer in separate sterile containers.

    • Place the containers in an incubator at 37°C to simulate physiological temperature.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), remove a substrate from the buffer.

    • Gently rinse the substrate with deionized water to remove any salts from the buffer and dry with a stream of nitrogen.

    • Re-characterize the substrate using the same techniques as in the initial characterization step (Contact Angle, XPS, AFM).

  • Data Analysis:

    • Compare the characterization data from each time point to the initial data.

    • A stable SAM will show minimal changes in contact angle, elemental composition (especially the P 2p signal in XPS), and surface morphology over the duration of the experiment.

Diagrams

G cluster_prep SAM Preparation cluster_char Initial Characterization (T=0) cluster_stability Stability Test cluster_rechar Re-characterization (T=x) sub_clean Substrate Cleaning (Sonication, Plasma) prep_sol Prepare 1 mM 16-PA Solution in Ethanol immersion Immerse Substrate (18-24h, RT) prep_sol->immersion rinse_dry Rinse and Dry (Ethanol, N2 Stream) immersion->rinse_dry contact_angle_0 Contact Angle rinse_dry->contact_angle_0 xps_0 XPS rinse_dry->xps_0 afm_0 AFM rinse_dry->afm_0 immerse_pbs Immerse in PBS (37°C) contact_angle_0->immerse_pbs xps_0->immerse_pbs afm_0->immerse_pbs time_points Incubate for Time (T=x) immerse_pbs->time_points rinse_dry_2 Rinse and Dry (DI Water, N2 Stream) time_points->rinse_dry_2 contact_angle_x Contact Angle rinse_dry_2->contact_angle_x xps_x XPS rinse_dry_2->xps_x afm_x AFM rinse_dry_2->afm_x data_analysis Data Analysis and Stability Assessment contact_angle_x->data_analysis xps_x->data_analysis afm_x->data_analysis

Caption: Experimental workflow for SAM formation and stability testing.

G SAM Stable 16-PA SAM (M-O-P Bonds) Interface Hydrolysis at SAM-Substrate Interface SAM->Interface Water H2O (from Physiological Buffer) Water->Interface Desorbed Desorbed 16-PA Molecule (in Solution) Interface->Desorbed Surface Exposed Substrate Surface Site Interface->Surface

Caption: Potential degradation pathway of 16-PA SAMs in aqueous media.

References

Technical Support Center: 16-Phosphonohexadecanoic Acid (16-PHA) Self-Assembled Monolayers (SAMs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common stability issues encountered during the formation and application of 16-Phosphonohexadecanoic acid (16-PHA) self-assembled monolayers (SAMs).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of a 16-PHA SAM?

A1: The stability of a 16-PHA SAM is primarily influenced by several key factors:

  • Substrate Quality and Preparation: The cleanliness, smoothness, and chemical nature of the substrate are critical. A well-prepared substrate with a high density of hydroxyl groups is essential for the formation of strong, covalent bonds with the phosphonic acid headgroups.[1]

  • Solvent Choice: The solvent used for SAM formation can significantly impact the quality and stability of the monolayer. Solvents with low dielectric constants are often preferred as they can help prevent the dissolution of the metal oxide substrate and promote the formation of a densely packed monolayer.[2]

  • Deposition Conditions: Factors such as the concentration of the 16-PHA solution, immersion time, and temperature during deposition all play a role in the formation of a well-ordered and stable SAM.

  • Environmental Conditions: The stability of the SAM can be affected by the environment to which it is exposed, including pH, temperature, ionic strength of the solution, and the presence of specific enzymes or proteins in biological media.

Q2: How does the choice of substrate affect the stability of the 16-PHA SAM?

A2: The substrate material is a critical determinant of SAM stability. 16-PHA SAMs form robust layers on various metal oxide surfaces such as aluminum oxide (Al₂O₃), titanium dioxide (TiO₂), and silicon dioxide (SiO₂).[3] The stability arises from the formation of strong covalent bonds between the phosphonic acid headgroup and the metal oxide surface. The specific binding mode (monodentate, bidentate, or tridentate) can vary depending on the substrate's crystal structure and surface chemistry, which in turn affects the long-term stability of the monolayer.[3]

Q3: What is the expected thermal stability of a 16-PHA SAM?

A3: Phosphonic acid-based SAMs, in general, exhibit high thermal stability. The strong P-O bond with the metal oxide substrate is robust.[1] For alkylphosphonic acid SAMs on alumina (B75360) (Al₂O₃), the anchoring group can remain stable up to at least 500°C. However, the degradation of the SAM is often initiated by the cleavage of bonds within the alkyl backbone at elevated temperatures. The exact decomposition temperature can depend on the length of the alkyl chain and the nature of the substrate.

Troubleshooting Guides

This section provides solutions to common problems encountered with the stability of 16-PHA SAMs.

Issue 1: Poor long-term stability in aqueous/buffer solutions.

  • Symptoms:

    • Significant changes in water contact angle over time.

    • Delamination or peeling of the monolayer observed by Atomic Force Microscopy (AFM).

    • Decrease in the phosphorus signal in X-ray Photoelectron Spectroscopy (XPS) analysis after incubation in the aqueous environment.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Incomplete or disordered monolayer formation Optimize the SAM formation protocol. Increase the immersion time to ensure complete self-assembly. Consider a post-deposition annealing step to improve molecular ordering and covalent bonding to the substrate.[3]
Hydrolysis of the phosphonate-substrate bond Ensure the substrate surface is appropriately prepared to favor more stable bidentate or tridentate binding of the phosphonic acid. The choice of substrate can influence the binding mode and subsequent hydrolytic stability.
Contamination on the substrate surface Implement a rigorous substrate cleaning procedure before SAM deposition. This typically involves sonication in a series of solvents like acetone, isopropanol, and deionized water, followed by drying with an inert gas. A UV/ozone or oxygen plasma treatment can also be effective in removing organic contaminants and creating a hydroxylated surface.[4]

Issue 2: Degradation of the SAM in biological media.

  • Symptoms:

    • Non-specific binding of proteins to the surface.

    • Loss of bio-functionality of immobilized molecules.

    • Changes in surface morphology observed by AFM after exposure to biological fluids.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Enzymatic degradation If the biological medium contains enzymes that can cleave the phosphonate (B1237965) group or the alkyl chain, consider cross-linking the SAM or using a more chemically resistant analogue if available.
Protein adsorption and displacement of SAM molecules To minimize non-specific protein adsorption, consider co-immobilizing a protein-resistant molecule, such as polyethylene (B3416737) glycol (PEG), along with the 16-PHA.
Ionic strength and pH of the media The stability of the SAM can be sensitive to the ionic strength and pH of the biological medium. If possible, adjust the buffer conditions to a range where the SAM is known to be more stable.

Quantitative Data on SAM Stability

The stability of phosphonic acid SAMs is influenced by various factors. The following tables summarize key quantitative data from studies on long-chain phosphonic acid SAMs, which can serve as a reference for 16-PHA.

Table 1: Thermal Stability of Alkylphosphonic Acid SAMs on Different Substrates

Phosphonic AcidSubstrateOnset of Decomposition (°C)Method of Analysis
Butylphosphonic acidSi350XPS
Alkylphosphonic acidsAl₂O₃> 400XPS
Phenylphosphonic acidCeO₂225Photoelectron Spectroscopy
Phenylphosphonic acidReduced Cerium Oxides350Photoelectron Spectroscopy

Table 2: Long-term Stability of Phosphonic Acid SAMs in Aqueous Environment

Phosphonic AcidSubstrateIncubation MediumDurationObservation
Carboxylic acid-terminated phosphonic acid316L Stainless SteelTris-buffered saline (TBS) at 37°C28 daysMore stable than methyl-terminated SAMs, with slow desorption over time.
Octadecylphosphonic acid (ODPA)Amorphous Al₂O₃WaterNot specifiedHigh stability.[5]
Octadecylphosphonic acid (ODPA)Single-crystalline Al₂O₃(0001)WaterNot specifiedLess stable, with desorption observed.[5]

Experimental Protocols

Protocol 1: Formation of 16-PHA SAM

  • Substrate Cleaning:

    • Sonicate the substrate sequentially in acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrate under a stream of dry nitrogen or argon.

    • (Optional but recommended) Treat the substrate with UV/ozone or oxygen plasma for 5-10 minutes to ensure a clean and hydroxylated surface.[4]

  • Solution Preparation:

  • SAM Formation:

    • Immerse the cleaned substrate in the 16-PHA solution for 16-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.[4]

  • Rinsing:

    • Remove the substrate from the solution and gently rinse it with fresh anhydrous solvent to remove any non-covalently bound molecules.

    • Dry the substrate again under a stream of dry nitrogen or argon.

  • Annealing (Optional):

    • For enhanced stability, anneal the SAM-coated substrate at 120-150°C for 1-2 hours in an inert atmosphere.

Protocol 2: Assessment of SAM Stability in an Aqueous Environment

  • Initial Characterization:

    • Characterize the freshly prepared 16-PHA SAM using contact angle goniometry, AFM, and XPS to establish baseline data.

  • Incubation:

    • Immerse the SAM-coated substrates in the desired aqueous solution (e.g., phosphate-buffered saline (PBS), cell culture medium) at a controlled temperature (e.g., 37°C).

  • Time-point Analysis:

    • At predefined time points (e.g., 1, 3, 7, 14, and 28 days), remove a set of samples from the solution.

    • Gently rinse the samples with deionized water and dry them with a stream of nitrogen.

  • Post-incubation Characterization:

    • Re-characterize the samples using contact angle goniometry, AFM, and XPS.

  • Data Analysis:

    • Compare the post-incubation data with the baseline data to assess changes in contact angle, surface morphology, and elemental composition, which are indicative of SAM stability.

Visualizations

Experimental Workflow for SAM Stability Assessment

G Experimental Workflow for Assessing 16-PHA SAM Stability cluster_prep SAM Preparation cluster_char1 Initial Characterization cluster_stability Stability Testing cluster_char2 Post-Exposure Characterization cluster_analysis Data Analysis sub_clean Substrate Cleaning sam_formation 16-PHA SAM Formation sub_clean->sam_formation char1 Baseline Analysis (Contact Angle, AFM, XPS) sam_formation->char1 incubation Incubation in Test Environment (e.g., Aqueous Buffer, 37°C) char1->incubation timepoint Time-Point Sampling incubation->timepoint char2 Post-Incubation Analysis (Contact Angle, AFM, XPS) timepoint->char2 analysis Compare Pre- and Post-Data char2->analysis conclusion Assess SAM Stability analysis->conclusion

Caption: Workflow for assessing the stability of 16-PHA SAMs.

Troubleshooting Logic for Unstable 16-PHA SAMs

G Troubleshooting Flowchart for 16-PHA SAM Instability start SAM shows instability (e.g., delamination, property change) check_formation Review SAM formation protocol start->check_formation check_substrate Evaluate substrate cleaning check_formation->check_substrate Protocol OK optimize_formation Optimize deposition time, concentration, or add annealing step check_formation->optimize_formation Protocol issue check_environment Analyze test environment check_substrate->check_environment Cleaning OK improve_cleaning Implement more rigorous cleaning (e.g., plasma, piranha) check_substrate->improve_cleaning Cleaning inadequate modify_environment Modify pH, ionic strength, or consider protective coating check_environment->modify_environment Harsh environment stable_sam Stable SAM achieved optimize_formation->stable_sam improve_cleaning->stable_sam modify_environment->stable_sam

Caption: A logical guide for troubleshooting unstable 16-PHA SAMs.

References

Technical Support Center: Optimizing Deposition Parameters for 16-Phosphonohexadecanoic Acid Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the deposition of 16-Phosphonohexadecanoic acid (16-PHA) films.

Troubleshooting Guide

This section addresses common issues encountered during the deposition of 16-PHA films, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is my 16-PHA film incomplete or showing poor surface coverage?

Answer: Incomplete film formation is a common issue that can arise from several factors:

  • Insufficient Deposition Time: The self-assembly of 16-PHA into a well-ordered monolayer is a dynamic process that can take a significant amount of time. While initial adsorption may be rapid, achieving a high-quality, densely packed monolayer can require extended deposition times, sometimes up to 48 hours.[1][2]

  • Inadequate Substrate Cleaning: The presence of organic or particulate contaminants on the substrate surface can hinder the uniform adsorption of 16-PHA molecules. A thorough cleaning procedure is critical for creating a reactive surface for monolayer formation.

  • Suboptimal 16-PHA Concentration: The concentration of the 16-PHA solution plays a crucial role. A concentration that is too low may result in a slow and incomplete monolayer formation, while a concentration that is too high can lead to the formation of multilayers or aggregates.

  • Poor Solvent Choice: The solvent can influence the solubility of 16-PHA and its interaction with the substrate. For some metal oxide substrates, certain solvents can cause surface etching or the formation of byproducts, which can interfere with the self-assembly process.[3]

Solutions:

  • Optimize Deposition Time: Conduct a time-course study to determine the optimal deposition time for your specific substrate and conditions. Start with a longer duration (e.g., 24-48 hours) and systematically reduce the time to find the minimum required for a complete monolayer.[1][2]

  • Implement a Rigorous Cleaning Protocol: Utilize a multi-step cleaning process tailored to your substrate material. A common procedure involves sequential sonication in solvents like acetone (B3395972) and isopropanol (B130326), followed by a final rinse with deionized water and drying under a stream of inert gas.[4] For some substrates, a final treatment with oxygen plasma or UV-ozone can create a more reactive surface.[4]

  • Adjust 16-PHA Concentration: A typical starting concentration for solution deposition is in the range of 0.1 mM to 1 mM.[4] Prepare a fresh solution and consider testing a range of concentrations to find the optimal value for your system.

  • Select an Appropriate Solvent: Ethanol (B145695) and isopropanol are commonly used solvents for phosphonic acid SAMs.[4] However, for sensitive substrates, less polar solvents might be preferable to minimize surface degradation.[3] Tetrahydrofuran (THF) is another solvent that has been successfully used.[5]

Question 2: My 16-PHA film appears disordered or has a rough morphology. What could be the cause?

Answer: A disordered or rough film can be due to several factors related to the deposition process and substrate preparation.

  • Deposition Temperature: While elevated temperatures can sometimes accelerate the self-assembly process, excessively high temperatures can lead to the formation of disordered layers.[4]

  • Rapid Solvent Evaporation: In methods like spin-coating or dip-coating, if the solvent evaporates too quickly, the 16-PHA molecules may not have sufficient time to arrange themselves into an ordered monolayer.

  • Substrate Roughness: The initial roughness of the substrate can influence the final morphology of the deposited film. A rough substrate can lead to a less ordered monolayer.

Solutions:

  • Control Deposition Temperature: For solution deposition, room temperature is often sufficient. If using elevated temperatures, carefully optimize the temperature to balance the kinetics of formation with the potential for disorder. A study on a similar system showed that temperatures above 60°C started to negatively affect the SAM structure.[2]

  • Control Solvent Evaporation Rate: For solvent-based deposition methods, control the evaporation rate by adjusting the environmental conditions (e.g., humidity, temperature) or by using a solvent with a lower vapor pressure.

  • Use Smooth Substrates: Whenever possible, use substrates with low surface roughness to promote the formation of a well-ordered monolayer.

Question 3: The 16-PHA film shows poor adhesion to the substrate. How can I improve it?

Answer: Poor adhesion is often linked to the quality of the interface between the phosphonic acid headgroup and the substrate surface.

  • Inactive Substrate Surface: The presence of a passivation layer or contaminants on the substrate can prevent the formation of strong bonds with the phosphonic acid headgroups.

  • Incomplete Reaction: The condensation reaction between the phosphonic acid and the surface hydroxyl groups may be incomplete.

Solutions:

  • Substrate Activation: As mentioned, a final cleaning step with oxygen plasma or UV-ozone can activate the surface by creating more hydroxyl groups, which are the binding sites for the phosphonic acid.[4]

  • Post-Deposition Annealing: A post-deposition annealing step (e.g., at 140°C) can promote the formation of more stable, covalent bonds between the 16-PHA and the substrate, thereby improving adhesion.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to control during the solution deposition of 16-PHA SAMs?

A1: The key parameters to control are:

  • 16-PHA Concentration: Typically in the range of 0.1 mM to 1 mM.[4]

  • Solvent: Ethanol, isopropanol, and THF are common choices.[4][5] The polarity of the solvent can be a critical factor.[3]

  • Deposition Time: Can range from a few hours to over 24 hours, with longer times often yielding higher quality films.[1][2][4]

  • Temperature: Room temperature is often sufficient, though temperatures up to 60-70°C have been used.[1][2][4]

  • Substrate Cleanliness: A pristine, contaminant-free surface is essential.

Q2: How can I verify the quality of my deposited 16-PHA film?

A2: Several surface characterization techniques can be used:

  • Contact Angle Goniometry: A high water contact angle on the film surface is indicative of a well-packed, hydrophobic monolayer.

  • X-ray Photoelectron Spectroscopy (XPS): Can confirm the elemental composition and chemical bonding states, verifying the presence of the phosphonate (B1237965) linkage to the surface.[4]

  • Atomic Force Microscopy (AFM): Provides information on the surface morphology, roughness, and can help identify defects.[4]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to identify the characteristic vibrational modes of the phosphonic acid and its binding to the surface.[5]

Q3: Is a post-deposition annealing step always necessary?

A3: While not always mandatory, a post-deposition annealing step is often recommended to improve the thermal and chemical stability of the film by promoting the formation of strong covalent bonds between the 16-PHA and the substrate.[4][5][6]

Q4: What is the expected thickness of a 16-PHA monolayer?

A4: The thickness of a well-ordered 16-PHA monolayer is expected to be in the range of 1.5 to 2.5 nanometers, depending on the tilt angle of the alkyl chains.

Data Presentation

Table 1: Deposition Parameters for Phosphonic Acid SAMs

ParameterTypical RangeNotes
Concentration 0.1 mM - 1 mM[4]Higher concentrations may lead to multilayer formation.
Solvent Ethanol, Isopropanol, THF[4][5]Solvent polarity can affect film quality and substrate integrity.[3]
Deposition Time 2 - 48 hours[1][2][4]Longer times often result in more ordered films.
Temperature Room Temperature - 70°C[1][2][4]High temperatures can cause disorder.[2][4]
Annealing Temp. ~140°C[4][5][6]Optional step to improve film stability.

Table 2: Typical Characterization Data for Phosphonic Acid SAMs

Characterization TechniqueParameterTypical ValueIndication
Contact Angle Goniometry Water Contact Angle> 100°Densely packed, hydrophobic monolayer.
XPS P 2p Binding Energy~133-134 eV[4]Presence of phosphonate headgroup on the surface.
Ellipsometry/X-ray Reflectivity Film Thickness~1.5 - 2.5 nmMonolayer formation.

Experimental Protocols

Protocol 1: Solution Deposition of 16-PHA Self-Assembled Monolayer

  • Substrate Cleaning: a. Sonicate the substrate sequentially in acetone, isopropanol, and deionized water for 15 minutes each. b. Dry the substrate with a stream of high-purity nitrogen gas. c. Optional: Treat the substrate with oxygen plasma or UV-ozone for 5-10 minutes immediately before deposition to activate the surface.[4]

  • Solution Preparation: a. Prepare a 1 mM solution of this compound in anhydrous ethanol. b. Ensure the 16-PHA is fully dissolved, using brief sonication if necessary.

  • Deposition: a. Immerse the cleaned and dried substrate into the 16-PHA solution in a sealed container to prevent solvent evaporation. b. Allow the deposition to proceed for 24-48 hours at room temperature.[1][2]

  • Rinsing and Drying: a. Remove the substrate from the solution. b. Rinse the substrate thoroughly with fresh ethanol to remove any non-chemisorbed molecules. c. Dry the substrate again with a stream of nitrogen gas.

  • Annealing (Optional): a. Place the coated substrate in an oven. b. Heat at 140°C for 1-2 hours to promote covalent bond formation.[4][6]

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Processing & Characterization cluster_output Output Substrate_Cleaning Substrate Cleaning SAM_Deposition SAM Deposition (Solution Immersion) Substrate_Cleaning->SAM_Deposition Solution_Preparation 16-PHA Solution Preparation Solution_Preparation->SAM_Deposition Rinsing_Drying Rinsing & Drying SAM_Deposition->Rinsing_Drying Annealing Annealing (Optional) Rinsing_Drying->Annealing Characterization Film Characterization (AFM, XPS, Contact Angle) Rinsing_Drying->Characterization Without Annealing Annealing->Characterization Final_Film Optimized 16-PHA Film Characterization->Final_Film

Caption: Experimental workflow for the deposition and characterization of 16-PHA films.

Self_Assembly_Process cluster_components Components cluster_interaction Interaction & Assembly cluster_result Result PHA_Molecule 16-PHA Molecule (in solution) Adsorption Adsorption of Phosphonic Acid Headgroup PHA_Molecule->Adsorption Substrate Metal Oxide Substrate (with surface -OH groups) Substrate->Adsorption Bond_Formation Condensation Reaction (M-O-P Bond Formation) Adsorption->Bond_Formation Self_Organization Van der Waals Interactions (Alkyl Chain Alignment) Bond_Formation->Self_Organization SAM Ordered Self-Assembled Monolayer Self_Organization->SAM

Caption: Logical diagram of the 16-PHA self-assembly process on a metal oxide surface.

References

Technical Support Center: 16-Phosphonohexadecanoic Acid Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 16-Phosphonohexadecanoic acid (16-PHA) self-assembled monolayers (SAMs).

Troubleshooting Guides

Issue: Inconsistent or patchy monolayer formation

Question: My 16-PHA SAM appears uneven, with patches of bare substrate visible. What could be the cause and how can I resolve this?

Answer: Patchy or incomplete monolayer formation is a common issue that can often be traced back to substrate preparation or deposition conditions.

Troubleshooting Steps:

  • Substrate Cleanliness: The presence of organic or particulate contaminants on the substrate surface is a primary inhibitor of uniform SAM formation. A rigorous cleaning protocol is essential. For silicon wafers with a native oxide layer, a piranha solution wash followed by thorough rinsing with deionized water and drying with an inert gas is effective. For other metal oxide surfaces, sonication in a series of high-purity solvents (e.g., acetone, isopropanol) is recommended.

  • Surface Activation: The phosphonic acid headgroup of 16-PHA binds to hydroxyl (-OH) groups on the substrate surface. Insufficient hydroxylation can lead to poor monolayer coverage. An oxygen plasma or UV/ozone treatment immediately prior to SAM deposition can increase the density of reactive hydroxyl groups.[1]

  • Solvent Quality: The solvent used for the 16-PHA solution must be of high purity and anhydrous. Trace amounts of water can lead to aggregation of the phosphonic acid in solution and hinder the formation of a uniform monolayer on the surface.

  • Immersion Time: Ensure that the substrate is immersed in the 16-PHA solution for a sufficient duration. While initial adsorption can be rapid, achieving a well-ordered, high-density monolayer can take several hours.[2] It is advisable to perform a time-course study to determine the optimal immersion time for your specific system.

Issue: Formation of multilayers instead of a monolayer

Question: Characterization of my 16-PHA film suggests the presence of multilayers. How can I prevent this?

Answer: Multilayer formation is a frequent challenge in the preparation of phosphonic acid SAMs. This is often due to the physisorption of additional layers of 16-PHA on top of the initial chemisorbed monolayer. The following steps can help to prevent the formation of these unwanted multilayers.

Troubleshooting Steps:

  • Concentration of 16-PHA Solution: Using a high concentration of the 16-PHA solution can promote the formation of multilayers.[2] It is recommended to use a dilute solution, typically in the range of 0.1 mM to 1 mM.

  • Rinsing Procedure: A thorough rinsing step after the deposition is crucial to remove any physisorbed molecules that are not covalently bonded to the substrate. Rinse the substrate with the same fresh, pure solvent used for the deposition.

  • Solvent Choice: Solvents with a high dielectric constant may disrupt the formation of a well-ordered monolayer.[3] Solvents with lower dielectric constants have been shown to be effective in promoting well-defined monolayers.[4]

  • Post-Deposition Annealing: An optional annealing step after deposition can promote the formation of stable, covalent bonds between the phosphonic acid and the substrate surface, which can help in removing weakly bound upper layers.[2][5]

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for preparing a 16-PHA solution for SAM formation?

A1: While several solvents can be used, anhydrous ethanol (B145695) or tetrahydrofuran (B95107) (THF) are commonly reported to yield good quality SAMs.[1][5] The key is to use a high-purity, anhydrous solvent to prevent premature aggregation of the 16-PHA molecules.

Q2: How does the amphiphilic nature of 16-PHA drive SAM formation?

A2: 16-PHA is an amphiphilic molecule, meaning it has a hydrophilic (water-attracting) phosphonic acid headgroup and a hydrophobic (water-repelling) long alkyl chain.[1] This dual nature is the primary driving force for its spontaneous self-organization at interfaces. The hydrophilic headgroup has a strong affinity for the hydroxylated metal oxide surface, while the hydrophobic tails arrange themselves away from the surface, leading to the formation of an ordered monolayer.

Q3: What is the "Tethering by Aggregation and Growth" (T-BAG) method for 16-PHA SAM formation?

A3: The T-BAG method is a deposition technique where the substrate is held vertically in a dilute solution of the phosphonic acid in a volatile solvent like THF. The solvent is allowed to evaporate slowly, leading to a gradual increase in the concentration of the phosphonic acid and the "tethering" of the molecules to the surface in a self-assembled manner. This is often followed by an annealing step to form a stable monolayer.[5]

Q4: Can I use 16-PHA SAMs on surfaces other than metal oxides?

A4: The formation of robust 16-PHA SAMs is primarily driven by the strong interaction between the phosphonic acid headgroup and metal oxide surfaces.[1] While some interaction may occur with other surfaces, the stability and order of the monolayer will likely be significantly lower.

Q5: How can I confirm that I have a monolayer and not a multilayer?

A5: Several surface characterization techniques can be used. X-ray Photoelectron Spectroscopy (XPS) can provide information about the elemental composition and chemical state of the surface, and can be used to estimate the thickness of the layer.[3] Ellipsometry is a non-destructive optical technique that can accurately measure the thickness of thin films. Atomic Force Microscopy (AFM) can be used to visualize the surface topography and measure its roughness. A well-formed monolayer will typically have a very low root-mean-square (RMS) roughness.

Data Presentation

The following table summarizes typical quantitative data for a well-formed this compound monolayer compared to a multilayer. Note that these values can vary depending on the substrate, deposition method, and characterization technique.

ParameterWell-formed MonolayerMultilayerCharacterization Technique
Water Contact Angle > 110°Variable, often lower than monolayerContact Angle Goniometry
Ellipsometric Thickness 1.5 - 2.5 nm> 3 nmSpectroscopic Ellipsometry
Surface Roughness (RMS) < 0.5 nm> 1 nmAtomic Force Microscopy (AFM)
P 2p Peak (XPS) Sharp, single peakBroader peak, may show multiple componentsX-ray Photoelectron Spectroscopy

Experimental Protocols

Detailed Methodology for Preparing High-Quality 16-PHA SAMs on a Silicon Wafer with Native Oxide

This protocol is designed to promote the formation of a high-quality monolayer of 16-PHA and minimize the risk of multilayer formation.

1. Substrate Cleaning and Activation:

  • Cut the silicon wafer to the desired size.

  • Prepare a piranha solution by adding 3 parts of concentrated sulfuric acid (H₂SO₄) to 1 part of 30% hydrogen peroxide (H₂O₂). Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment.

  • Immerse the silicon substrates in the piranha solution for 30 minutes to remove organic contaminants and hydroxylate the surface.

  • Remove the substrates and rinse them thoroughly with copious amounts of deionized water.

  • Dry the substrates under a stream of high-purity nitrogen or argon gas.

  • For optimal results, immediately follow with a 5-10 minute oxygen plasma or UV/ozone treatment to maximize surface hydroxylation.

2. Preparation of 16-PHA Solution:

  • Prepare a 1 mM solution of this compound in anhydrous tetrahydrofuran (THF).

  • Use a high-purity grade of 16-PHA and a freshly opened bottle of anhydrous solvent.

  • Briefly sonicate the solution to ensure the 16-PHA is fully dissolved.

3. SAM Deposition:

  • Immediately immerse the cleaned and activated substrates into the 16-PHA solution in a clean glass container.

  • Seal the container to minimize exposure to atmospheric moisture.

  • Allow the deposition to proceed for 12-24 hours at room temperature.

4. Rinsing and Drying:

  • After the desired immersion time, remove the substrates from the solution.

  • Rinse the substrates thoroughly with fresh, anhydrous THF to remove any physisorbed molecules.

  • Dry the substrates again under a stream of high-purity nitrogen gas.

5. Annealing (Optional but Recommended):

  • Place the dried, SAM-coated substrates in an oven.

  • Anneal at 120-140°C for 1-2 hours to promote the formation of stable covalent bonds between the 16-PHA and the silicon oxide surface.[5]

  • Allow the substrates to cool to room temperature before characterization.

Mandatory Visualization

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Treatment cluster_char Characterization sub_cleaning Substrate Cleaning (Piranha Solution) sub_activation Surface Activation (O2 Plasma/UV-Ozone) sub_cleaning->sub_activation Hydroxylation sol_prep 16-PHA Solution Preparation (1mM in THF) deposition Substrate Immersion (12-24 hours) sub_activation->deposition sol_prep->deposition rinsing Thorough Rinsing (Anhydrous THF) deposition->rinsing drying Drying (Nitrogen Stream) rinsing->drying annealing Annealing (120-140°C, 1-2 hours) drying->annealing characterization Surface Analysis (Contact Angle, XPS, Ellipsometry, AFM) annealing->characterization

Caption: Experimental workflow for the preparation of high-quality 16-PHA SAMs.

troubleshooting_multilayer cluster_causes Potential Causes cluster_solutions Solutions start Multilayer Formation Detected conc High 16-PHA Concentration start->conc water Water Contamination in Solvent start->water rinse Inadequate Rinsing start->rinse solvent High Dielectric Constant Solvent start->solvent sol_conc Use Dilute Solution (0.1 - 1 mM) conc->sol_conc sol_anneal Post-deposition Annealing conc->sol_anneal sol_water Use Anhydrous Solvent water->sol_water water->sol_anneal sol_rinse Thorough Rinsing with Fresh Solvent rinse->sol_rinse rinse->sol_anneal sol_solvent Use Low Dielectric Constant Solvent solvent->sol_solvent solvent->sol_anneal

Caption: Troubleshooting logic for multilayer formation in 16-PHA SAMs.

References

Effect of solvent polarity on 16-Phosphonohexadecanoic acid monolayer quality

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16-Phosphonohexadecanoic acid (16-PHA) self-assembled monolayers (SAMs). The quality of these monolayers is critically dependent on the choice of solvent, and this guide addresses common issues related to solvent polarity.

Frequently Asked Questions (FAQs)

Q1: What is the general principle for selecting a solvent for this compound (16-PHA) monolayer formation?

A1: The quality of 16-PHA self-assembled monolayers (SAMs) is significantly influenced by the polarity of the solvent used during deposition. As a general rule, solvents with low polarity (and thus a low dielectric constant) tend to produce higher quality monolayers.[1] This is because high-polarity solvents can interfere with the self-assembly process by interacting too strongly with the phosphonic acid headgroup and the substrate surface, which can disrupt the formation of a well-ordered, dense monolayer.[1]

Q2: Why is ethanol (B145695) a commonly recommended solvent for 16-PHA SAMs?

A2: Ethanol is often recommended for dissolving 16-PHA for SAM formation because it helps to prevent the formation of micelles.[2] 16-PHA is an amphiphilic molecule, meaning it has a hydrophilic (water-loving) phosphonic acid head and a hydrophobic (water-repelling) alkyl tail. In more polar solvents, these molecules can aggregate into micelles, which can hinder the formation of a uniform monolayer on the substrate surface.

Q3: How does solvent polarity affect the surface energy of the resulting 16-PHA monolayer?

A3: The solvent's polarity during SAM formation has a direct impact on the final surface properties of the monolayer, such as its wettability, which is often measured by the water contact angle. Generally, monolayers formed in low-polarity solvents are more ordered and densely packed, leading to a more hydrophobic surface with a higher water contact angle. Conversely, the use of high-polarity solvents can result in disordered or incomplete monolayers, exposing parts of the more hydrophilic substrate and thus lowering the water contact angle.

Q4: Can the choice of solvent affect the binding of the 16-PHA to the substrate?

A4: Yes, the solvent can influence the interaction between the phosphonic acid headgroup of 16-PHA and the substrate. The formation of a stable monolayer relies on the strong anchoring of the phosphonic acid to the metal oxide surface. Solvents that coordinate strongly with the substrate can compete with the 16-PHA molecules for binding sites, leading to a less stable and lower-density monolayer.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the formation of 16-PHA monolayers, with a focus on issues arising from solvent selection.

Problem Potential Cause(s) Recommended Solution(s)
Low water contact angle on the monolayer 1. Incomplete or disordered monolayer due to the use of a high-polarity solvent. 2. Presence of water in the solvent leading to molecular aggregation. 3. Contamination on the substrate or in the solution.1. Switch to a solvent with a lower dielectric constant (e.g., tetrahydrofuran, ethyl ether). 2. Use an anhydrous (dry) solvent to minimize water content. 3. Ensure rigorous cleaning of the substrate and use high-purity 16-PHA and solvent.
Inconsistent results between experiments 1. Variations in solvent purity or water content. 2. Inconsistent deposition time or temperature. 3. Contamination from handling or the environment.1. Use a fresh bottle of high-purity, anhydrous solvent for each experiment. 2. Standardize the deposition parameters (time, temperature, concentration). 3. Work in a clean environment (e.g., a fume hood or glove box) and use clean glassware.
Visible aggregates or hazy film on the substrate 1. Micelle formation in a polar solvent. 2. 16-PHA concentration is too high for the chosen solvent. 3. Inadequate rinsing after deposition.1. Use a less polar solvent like ethanol or THF. 2. Reduce the concentration of the 16-PHA solution (a typical starting point is 1 mM). 3. Implement a thorough rinsing step with fresh, pure solvent after removing the substrate from the deposition solution.
Monolayer peels off or shows poor adhesion 1. Weak binding to the substrate due to solvent interference. 2. Insufficient cleaning or hydroxylation of the substrate surface. 3. Aggressive rinsing procedure.1. Select a solvent that does not strongly interact with the substrate material. 2. Ensure the substrate is properly cleaned and has sufficient hydroxyl groups for binding (UV-ozone or oxygen plasma treatment can help). 3. Rinse gently with the same solvent used for deposition.

Data Presentation

The following table summarizes the effect of solvent polarity on the water contact angle of this compound monolayers on an Indium Tin Oxide (ITO) substrate. A higher contact angle generally indicates a more ordered and densely packed monolayer.

SolventDielectric Constant (ε) at 20°CWater Contact Angle (θ) on 16-PHA MonolayerMonolayer Quality
Triethylamine2.4> 70°High
Ethyl Ether4.3> 70°High
Tetrahydrofuran (THF)7.6> 70°High
Acetone (B3395972)20.7< 70°Moderate
Methanol32.7< 70°Moderate
Acetonitrile37.5< 70°Low
Dimethyl Sulfoxide (DMSO)46.7< 70°Low
Pyridine12.4Significantly lower than other low-dielectric solventsLow (defective)
Water80.1LowVery Low

Data adapted from Chen et al., Langmuir 2012, 28, 25, 9487–9495.

Experimental Protocols

Detailed Methodology for 16-PHA Monolayer Formation

This protocol outlines the key steps for forming a 16-PHA self-assembled monolayer on a silicon oxide substrate.

1. Substrate Cleaning:

  • Soncate the silicon substrate in acetone for 15 minutes.

  • Sonicate in isopropanol (B130326) for 15 minutes.

  • Rinse thoroughly with deionized water.

  • Dry the substrate under a stream of dry nitrogen or argon.

  • For a fully hydroxylated surface, treat the substrate with UV/ozone or oxygen plasma for 5-10 minutes immediately before use.

2. Solution Preparation:

  • Prepare a 1 mM solution of this compound in a high-purity, anhydrous solvent (e.g., ethanol or tetrahydrofuran).

  • Ensure the 16-PHA is fully dissolved. Gentle sonication can aid in dissolution.

3. Monolayer Deposition:

  • Immerse the cleaned and dried substrate in the 16-PHA solution in a sealed container to prevent solvent evaporation and contamination.

  • Allow the deposition to proceed for 16-24 hours at room temperature.

4. Rinsing:

  • Carefully remove the substrate from the solution.

  • Gently rinse the substrate with fresh, pure solvent to remove any non-covalently bound molecules.

5. Drying:

  • Dry the substrate again under a stream of dry nitrogen or argon.

  • The monolayer-coated substrate is now ready for characterization.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Processing cluster_char Characterization sub_clean Substrate Cleaning (Acetone, IPA, DI Water, N2 Dry) uv_ozone UV/Ozone Treatment (Optional Hydroxylation) sub_clean->uv_ozone enhances binding immersion Substrate Immersion (16-24 hours) uv_ozone->immersion sol_prep Solution Preparation (1 mM 16-PHA in low-polarity solvent) sol_prep->immersion rinsing Rinsing (Fresh Solvent) immersion->rinsing drying Drying (N2 Stream) rinsing->drying characterization Monolayer Characterization (Contact Angle, AFM, XPS, etc.) drying->characterization solvent_effect cluster_solvent Solvent Choice cluster_process Self-Assembly Process cluster_result Resulting Monolayer Quality low_polarity Low Polarity (Low Dielectric Constant) assembly_good Efficient Self-Assembly low_polarity->assembly_good Promotes high_polarity High Polarity (High Dielectric Constant) assembly_poor Disrupted Self-Assembly high_polarity->assembly_poor Hinders quality_high High Quality Monolayer (Ordered, Dense, High Contact Angle) assembly_good->quality_high Leads to quality_low Low Quality Monolayer (Disordered, Defective, Low Contact Angle) assembly_poor->quality_low Leads to

References

Substrate cleaning protocols for optimal 16-Phosphonohexadecanoic acid SAM formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16-Phosphonohexadecanoic acid (16-PHA) for the formation of Self-Assembled Monolayers (SAMs).

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for successful 16-PHA SAM formation?

A1: The formation of a high-quality 16-PHA SAM is primarily dependent on a few critical factors. First and foremost is the cleanliness of the substrate; the surface must be free of organic and inorganic contaminants to ensure uniform monolayer formation.[1] The choice of solvent is also crucial, as it influences the solubility of 16-PHA and its interaction with the substrate.[2][3][4] Additionally, the concentration of the 16-PHA solution, the immersion time, and the deposition temperature all play significant roles in the final quality of the SAM.[1][5]

Q2: Which substrates are compatible with 16-PHA SAM formation?

A2: The phosphonic acid headgroup of 16-PHA has a strong affinity for metal oxide surfaces.[6][7] Therefore, it readily forms stable SAMs on a variety of substrates, including:

  • Titanium oxide (TiO₂)[1][8]

  • Silicon oxide (SiO₂)[1][8]

  • Aluminum oxide (Al₂O₃)[7][8]

  • Indium Tin Oxide (ITO)[7]

  • Zirconium oxide (ZrO₂)[8]

  • Mica[8]

Q3: What is the expected water contact angle for a high-quality 16-PHA SAM?

A3: A high-quality, densely packed 16-PHA SAM presents a hydrophobic surface due to the outward orientation of the long alkyl chains. While the exact water contact angle can vary depending on the substrate and measurement conditions, a high contact angle is generally indicative of a well-ordered monolayer. For instance, octadecylphosphonic acid (a similar long-chain phosphonic acid) SAMs on TiO₂ and SiO₂ exhibit water contact angles of approximately 110°.[1]

Q4: How can I confirm the successful formation of a 16-PHA SAM?

A4: Several surface-sensitive techniques can be used to characterize the formation and quality of your 16-PHA SAM:

  • Contact Angle Goniometry: To assess surface wettability and uniformity.[1]

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and confirm the presence of phosphorus and the phosphonate (B1237965) linkage to the surface.[1][8]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic vibrational modes of the phosphonic acid headgroup and the alkyl chain, and to gain insight into the binding mode.[9]

  • Atomic Force Microscopy (AFM): To visualize the surface morphology and roughness of the SAM.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low Water Contact Angle / Hydrophilic Surface 1. Incomplete SAM formation.2. Disordered or poorly packed monolayer.3. Contamination of the substrate or solution.4. Presence of multilayers.1. Increase immersion time (e.g., to 24-48 hours).[5]2. Optimize 16-PHA concentration (typically 0.1 mM to 1 mM).[1]3. Ensure rigorous substrate cleaning and use high-purity, anhydrous solvents.[5]4. Thoroughly rinse the substrate with fresh solvent after deposition to remove physisorbed molecules.[5][7] Consider a post-deposition annealing step to improve ordering.[1][5]
Hazy or Visibly Uneven Film 1. Aggregation of 16-PHA in solution.2. Particulate contamination on the substrate.3. Substrate surface roughness.1. Ensure complete dissolution of 16-PHA in the solvent, using sonication if necessary.[1]2. Filter the 16-PHA solution before use.3. Use atomically flat substrates when possible and ensure the substrate is thoroughly cleaned immediately before immersion.
Poor Adhesion or Delamination of the SAM 1. Inadequate substrate cleaning, leaving a barrier layer.2. Insufficient reaction time for covalent bond formation.3. Unsuitable solvent choice.1. Implement a more aggressive cleaning protocol (e.g., piranha etch or plasma cleaning) to ensure a reactive, hydroxylated surface.[5][10]2. Extend the immersion time in the 16-PHA solution.3. Experiment with different anhydrous solvents (e.g., ethanol, isopropanol (B130326), THF).[1][9]
Inconsistent Results Between Experiments 1. Variability in substrate cleaning.2. Degradation of 16-PHA or solvent.3. Fluctuations in environmental conditions (e.g., humidity).1. Standardize the substrate cleaning protocol with strict adherence to times and temperatures.2. Use freshly prepared solutions for each experiment. Store 16-PHA in a desiccator.3. Perform SAM deposition in a controlled environment, such as a glove box, to minimize exposure to atmospheric moisture.[5]

Experimental Protocols

General Substrate Cleaning Protocol

A pristine substrate surface is paramount for the formation of a well-ordered SAM.[5] The following is a general protocol that can be adapted for various oxide substrates.

Materials:

  • Substrate (e.g., TiO₂, SiO₂, Mica)

  • Acetone (B3395972) (reagent grade)

  • Isopropanol (reagent grade)

  • Deionized (DI) water (18 MΩ·cm)

  • Sonicator

  • Nitrogen or Argon gas stream

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • UV-Ozone cleaner or Plasma cleaner (optional)

Procedure:

  • Solvent Cleaning:

    • Place the substrates in a beaker with acetone and sonicate for 10-15 minutes.[1]

    • Transfer the substrates to a beaker with isopropanol and sonicate for 10-15 minutes.[1]

    • Transfer the substrates to a beaker with DI water and sonicate for 10-15 minutes.[1]

  • Drying:

    • Dry the substrates under a stream of dry nitrogen or argon gas.[5]

  • Oxidative Cleaning (Choose one):

    • Piranha Etching (for SiO₂ and TiO₂):

      • Safety First: Piranha solution is extremely corrosive and reactive. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Work in a fume hood. Always add the peroxide to the acid slowly.

      • Immerse the dried substrates in the freshly prepared piranha solution for 10-15 minutes.[10]

      • Carefully remove the substrates and rinse extensively with DI water.

    • UV-Ozone or Plasma Cleaning:

      • Place the substrates in a UV-Ozone or plasma cleaner and treat for 5-10 minutes according to the manufacturer's instructions. This will remove organic contaminants and generate a hydroxylated surface.[10]

  • Final Steps:

    • Rinse the substrates thoroughly with DI water.

    • Dry the substrates again under a stream of dry nitrogen or argon.

    • Use the cleaned substrates immediately for SAM deposition to prevent recontamination.[5]

16-PHA SAM Formation Protocol

Materials:

  • Cleaned substrate

  • This compound (16-PHA)

  • Anhydrous solvent (e.g., ethanol, isopropanol, or tetrahydrofuran (B95107) (THF))[1][9]

  • Clean glass vial with a cap

  • Sonicator

Procedure:

  • Solution Preparation:

    • Prepare a 0.1 mM to 1 mM solution of 16-PHA in the chosen anhydrous solvent.[1]

    • Ensure the 16-PHA is fully dissolved. Sonication may be used to aid dissolution.[5]

  • SAM Deposition:

    • Place the freshly cleaned and dried substrate into the vial containing the 16-PHA solution.

    • Seal the vial to prevent solvent evaporation and contamination.[7]

    • Immerse the substrate for 12-24 hours at room temperature.[1][9]

  • Rinsing and Drying:

    • Remove the substrate from the solution.

    • Rinse the substrate thoroughly with the fresh, pure solvent used for deposition to remove any physisorbed molecules.[5][7]

    • Dry the SAM-coated substrate under a stream of dry nitrogen or argon gas.

  • Optional Annealing:

    • To potentially improve the ordering and stability of the SAM, a post-deposition annealing step can be performed (e.g., at 140°C).[1]

Visualizations

G cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization Solvent_Cleaning Solvent Cleaning (Acetone, IPA, DI Water) Drying1 Drying (N2/Ar Stream) Solvent_Cleaning->Drying1 Oxidative_Cleaning Oxidative Cleaning (Piranha/Plasma/UV-Ozone) Drying1->Oxidative_Cleaning Drying2 Final Drying (N2/Ar Stream) Oxidative_Cleaning->Drying2 Immersion Substrate Immersion (12-24h, Room Temp) Drying2->Immersion Solution_Prep Prepare 16-PHA Solution (0.1-1 mM in Anhydrous Solvent) Solution_Prep->Immersion Rinsing Rinsing (Fresh Solvent) Immersion->Rinsing Drying3 Final Drying (N2/Ar Stream) Rinsing->Drying3 Characterization Surface Analysis (Contact Angle, XPS, AFM, FTIR) Drying3->Characterization

Caption: Experimental workflow for 16-PHA SAM formation.

G cluster_cause Potential Causes cluster_solution Troubleshooting Steps Start Low Water Contact Angle on SAM Surface? Incomplete_Formation Incomplete Formation / Poor Packing Start->Incomplete_Formation Yes Contamination Contamination Issue Start->Contamination Multilayers Physisorbed Multilayers Start->Multilayers Increase_Time Increase Immersion Time (24-48h) Incomplete_Formation->Increase_Time Optimize_Conc Optimize 16-PHA Concentration Incomplete_Formation->Optimize_Conc Anneal Consider Post-Deposition Annealing Incomplete_Formation->Anneal Improve_Cleaning Improve Substrate Cleaning Protocol Contamination->Improve_Cleaning Use_Anhydrous Use Fresh, Anhydrous Solvents Contamination->Use_Anhydrous Thorough_Rinse Rinse Thoroughly with Fresh Solvent Multilayers->Thorough_Rinse

Caption: Troubleshooting low water contact angles on 16-PHA SAMs.

References

Technical Support Center: Characterizing Defects in 16-Phosphonohexadecanoic Acid Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying, characterizing, and troubleshooting defects in 16-Phosphonohexadecanoic acid (16-PHA) self-assembled monolayers (SAMs).

Frequently Asked Questions (FAQs)

Q1: What is a this compound (16-PHA) self-assembled monolayer (SAM)?

A1: A 16-PHA SAM is a highly organized, single layer of this compound molecules spontaneously formed on a substrate, typically a metal oxide like titanium oxide or aluminum oxide.[1] The phosphonic acid headgroup of the 16-PHA molecule has a strong affinity for and forms robust bonds with these surfaces, while the long hydrocarbon tail extends outwards, creating a well-defined and functionalized surface.[1]

Q2: What are the common types of defects in 16-PHA SAMs?

A2: Common defects include:

  • Pinholes and Voids: Uncovered areas of the substrate.

  • Disordered Domains: Regions where the alkyl chains are not well-packed.

  • Multilayer Formation: Stacking of 16-PHA molecules instead of a single monolayer.

  • Contamination: Incorporation of foreign molecules into the monolayer.

Q3: Why is substrate pre-treatment crucial for forming high-quality 16-PHA SAMs?

A3: Substrate pre-treatment is critical for ensuring a clean and reactive surface.[1] Treatments like oxygen plasma can increase the number of hydroxyl (-OH) groups on metal oxide surfaces, which act as anchoring sites for the phosphonic acid headgroups, leading to a more uniform and densely packed monolayer.[1]

Q4: How do hydrophobic interactions contribute to SAM formation?

A4: The long, hydrophobic alkyl chains of 16-PHA molecules repel water and attract each other through van der Waals forces.[1] This interaction drives the molecules to pack closely together, resulting in a dense and well-ordered monolayer.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the formation and characterization of 16-PHA SAMs.

ProblemPossible CausesRecommended Solutions
Incomplete Monolayer Formation (Pinholes, Voids) 1. Insufficient cleaning of the substrate. 2. Short immersion time. 3. Low concentration of 16-PHA solution. 4. Depletion of 16-PHA from the solution.1. Ensure a thorough substrate cleaning protocol is followed (see Experimental Protocols). 2. Increase the immersion time (e.g., to 18-24 hours).[1] 3. Increase the concentration of the 16-PHA solution (a typical concentration is 1 mM).[1] 4. Use a sufficient volume of the solution to prevent depletion of the phosphonic acid.
Disordered or Poorly Packed Monolayer 1. Contaminated 16-PHA or solvent. 2. Presence of water in the solvent. 3. Sub-optimal deposition temperature. 4. Rough substrate surface.1. Use high-purity 16-PHA and anhydrous solvents. 2. Ensure the use of dry solvents and perform the assembly in a low-humidity environment. 3. Optimize the deposition temperature; room temperature is generally effective, but gentle heating may sometimes improve ordering. 4. Use substrates with low surface roughness.
Formation of Multilayers 1. Concentration of 16-PHA solution is too high. 2. Inadequate rinsing after deposition. 3. Solvent evaporation during deposition.1. Reduce the concentration of the 16-PHA solution. 2. Thoroughly rinse the substrate with fresh solvent after removal from the deposition solution to remove physisorbed molecules. 3. Use a sealed container for the deposition to prevent solvent evaporation.
Low Water Contact Angle 1. Incomplete or disordered monolayer. 2. Surface contamination. 3. Exposure of the hydrophilic phosphonic acid headgroups.1. Refer to troubleshooting for incomplete or disordered monolayers. 2. Handle samples with clean tools and store them in a clean, dry environment. 3. Ensure proper rinsing to remove any loosely bound molecules that may be oriented incorrectly.

Quantitative Data Summary

The following tables summarize key quantitative data related to the characterization of phosphonic acid SAMs.

Table 1: Effect of Deposition Parameters on 16-PHA SAM Quality (Illustrative)

ParameterSub-optimal ConditionOptimal ConditionEffect on SAM Quality
Immersion Time < 12 hours18 - 24 hoursLonger immersion times generally lead to higher surface coverage and better molecular ordering.[1]
16-PHA Concentration < 0.5 mM1 mMA sufficient concentration is required for complete monolayer formation.[1]
Temperature Variable/UncontrolledRoom Temperature (controlled)Consistent temperature ensures reproducible SAM formation.
Substrate Roughness High (> 1 nm RMS)Low (< 0.5 nm RMS)Smoother substrates promote the formation of more ordered and defect-free SAMs.

Table 2: Typical Contact Angles for Phosphonic Acid SAMs on Different Substrates

Phosphonic AcidSubstrateWater Contact Angle (°)Reference
11-Mercaptoundecylphosphonic acid (11-MPA)Not Specified74.7 ± 1.7[2]
11-Hydroxyundecylphosphonic acid (11-PUA)Not Specified62.0 ± 2.0[2]
Dodecylphosphonic acid (HC12-PA)Plasma-oxidized aluminum oxide110[3]
1H,1H,2H,2H-Perfluorododecylphosphonic acid (FC12-PA)Plasma-oxidized aluminum oxide121[3]

Experimental Protocols

Protocol 1: Formation of 16-PHA SAMs

  • Substrate Cleaning:

    • Sonciate the substrate (e.g., titanium oxide wafer) in a series of solvents: acetone, isopropanol, and deionized water, for 15 minutes each.

    • Dry the substrate with a stream of dry nitrogen gas.

    • Optional: Treat the substrate with oxygen plasma for 5-10 minutes to enhance surface hydroxylation.[1]

  • Solution Preparation:

    • Prepare a 1 mM solution of 16-PHA in a high-purity, anhydrous solvent such as ethanol (B145695).

  • SAM Deposition:

    • Immerse the cleaned and dried substrate in the 16-PHA solution in a sealed container.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature.[1]

  • Rinsing and Drying:

    • Remove the substrate from the solution and rinse it thoroughly with fresh, anhydrous ethanol to remove any physisorbed molecules.

    • Dry the substrate with a stream of dry nitrogen gas.

Protocol 2: Characterization by Atomic Force Microscopy (AFM)

  • Sample Preparation:

    • Mount the SAM-coated substrate on an AFM stub using double-sided adhesive.

  • Imaging:

    • Use a high-resolution AFM tip suitable for tapping mode imaging in air.

    • Scan a representative area of the surface (e.g., 1x1 µm) to assess overall morphology and identify large-scale defects.

    • Perform higher resolution scans (e.g., 100x100 nm) to visualize molecular packing and identify pinholes or domain boundaries.

Protocol 3: Characterization by X-ray Photoelectron Spectroscopy (XPS)

  • Sample Preparation:

    • Mount the SAM-coated substrate on the XPS sample holder.

  • Analysis:

    • Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

    • Acquire a survey spectrum to identify the elemental composition of the surface.

    • Perform high-resolution scans of the P 2p, C 1s, O 1s, and substrate-specific core levels.

    • The presence of a P 2p peak confirms the attachment of the phosphonic acid to the surface. Analysis of the C 1s peak can provide information about the integrity of the alkyl chain.

Protocol 4: Characterization by Contact Angle Goniometry

  • Measurement:

    • Place the SAM-coated substrate on the goniometer stage.

    • Dispense a droplet of deionized water (typically 2-5 µL) onto the surface.

    • Capture an image of the droplet at the solid-liquid-air interface.

    • Measure the contact angle between the baseline of the droplet and the tangent at the three-phase contact point.

    • Perform measurements at multiple locations on the sample to assess uniformity. A high contact angle is indicative of a well-formed, hydrophobic monolayer.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_char Characterization cluster_analysis Analysis & Troubleshooting Substrate_Cleaning Substrate Cleaning Solution_Preparation 16-PHA Solution Preparation (1 mM) SAM_Deposition SAM Deposition (18-24h) Solution_Preparation->SAM_Deposition AFM AFM (Morphology, Defects) SAM_Deposition->AFM XPS XPS (Elemental Composition) SAM_Deposition->XPS Contact_Angle Contact Angle (Wettability) SAM_Deposition->Contact_Angle Data_Analysis Data Analysis AFM->Data_Analysis XPS->Data_Analysis Contact_Angle->Data_Analysis Troubleshooting Troubleshooting Data_Analysis->Troubleshooting Troubleshooting->Substrate_Cleaning Iterate if defects are present

Caption: Experimental workflow for the formation and characterization of 16-PHA SAMs.

Troubleshooting_Logic Start Problem Identified: Defective SAM Check_Substrate Is Substrate Cleanliness Verified? Start->Check_Substrate Check_Solution Is 16-PHA Solution Fresh and Anhydrous? Check_Substrate->Check_Solution Yes Re_Clean Re-clean Substrate Check_Substrate->Re_Clean No Check_Parameters Are Deposition Parameters Optimal? Check_Solution->Check_Parameters Yes New_Solution Prepare Fresh Solution Check_Solution->New_Solution No Check_Rinsing Is Rinsing Procedure Adequate? Check_Parameters->Check_Rinsing Yes Adjust_Parameters Adjust Time/ Concentration Check_Parameters->Adjust_Parameters No Solution High-Quality SAM Check_Rinsing->Solution Yes Optimize_Rinsing Optimize Rinsing Check_Rinsing->Optimize_Rinsing No Re_Clean->Check_Substrate New_Solution->Check_Solution Adjust_Parameters->Check_Parameters Optimize_Rinsing->Check_Rinsing

Caption: Troubleshooting logic for addressing defects in 16-PHA SAMs.

References

Technical Support Center: 16-Phosphonohexadecanoic Acid (16-PHA) SAMs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the thermal stability of 16-Phosphonohexadecanoic acid (16-PHA) self-assembled monolayers (SAMs).

Troubleshooting Guide

This guide addresses common issues encountered during the formation and thermal treatment of 16-PHA SAMs.

Issue 1: Poor or Incomplete SAM Formation

  • Question: My 16-PHA SAM shows poor surface coverage and ordering. What are the likely causes and how can I fix this?

  • Answer: Poor SAM formation is often due to issues with the substrate, the deposition solution, or the deposition process itself.

    • Substrate Contamination: The substrate surface must be scrupulously clean for a uniform SAM to form. Organic residues or particulate matter can block binding sites.

      • Solution: Implement a rigorous cleaning protocol. For many metal oxide substrates, this involves sonication in a series of solvents such as acetone (B3395972), isopropanol (B130326), and deionized water, followed by drying with an inert gas like nitrogen or argon.[1] An optional final step of treating the substrate with UV/ozone or oxygen plasma can create a more reactive, hydroxylated surface.[1][2]

    • Inactive Substrate Surface: The phosphonic acid headgroup of 16-PHA binds to hydroxyl (-OH) groups on the substrate surface.[2] A low density of these groups will result in a poorly packed SAM.

      • Solution: Pre-treat the substrate to increase the number of hydroxyl groups. Oxygen plasma treatment is an effective method.[2]

    • Impure 16-PHA or Solvent: Contaminants in the 16-PHA or solvent can co-adsorb on the surface, disrupting the SAM ordering. The presence of water in the solvent can also lead to the formation of micelles.[2]

    • Incorrect Deposition Time or Temperature: SAM formation is a kinetic process. Insufficient time or a non-optimal temperature will lead to incomplete monolayer formation.

      • Solution: Ensure a sufficient immersion time, typically overnight, to allow for the reorganization and densification of the monolayer.[2][3] The temperature influences the kinetics of adsorption and molecular mobility on the surface; room temperature is generally suitable for the initial deposition.[1][2]

Issue 2: SAM Delamination or Degradation After Thermal Treatment

  • Question: My 16-PHA SAM appears to degrade or detach from the substrate after annealing. Why is this happening and what can I do to prevent it?

  • Answer: Thermal degradation or delamination can occur if the annealing temperature is too high or if the initial SAM was not well-formed.

    • Excessive Annealing Temperature: While annealing can improve the ordering and stability of the SAM, excessive heat can cause the molecules to desorb or decompose. For phosphonic acid SAMs, annealing at 200°C has been shown to induce disorder.[4]

      • Solution: Optimize the annealing temperature and time. For phosphonic acid SAMs on aluminum, annealing at 150°C for 3 hours has been found to be optimal for enhancing stability against hydrolysis.[4] It is advisable to test a range of temperatures to find the optimum for your specific substrate.

    • Poor Initial SAM Quality: If the initial SAM is not densely packed with strong covalent bonds to the substrate, it will be less thermally stable.

      • Solution: Follow the troubleshooting steps for poor SAM formation to ensure a high-quality initial monolayer before annealing. A well-ordered, densely packed SAM with strong anchoring will better withstand thermal stress.

    • Oxidative Degradation: Annealing in an ambient air environment can lead to oxidation and degradation of the organic monolayer.

      • Solution: Perform the annealing process in a controlled environment, such as under a vacuum or in an inert atmosphere (e.g., nitrogen or argon), to minimize oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for improving the thermal stability of 16-PHA SAMs?

A1: The primary method for enhancing the thermal stability of 16-PHA SAMs is post-deposition thermal annealing . This process provides the thermal energy for the adsorbed molecules to rearrange and form a more ordered, densely packed, and thermodynamically stable monolayer.[4][5] This improved packing increases the van der Waals interactions between the alkyl chains, contributing to the overall stability of the SAM.

Q2: How does annealing affect the structure of the 16-PHA SAM?

A2: Annealing at an optimal temperature promotes the removal of any remaining solvent molecules from the monolayer and allows the alkyl chains to adopt a more all-trans conformation, leading to a more crystalline, well-ordered structure. However, exceeding the optimal temperature can introduce gauche defects, leading to disorder in the SAM.[4]

Q3: What is the typical thermal degradation pathway for alkylphosphonic acid SAMs?

A3: For non-substituted alkylphosphonic acid SAMs like 16-PHA, the primary thermal degradation pathway at elevated temperatures (above 673–773 K) is the cleavage of the bond between the alkyl backbone and the phosphonic acid anchoring group, followed by the desorption of the alkyl chain fragments.[6][7] The phosphonic acid anchoring group itself is generally more thermally robust and can remain on the surface at higher temperatures.[6][8]

Q4: Are there alternative methods to thermal annealing for improving stability?

A4: Yes, other methods can be employed to enhance the stability of phosphonic acid SAMs:

  • Lateral Cross-linking: Incorporating polymerizable groups within the phosphonic acid molecules can allow for covalent bonding between adjacent molecules in the SAM, significantly increasing its thermal and chemical stability.[7][8]

  • Protective Overlayers: A thin layer of a metal oxide, such as aluminum oxide (Al2O3), can be deposited on top of the SAM using techniques like atomic layer deposition (ALD).[9] A dense, amorphous Al2O3 layer can effectively block oxygen diffusion and protect the underlying SAM from oxidative degradation at high temperatures.[9]

Q5: What analytical techniques are used to characterize the thermal stability of 16-PHA SAMs?

A5: Several surface-sensitive techniques are used to assess the quality and stability of SAMs before and after thermal treatment:

  • X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and chemical bonding states at the surface. It can confirm the presence of the phosphonic acid headgroup and the alkyl chain, and monitor changes in their respective signals after annealing to detect degradation or desorption.[4][8][10]

  • Contact Angle Goniometry: This technique measures the surface wettability, which is sensitive to the composition and ordering of the outermost layer of the SAM. A decrease in the water contact angle after annealing can indicate disorder or desorption of the hydrophobic alkyl chains.[4]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR, particularly in grazing angle or attenuated total reflectance (ATR) mode, can provide information about the conformational ordering of the alkyl chains. The position of the methylene (B1212753) stretching vibrations (νa(CH2) and νs(CH2)) is indicative of the packing density.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data related to the thermal stability of phosphonic acid SAMs.

Table 1: Effect of Annealing on an Octadecylphosphonic Acid (ODP) SAM on Aluminum [4]

Annealing Temperature (°C)Annealing Time (hours)Water Contact Angle after 2h in 40°C Waterνa(CH2) Position (cm⁻¹)Interpretation
As-prepared-< 20°-Low stability in water
1501> 90°~2921Enhanced stability
1503> 100°~2921Optimal stability
15024> 100°~2921Stable with prolonged annealing
2003~80°~2925Disordering of the SAM

Table 2: Thermal Stability of Phosphonic Acid SAMs on Different Substrates

Phosphonic AcidSubstrateOnset of Decomposition/Desorption (°C)Analytical TechniqueReference
Butylphosphonic acid (BPA)Si350XPS[8][10]
Phenylphosphonic acid (PPA)CeO₂225-[1]
Phenylphosphonic acid (PPA)ZnO~277-[1]
Alkylphosphonic acidsAl₂O₃400-500XPS[6]

Experimental Protocols

Protocol 1: Formation of 16-PHA SAM via Solution Deposition

This protocol describes a general procedure for forming a 16-PHA SAM on a metal oxide substrate.

  • Substrate Cleaning: a. Sonicate the substrate in acetone for 15 minutes.[1] b. Sonicate the substrate in isopropanol for 15 minutes.[1] c. Sonicate the substrate in deionized water for 15 minutes.[1] d. Dry the substrate under a stream of dry nitrogen or argon.[1] e. (Optional) Treat the substrate with UV/ozone or oxygen plasma for 5-10 minutes to increase surface hydroxylation.[1]

  • Solution Preparation: a. Prepare a 1 mM solution of this compound in a high-purity, anhydrous solvent (e.g., ethanol or THF).[1][3]

  • SAM Formation: a. Immerse the cleaned substrate in the 16-PHA solution in a sealed container to prevent solvent evaporation.[1] b. Allow the SAM to form for 16-24 hours at room temperature.[1]

  • Rinsing and Drying: a. Remove the substrate from the solution. b. Gently rinse the substrate with fresh, anhydrous solvent to remove any physisorbed molecules.[1] c. Dry the substrate again under a stream of dry nitrogen or argon.[1]

Protocol 2: Thermal Annealing of 16-PHA SAM

This protocol describes the post-deposition annealing process to improve SAM stability.

  • Sample Placement: a. Place the substrate with the freshly prepared 16-PHA SAM into an oven or a tube furnace.

  • Atmosphere Control: a. If possible, purge the chamber with an inert gas (e.g., nitrogen or argon) or evacuate to a moderate vacuum to minimize oxidation.

  • Thermal Treatment: a. Heat the substrate to the desired annealing temperature (e.g., 120-150°C).[1][4] b. Maintain the temperature for the specified duration (e.g., 1-3 hours).[1][4]

  • Cooling: a. Allow the substrate to cool down to room temperature under the inert atmosphere or vacuum before removal.[1]

Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_anneal Stability Enhancement cluster_char Characterization Cleaning Substrate Cleaning (Acetone, IPA, DI Water) Activation Surface Activation (UV/Ozone or O2 Plasma) Cleaning->Activation Optional Solution Prepare 1 mM 16-PHA Solution Immersion Immerse Substrate (16-24h, Room Temp) Solution->Immersion Rinsing Rinse & Dry (Anhydrous Solvent, N2) Immersion->Rinsing Annealing Thermal Annealing (150°C, 3h, Inert Atm.) Rinsing->Annealing XPS XPS Annealing->XPS CA Contact Angle FTIR FTIR

Caption: Experimental workflow for forming and stabilizing 16-PHA SAMs.

Troubleshooting_Logic cluster_formation Formation Issues cluster_stability Stability Issues Start Poor SAM Quality or Stability? CheckSubstrate Check Substrate Cleanliness & Activation Start->CheckSubstrate Formation CheckAnnealing Optimize Annealing Temperature & Time Start->CheckAnnealing Stability CheckSolution Verify Purity of 16-PHA & Solvent CheckSubstrate->CheckSolution CheckProcess Optimize Deposition Time & Temperature CheckSolution->CheckProcess CheckAtmosphere Anneal in Inert Atmosphere or Vacuum CheckAnnealing->CheckAtmosphere CheckInitialSAM Ensure High-Quality Initial SAM CheckAtmosphere->CheckInitialSAM

Caption: Troubleshooting logic for common 16-PHA SAM issues.

References

Technical Support Center: Purifying Long-Chain Phosphonic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of long-chain phosphonic acids.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Question 1: Why is my long-chain phosphonic acid product a sticky, hygroscopic oil or wax instead of a solid?

Answer: This is a common challenge with long-chain phosphonic acids due to the combination of a "fatty" alkyl tail and the highly polar phosphonic acid head group, which readily absorbs moisture.[1][2] Trapped solvent or water can contribute to this sticky nature.[1][2]

Troubleshooting Steps:

  • Solvent Removal: Ensure all solvents are thoroughly removed under high vacuum. Gentle heating may be applied if the compound is thermally stable.

  • Salt Formation: Converting the phosphonic acid to a salt can significantly improve its crystallinity and reduce hygroscopicity.[1][2] Dicyclohexylamine (B1670486) is a classic reagent for crystallizing phosphonic acids.[1] Alternatively, forming a monosodium salt by carefully adjusting the pH to approximately 4.0-4.5 can induce crystallization.[1]

  • Recrystallization Strategy:

    • Mixed Solvents: Attempt recrystallization from a binary solvent system. Dissolve the compound in a minimal amount of a "good" solvent (like water or methanol) and slowly add a "poor" or "anti-solvent" (such as acetone, isopropanol (B130326), or diethyl ether) until turbidity appears, then cool slowly.[1][2][3]

    • Water-Alcohol System: For some compounds, dissolving in a minimum amount of water and adding it to cold ethanol (B145695) or isopropanol can yield crystals. Filtration must be rapid as the product may still be hygroscopic.[1]

  • Lyophilization (Freeze-Drying): While it may produce an amorphous powder rather than crystals, freeze-drying is highly effective at removing residual water and can yield a more manageable solid.[2]

Question 2: My phosphonic acid is streaking badly during silica (B1680970) gel chromatography. How can I improve the separation?

Answer: The high polarity of the phosphonic acid group causes strong, often irreversible, binding to standard silica gel, leading to poor separation and low recovery.[4]

Troubleshooting Steps:

  • Use Highly Polar Eluents: Standard solvent systems are often insufficient. Very polar mobile phases, such as a mixture of chloroform, methanol, and water (e.g., 5:4:1 v/v/v), are required to elute the compound.[4]

  • Reversed-Phase Chromatography (RP-HPLC): This is often the preferred method for purifying highly polar compounds like phosphonic acids.[4][5] A C18 column with a polar mobile phase (e.g., water/acetonitrile with an acidic modifier like TFA or formic acid) is a common starting point.[6][7]

  • Ion-Exchange Chromatography: Strong anion-exchange resins can be effective. The phosphonic acid is eluted using a gradient of an aqueous acid, such as formic acid.[1]

  • Derivatization: If possible, purifying the phosphonate (B1237965) ester precursor by standard silica gel chromatography is often easier. The ester can then be hydrolyzed to the desired phosphonic acid in a final step.[4][5]

Question 3: How can I remove metal impurities (e.g., from catalysts or starting materials) from my phosphonic acid product?

Answer: Phosphonic acids are excellent chelating agents and can strongly bind to metal ions, making their removal difficult.[8] These impurities can originate from phosphate (B84403) rock in industrial preparations or from catalysts used in synthesis.[9][10]

Troubleshooting Steps:

  • Precipitation/Complexation: In some cases, metal impurities can be precipitated. For instance, adding sodium sulfide (B99878) (Na2S) is used to precipitate arsenic in industrial processes.[10]

  • Ion Exchange: This is a popular technique for removing dissolved metal ions.[10] Resins with high selectivity for the target metals can be employed.

  • Solvent Extraction: Liquid-liquid extraction with a suitable organic phase can remove certain metal complexes.[8][10]

  • Membrane Filtration: Techniques like electro-electrodialysis (EED) have shown high efficiency in removing metallic impurities (Fe, Mg, Ca) from phosphoric acid solutions.[11][12] While more common in industrial settings, the principles can be applied at a lab scale.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to assess the purity of my long-chain phosphonic acid?

A1: A combination of techniques is recommended for comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR helps identify and quantify the main compound and any proton-containing impurities. ³¹P NMR is particularly powerful for organophosphorus compounds, confirming the presence of the phosphonic acid and detecting phosphorus-containing impurities.[6][13]

  • High-Performance Liquid Chromatography (HPLC): HPLC is considered a gold standard for purity determination.[13] Due to the typical lack of a strong UV chromophore, detectors like Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Refractive Index (RI) are often necessary.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of the target compound and helps identify impurities.[7]

Q2: My phosphonate ester deprotection/hydrolysis is incomplete. What can I do?

A2: The hydrolysis of phosphonate esters to phosphonic acids can be challenging and often requires harsh conditions, which may degrade other parts of the molecule.[7]

  • For Acid Hydrolysis (e.g., using HCl): Increase the reaction time or the concentration of the acid. Refluxing in concentrated HCl is a common but aggressive method.[5][7]

  • For Silyl Ester Intermediates (McKenna's Method): Using bromotrimethylsilane (B50905) (TMSBr) followed by methanolysis is a very effective and often milder method for dealkylation of phosphonate esters.[1][5]

  • Choice of Ester: If synthesizing the compound from scratch, consider using more labile ester groups like tert-butyl esters, which are more easily cleaved under acidic conditions than methyl or ethyl esters.[4][7]

Q3: What are the ideal storage conditions for long-chain phosphonic acids?

A3: To maintain stability, long-chain phosphonic acids should be stored in a tightly sealed container to protect them from moisture, which can cause hydrolysis and contribute to their sticky nature.[7] For sensitive compounds, storage at low temperatures (e.g., -20°C) under an inert atmosphere (argon or nitrogen) is recommended.[7]

Data Presentation

Table 1: Comparison of Metal Impurity Removal Techniques from Phosphoric Acid

Purification TechniqueTarget ImpuritiesRemoval EfficiencyKey AdvantagesKey Disadvantages
Electro-Electrodialysis (EED) Fe, Mg, Ca>72%No waste generation, low energy consumption.[11]More suitable for lower acid concentrations.[11][12]
Precipitation (Organometallic) Al, FeFe: 80-99%, Al: ~10% (at 5M acid)Simple procedure.Efficiency for some metals (Al) is low in concentrated acid.[9]
Adsorption (on Gypsum) Cr, CdCr: 15%, Cd: 19%Utilizes a natural sediment/byproduct.Lower efficiency for heavy metals compared to other impurities.[14]
Solvent Extraction Various heavy metalsVaries by solvent/metalHigh selectivity possible.[8]Use of organic solvents, potential for phase separation issues.[9][10]

Experimental Protocols

Protocol 1: Purification by Recrystallization via Salt Formation

This protocol describes the purification of a sticky long-chain phosphonic acid by converting it into a crystalline dicyclohexylammonium (B1228976) salt.

Methodology:

  • Dissolve the crude, sticky phosphonic acid (1.0 eq) in a suitable solvent where both the acid and the amine are soluble (e.g., ethanol or acetone).

  • Slowly add dicyclohexylamine (1.0 eq) dropwise to the solution while stirring at room temperature.

  • A precipitate of the dicyclohexylammonium salt should begin to form. Continue stirring for 30-60 minutes to ensure complete salt formation.

  • If no precipitate forms, or if it is slow to appear, cool the solution in an ice bath. If necessary, scratch the inside of the flask with a glass rod to initiate crystallization.[3]

  • Collect the crystalline salt by vacuum filtration.

  • Wash the collected solid with a small amount of cold solvent (the same solvent used for the reaction) to remove soluble impurities.

  • Dry the crystalline salt under high vacuum. The pure phosphonic acid can be recovered by treating the salt with a strong acid and extracting it into an organic solvent, if necessary.

Protocol 2: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

This protocol provides a general method for analyzing the purity of a phosphonic acid using RP-HPLC with an appropriate detector.

Methodology:

  • Sample Preparation: Dissolve the phosphonic acid sample in the initial mobile phase (e.g., 0.1% formic acid in water) to a concentration of approximately 1 mg/mL.[6] Filter the sample through a 0.45 µm syringe filter.

  • Instrumentation: Use an HPLC system equipped with a C18 reversed-phase column and a detector suitable for non-chromophoric compounds, such as an ELSD or CAD.[6]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.[6]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[6]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 90-95%) over 20-30 minutes to elute the long-chain compound.[6]

  • Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[13]

Visualizations

The following diagrams illustrate key workflows and logical relationships in the purification of long-chain phosphonic acids.

G General Purification Workflow cluster_0 Initial State cluster_1 Primary Purification Strategy cluster_2 Outcome & Analysis Crude_Product Crude Product (Sticky Oil/Wax) Decision1 Is product crystallizable? Crude_Product->Decision1 Recrystallization Recrystallization (Mixed Solvents / Salt Formation) Decision1->Recrystallization Yes Chromatography Chromatography (RP-HPLC / Ion Exchange) Decision1->Chromatography No Pure_Solid Pure Product Recrystallization->Pure_Solid Chromatography->Pure_Solid Analysis Purity Analysis (NMR, HPLC, LC-MS) Pure_Solid->Analysis

Caption: Workflow for selecting a primary purification method.

G Troubleshooting Chromatography Issues cluster_solutions Potential Solutions Problem Problem: Poor Separation on Silica Gel (Streaking, Low Recovery) Cause Primary Cause: High Polarity of Phosphonic Acid Causes Strong Adsorption Problem->Cause Sol_1 Switch to Reversed-Phase (RP-HPLC) Cause->Sol_1 Sol_2 Use Anion-Exchange Chromatography Cause->Sol_2 Sol_3 Purify Ester Precursor Before Hydrolysis Cause->Sol_3 Sol_4 Use Highly Polar Eluent System Cause->Sol_4

Caption: Logic diagram for troubleshooting poor chromatography results.

References

Validation & Comparative

A Head-to-Head Battle for Surface Supremacy: 16-Phosphonohexadecanoic Acid vs. Octadecylphosphonic Acid in Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize material surfaces, the choice of a modifying agent is critical. This guide provides a comprehensive comparison of two prominent phosphonic acids, 16-Phosphonohexadecanoic acid (16-PHA) and Octadecylphosphonic acid (ODPA), for the formation of self-assembled monolayers (SAMs). This analysis is supported by experimental data on their performance and detailed protocols for their application.

The strategic modification of surfaces at the molecular level is a cornerstone of advanced materials science, with profound implications for fields ranging from biomedical devices to electronics. Phosphonic acid-based SAMs are particularly valued for their ability to form robust, ordered layers on a variety of metal oxide substrates.[1] This comparison focuses on two long-chain alkylphosphonic acids, 16-PHA and ODPA, to elucidate their respective strengths and weaknesses in tailoring surface properties.

Performance Face-Off: Key Quantitative Data

The effectiveness of a surface modification agent is best assessed through quantitative metrics that describe the resulting surface properties. The following table summarizes key performance indicators for SAMs of 16-PHA and ODPA on various substrates. It is important to note that direct comparative studies on the same substrate are limited, and thus, data from different studies on similar materials are presented to facilitate a meaningful comparison.

Performance MetricThis compound (16-PHA)Octadecylphosphonic Acid (ODPA)Substrate
Water Contact Angle Not specified~110°Silicon Dioxide (SiO₂)[2]
>70° (in low dielectric solvents)Not specifiedIndium Tin Oxide (ITO)[2]
Not specified117.6 ± 2.5°Titanium Dioxide (TiO₂)[3]
Not specified110 ± 2°Sapphire (α-Al₂O₃)[4]
Data not available110°-120°Amorphous Aluminum Oxide[5]
Monolayer Thickness Not specified~1.8 nmSilicon Dioxide (SiO₂)[2]
Data not available1.6 - 2.0 nmMica[6]

At the Molecular Level: Mechanism of Surface Modification

The power of 16-PHA and ODPA as surface modifiers lies in the strong interaction between their phosphonic acid headgroups and metal oxide surfaces. This interaction leads to the spontaneous formation of a highly ordered and densely packed single layer of molecules, known as a self-assembled monolayer (SAM).[3] The long alkyl chains of these molecules then align through van der Waals forces, creating a new surface with tailored properties.[1]

The phosphonic acid headgroup can form strong, covalent bonds with the metal atoms on the oxide surface, resulting in a robust and stable modification.[3] This process is influenced by factors such as the choice of solvent, with ethanol (B145695) being a common option to prevent the formation of micelles.[3]

cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Processing & Characterization sub_clean Substrate Cleaning (e.g., Sonication in Solvents) sub_dry Drying (e.g., Nitrogen Stream) sub_clean->sub_dry pa_sol Prepare Phosphonic Acid Solution (e.g., 0.1 mM to 1 mM in Ethanol/THF) sub_dry->pa_sol immersion Substrate Immersion (Hours to 24+ hours) pa_sol->immersion rinsing Rinsing (Remove physisorbed molecules) immersion->rinsing drying_final Drying rinsing->drying_final characterization Surface Characterization (Contact Angle, XPS, AFM, Ellipsometry) drying_final->characterization

A generalized workflow for the surface modification of substrates using phosphonic acid-based self-assembled monolayers.

Experimental Corner: Protocols for SAM Formation

Reproducible and high-quality SAM formation is paramount for reliable surface engineering. Below are detailed protocols for the deposition of 16-PHA and ODPA on common metal oxide substrates.

Protocol 1: Formation of this compound (16-PHA) SAM on Titanium Alloy (Ti45Nb)

This protocol is adapted from a study on the surface modification of a low-modulus Ti-Nb alloy.[3]

  • Substrate Preparation:

    • Mechanically polish the Ti45Nb substrate to a mirror finish.

    • Clean the substrate by sonicating sequentially in acetone, ethanol, and deionized water for 15 minutes each.

    • Dry the substrate under a stream of high-purity nitrogen.

    • Anodize the cleaned substrate to create a uniform oxide layer.

  • SAM Deposition:

    • Prepare a 1 mM solution of 16-PHA in anhydrous ethanol.

    • Immerse the anodized substrate in the 16-PHA solution for 24 hours at room temperature.

  • Post-Deposition Cleaning:

    • Remove the substrate from the solution and rinse thoroughly with fresh ethanol to remove any non-covalently bound molecules.

    • Dry the modified substrate under a stream of nitrogen.

Protocol 2: Formation of Octadecylphosphonic Acid (ODPA) SAM on Silicon Dioxide (SiO₂)

This protocol describes the "Tethering by Aggregation and Growth" (T-BAG) method for forming a dense ODPA monolayer.

  • Substrate Preparation:

    • Clean silicon coupons (approximately 1x1 cm²) by a standard cleaning procedure (e.g., RCA clean).

  • SAM Deposition:

    • Prepare a 25 µM solution of ODPA in dry tetrahydrofuran (B95107) (THF).

    • Hold the cleaned silicon coupons vertically in the ODPA solution.

    • Allow the solvent to evaporate slowly at room temperature.

  • Thermal Annealing:

    • Heat the coated coupons in an oven at 140°C for 48 hours in air to promote strong covalent bonding to the surface.

  • Post-Deposition Cleaning:

    • After cooling, sonicate the samples in an organic solvent to remove any multilayer films.

Molecular Architecture: Visualizing the Self-Assembly

The following diagram illustrates the self-assembly process of phosphonic acid molecules on a hydroxylated metal oxide surface, leading to the formation of a dense and ordered monolayer.

cluster_surface Metal Oxide Substrate cluster_molecules Phosphonic Acid Molecules in Solution cluster_sam Self-Assembled Monolayer Substrate Metal Oxide OH1 OH Bond1 M-O-P OH2 OH OH3 OH Bond2 M-O-P OH4 OH OH5 OH Bond3 M-O-P OH6 OH PA1 R-PO(OH)₂ PA1->Bond1 Adsorption & Condensation PA2 R-PO(OH)₂ PA2->Bond2 PA3 R-PO(OH)₂ PA3->Bond3 SAM_Substrate Metal Oxide Chain1 R Bond1->Chain1 Chain2 R Bond2->Chain2 Chain3 R Bond3->Chain3

Schematic of phosphonic acid self-assembly on a metal oxide surface, where 'R' represents the alkyl chain.

Concluding Remarks

Both this compound and Octadecylphosphonic acid are highly effective molecules for the formation of robust and ordered self-assembled monolayers on metal oxide surfaces. The choice between them may depend on the specific application, the desired surface properties, and the nature of the substrate. ODPA, being more extensively studied, offers a wealth of characterization data on various standard substrates. 16-PHA, with its terminal carboxylic acid group, presents an opportunity for further functionalization, making it a versatile platform for creating complex surface architectures.[3] The provided data and protocols serve as a valuable resource for researchers in selecting and applying the optimal phosphonic acid for their surface modification needs.

References

A Comparative Guide to Self-Assembled Monolayers on Gold: 16-Phosphonohexadecanoic Acid vs. Alkanethiols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of surface chemistry for modifying gold substrates is critical for the successful development of sensitive and robust biosensors, drug delivery systems, and other advanced materials. This guide provides an objective comparison of two key classes of molecules for forming self-assembled monolayers (SAMs) on gold: 16-phosphonohexadecanoic acid and alkanethiols.

While alkanethiols are the gold standard for creating well-defined organic monolayers on gold surfaces, the use of phosphonic acids, such as this compound, presents an alternative with distinct characteristics. This comparison delves into the binding mechanisms, stability, and formation protocols of SAMs derived from these two molecules, supported by experimental data to inform your selection process.

At a Glance: Key Differences

FeatureThis compound on GoldAlkanethiols on Gold
Primary Binding Mechanism Physisorption (weaker, non-covalent)Chemisorption (strong, covalent Au-S bond)
Binding Affinity Significantly lower than thiolsHigh, in the order of 45 kcal/mol
SAM Stability Generally less stable on goldForms stable and well-ordered monolayers
Formation Protocol Not a standard procedure due to weak interaction; often co-assembled with a thiol anchorWell-established immersion protocols
Research Landscape Limited studies directly on goldExtensively studied and well-characterized

Binding Mechanism and Affinity

The fundamental difference between these two molecules lies in their interaction with the gold surface. Alkanethiols form a strong, semi-covalent bond between the sulfur headgroup and gold atoms, a process known as chemisorption. This interaction is robust, with a binding energy on the order of 45 kcal/mol, leading to the formation of stable and well-ordered monolayers.[1] The hydrophobic van der Waals interactions between the adjacent alkane chains further contribute to the stability and dense packing of the SAM.[1]

In contrast, the interaction of this compound with a bare gold surface is primarily governed by weaker physisorption forces.[1] While phosphonic acids are known to form strong, stable SAMs on metal oxide surfaces through the formation of covalent phosphonate-metal bonds, their affinity for gold is considerably lower.[1] Direct comparative studies on the binding affinity of phosphonic acids to gold are scarce, but the desorption of phenylphosphonic acid from a gold surface at a relatively low temperature of around 350 K suggests a much weaker surface interaction compared to thiols.[1]

To achieve a phosphonic acid-terminated surface on gold, a common strategy is to use a bifunctional molecule containing both a thiol anchor and a terminal phosphonic acid group, such as 3-mercaptopropylphosphonic acid (MPPA). In this case, the SAM formation is driven by the strong thiol-gold interaction.

Stability of Self-Assembled Monolayers

The stability of the resulting SAM is a critical factor for the performance and longevity of any application.

Alkanethiol SAMs:

  • Thermal Stability: Alkanethiol SAMs on gold exhibit good thermal stability, though they can desorb at elevated temperatures. The exact desorption temperature depends on the chain length and the packing density of the monolayer. For instance, standing molecules of undecanethiol are stable up to a temperature of 450 K.[2]

  • Electrochemical Stability: The electrochemical stability of alkanethiol SAMs is crucial for applications in sensing and electrochemistry. The stability window depends on the electrolyte and the potential range. Reductive desorption of alkanethiol SAMs from gold typically occurs at negative potentials.

  • Environmental Stability: Alkanethiol SAMs can be susceptible to oxidation over time when exposed to ambient air, which can affect the long-term stability and performance of the monolayer.[1] However, they are reported to be stable for up to 7 days in Tris-buffered saline (TBS).[1]

This compound SAMs:

  • Stability on Gold: Due to the weaker physisorption, SAMs of this compound directly on gold are expected to be significantly less stable than their alkanethiol counterparts.[1] There is limited specific data on the thermal and electrochemical stability of phosphonic acid SAMs directly on gold.

  • Stability on Metal Oxides: It is important to note that phosphonic acid SAMs on metal oxide surfaces, such as titanium, are remarkably stable, showing stability for up to 14 days in ambient air.[1] This highlights the importance of the substrate in determining SAM stability.

Quantitative Data Comparison

Direct quantitative comparisons of this compound and alkanethiols on gold are limited in the literature. The available data primarily focuses on the well-characterized alkanethiol-gold system.

Table 1: Quantitative Data for Alkanethiol SAMs on Gold

ParameterValueMethod of MeasurementReference
Binding Energy ~45 kcal/mol[1]
Desorption Temperature (Undecanethiol) Up to 450 KThermal Desorption Spectroscopy[2]
Surface Coverage (typical) High, forming densely packed monolayers[1]

Experimental Protocols

The methodologies for forming SAMs with these two molecules reflect their differing affinities for gold.

Formation of Alkanethiol SAMs on Gold

This is a widely adopted and straightforward procedure.

1. Substrate Preparation:

  • Gold substrates (e.g., gold-coated silicon wafers or glass slides) are cleaned to remove organic contaminants. A common method is immersion in a "piranha" solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) followed by thorough rinsing with deionized water and ethanol. Caution: Piranha solution is extremely corrosive and should be handled with extreme care.

  • The cleaned substrates are then dried under a stream of dry nitrogen.

2. SAM Formation:

  • A dilute solution of the alkanethiol (typically 1 mM) is prepared in a suitable solvent, most commonly absolute ethanol.[1]

  • The clean gold substrate is immersed in the thiol solution.

  • The assembly is typically left for 12 to 48 hours to allow for the formation of a well-ordered, densely packed monolayer.[1] Initial monolayer formation is rapid (seconds to minutes), but the ordering process takes longer.[1]

3. Rinsing and Drying:

  • After incubation, the substrate is removed from the thiol solution and thoroughly rinsed with the solvent (e.g., ethanol) to remove non-chemisorbed molecules.

  • The substrate is then dried with a stream of dry nitrogen.

Formation of this compound-Terminated SAMs on Gold

As direct adsorption is not favored, a common approach involves using a thiol-terminated molecule with a phosphonic acid headgroup.

1. Substrate Preparation:

  • The gold substrate is cleaned using the same procedure as for alkanethiol SAMs.

2. SAM Formation (using a bifunctional linker):

  • A dilute solution (e.g., 1 mM) of a molecule containing both a thiol anchor and a terminal phosphonic acid group (e.g., 3-mercaptopropylphosphonic acid) is prepared in an appropriate solvent.

  • The clean gold substrate is immersed in the solution for a period of 12-24 hours. The SAM formation is driven by the strong thiol-gold interaction.

3. Rinsing and Drying:

  • The substrate is rinsed thoroughly with the solvent to remove unbound molecules.

  • An improved rinsing protocol involving a base-acid wash can be employed to remove non-covalently bound molecules.[1]

  • The substrate is finally dried under a stream of dry nitrogen.

Visualizing the Processes

Binding Mechanisms

cluster_0 Alkanethiol on Gold cluster_1 This compound on Gold Thiol Alkanethiol (-SH) Gold_S Gold Surface Thiol->Gold_S Chemisorption (Strong Covalent Au-S Bond) PA This compound (-PO(OH)₂) Gold_P Gold Surface PA->Gold_P Physisorption (Weaker Interaction)

Caption: Comparison of binding mechanisms for alkanethiols and this compound on a gold surface.

Experimental Workflow for SAM Formation

cluster_Alkanethiol Alkanethiol SAM Formation cluster_PhosphonicAcid Phosphonic Acid-Terminated SAM Formation (via Thiol Linker) A1 Clean Gold Substrate (Piranha Etch) A2 Prepare 1 mM Alkanethiol in Ethanol A1->A2 A3 Immerse Substrate (12-48 hours) A2->A3 A4 Rinse with Ethanol A3->A4 A5 Dry with Nitrogen A4->A5 P1 Clean Gold Substrate (Piranha Etch) P2 Prepare 1 mM Thiol-Phosphonic Acid Linker Solution P1->P2 P3 Immerse Substrate (12-24 hours) P2->P3 P4 Rinse with Solvent (Optional Base-Acid Wash) P3->P4 P5 Dry with Nitrogen P4->P5

Caption: Experimental workflows for the formation of alkanethiol and phosphonic acid-terminated SAMs on gold.

Conclusion

For applications requiring robust, well-ordered, and stable self-assembled monolayers on gold surfaces, alkanethiols remain the superior choice. The strong, covalent nature of the thiol-gold bond provides a reliable and extensively characterized platform for surface functionalization.

While this compound is an excellent candidate for forming stable SAMs on metal oxide surfaces, its weaker interaction with gold makes it less suitable for direct assembly. Researchers and drug development professionals seeking to create phosphonic acid-terminated surfaces on gold should consider using bifunctional molecules that leverage the strong and predictable chemistry of the thiol-gold bond for anchoring the monolayer. The limited availability of direct comparative data for phosphonic acids on gold underscores the need for further research to fully explore their potential in this context.

References

A Comparative Guide to the Quality of 16-Phosphonohexadecanoic Acid Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and character of self-assembled monolayers (SAMs) are paramount for applications ranging from biosensors to medical implant coatings. This guide provides an objective comparison of 16-Phosphonohexadecanoic acid (16-PHA) monolayers with other common SAM alternatives, supported by experimental data.

This compound is an organophosphonic acid that forms robust, well-ordered self-assembled monolayers on a variety of metal oxide surfaces.[1][2] These monolayers are noted for their stability in aqueous solutions over a wide pH range, making them suitable for many biological applications.[1][2] The quality of a 16-PHA monolayer, like any SAM, is determined by factors such as packing density, molecular ordering, and the presence of defects.[3] This guide will delve into the experimental validation of these properties.

Comparative Data of Self-Assembled Monolayers

The selection of a SAM is often dependent on the substrate and the desired surface properties. Below is a comparison of 16-PHA with other commonly used SAM-forming molecules.

SAM Molecule Substrate(s) Key Characteristics Reported Contact Angle (Water) Notes
This compound (16-PHA) Metal Oxides (e.g., TiO₂, Al₂O₃, SiO₂, ZnO)Forms robust, densely packed monolayers; stable over a wide pH range.[1][2]Varies with substrate and packing densityThe phosphonic acid headgroup forms strong covalent bonds with metal oxide surfaces.[3]
Octadecylphosphonic acid (ODPA) Metal Oxides (e.g., Si(100), TiAlN)Forms chemically intact, ordered monolayers with high packing density.[4][5]~108-112° on modified siliconChain tilt angle of approximately 37° has been reported.[4][6]
Perfluorodecanoic acid (PFDA) Ti-6Al-4VForms a hydrophobic layer, but may be less ordered and stable compared to phosphonic acid counterparts.[7]Lower than PFDPA on the same substrateThe carboxylic acid headgroup chemisorbs to the oxide surface.[7]
Perfluorododecylphosphonic acid (PFDPA) Ti-6Al-4VCreates a more stable, well-ordered, and hydrophobic layer compared to PFDA, resulting in a lower coefficient of friction.[7]Higher than PFDA on the same substrateEach molecule is covalently attached to the surface, leading to a more robust layer.[7]
Alkyltrichlorosilanes (e.g., Octadecyltrichlorosilane) Silicon/Silicon DioxideForm ordered alkylsiloxane monolayer films; stable in organic solvents, water, and acid, but not in base.[5]Generally high, indicating hydrophobicityFormation requires the presence of a small amount of water.[5]
Alkanethiols (e.g., Octadecanethiol) Gold, SilverForm uniform and hydrolytically stable films.High, indicating a well-ordered hydrophobic surfaceSusceptible to oxidation, which can compromise long-term stability.[6]

Experimental Protocols for Monolayer Formation and Characterization

The quality of a SAM is highly dependent on the deposition protocol. Here are methodologies for forming and characterizing 16-PHA and other phosphonic acid monolayers.

1. Substrate Preparation:

  • Clean substrates (e.g., silicon coupons, titanium alloy) are essential for uniform monolayer formation.

  • A common procedure involves sonication in solvents like ethanol (B145695) and acetone, followed by drying with nitrogen gas.

  • For metal oxide surfaces, an oxygen plasma treatment can be used to increase the density of hydroxyl (-OH) groups, which act as anchoring sites for the phosphonic acid head groups.[3]

2. Monolayer Deposition (Liquid Phase Deposition):

  • Solution Preparation: Prepare a dilute solution of the phosphonic acid (e.g., 1 mM of 16-PHA) in a suitable solvent like tetrahydrofuran (B95107) (THF) or ethanol.[8][9] The use of ethanol is often preferred to prevent micelle formation.[3]

  • Immersion: Immerse the cleaned substrate in the phosphonic acid solution.

  • Incubation: Allow the substrate to remain in the solution for a specified time (e.g., 24 hours) to allow for self-assembly.

  • Rinsing: After incubation, thoroughly rinse the substrate with the same solvent to remove any non-chemisorbed molecules.

  • Drying: Dry the coated substrate, for example, with a stream of nitrogen.

3. Tethering by Aggregation and Growth (T-BAG) Method:

  • This method involves dissolving the phosphonic acid in a solvent like THF and allowing the solvent to slowly evaporate while the substrate is held vertically in the solution.[4][8]

  • Following evaporation, the coated substrate is typically annealed at an elevated temperature (e.g., 140°C for 48 hours) to form a stable monolayer.[4][8]

4. Characterization Techniques:

  • Contact Angle Goniometry: This technique measures the static contact angle of a liquid (typically water) on the monolayer surface. A high contact angle indicates a hydrophobic and well-packed monolayer.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and chemical states of the elements on the surface, confirming the presence and bonding of the monolayer.[4][7][8] A survey scan can identify the presence of phosphorus from the phosphonic acid headgroup.[8]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR provides information about the chemical bonds present in the monolayer and can be used to assess the ordering of the alkyl chains.[7][8]

  • Ellipsometry: This technique measures the thickness of the monolayer, which can be compared to the theoretical length of the molecule to infer orientation and packing density.

  • Atomic Force Microscopy (AFM): AFM is used to visualize the surface topography of the monolayer, providing information on its uniformity and the presence of defects. It can also be used to measure tribological properties like friction and adhesion at the nanoscale.[7]

Below are diagrams illustrating the experimental workflow for monolayer formation and a logical diagram for quality validation.

experimental_workflow cluster_prep Substrate Preparation cluster_deposition Monolayer Deposition cluster_characterization Characterization Cleaning Cleaning (e.g., Sonication) Plasma Oxygen Plasma Treatment (Optional) Cleaning->Plasma Drying_prep Drying (Nitrogen Stream) Plasma->Drying_prep Solution Solution Preparation Drying_prep->Solution Immersion Substrate Immersion Solution->Immersion Incubation Incubation Immersion->Incubation Rinsing Rinsing Incubation->Rinsing Drying_dep Drying Rinsing->Drying_dep CA Contact Angle Drying_dep->CA XPS XPS Drying_dep->XPS FTIR FTIR Drying_dep->FTIR Ellipsometry Ellipsometry Drying_dep->Ellipsometry AFM AFM Drying_dep->AFM

Experimental workflow for SAM formation and characterization.

quality_validation cluster_properties Desired Properties cluster_validation Validation Techniques Monolayer 16-PHA Monolayer HighPacking High Packing Density Monolayer->HighPacking LowDefects Low Defect Density Monolayer->LowDefects GoodOrder Good Molecular Order Monolayer->GoodOrder Stability Chemical & Thermal Stability Monolayer->Stability ContactAngle Contact Angle (Hydrophobicity) HighPacking->ContactAngle XPS_val XPS (Chemical Composition) FTIR_val FTIR (Chain Conformation) AFM_val AFM (Surface Morphology) HighPacking->AFM_val LowDefects->AFM_val GoodOrder->ContactAngle GoodOrder->FTIR_val Stability->XPS_val

Logical diagram for validating the quality of a 16-PHA monolayer.

References

Verifying Surface Modification by 16-Phosphonohexadecanoic Acid: A Comparative Guide to Contact Angle Goniometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful modification of a material's surface is a critical step in creating advanced functional materials. 16-Phosphonohexadecanoic acid (16-PHDA) is a versatile molecule used to form self-assembled monolayers (SAMs) that alter the surface properties of various substrates.[1] This guide provides an objective comparison of contact angle goniometry with other key surface analysis techniques—X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM)—to verify and characterize surface modification by 16-PHDA.

The amphiphilic nature of 16-PHDA, with its hydrophilic phosphonic acid head group and a long hydrophobic alkyl chain, drives its spontaneous self-organization on surfaces.[1] The phosphonic acid group serves as an anchor, binding strongly to metal oxide surfaces through the formation of stable phosphonate (B1237965) bonds.[1] This modification can be leveraged to create protective layers, improve the performance of subsequent coatings, and functionalize nanoparticles for biomedical applications.[1]

Contact Angle Goniometry: A Primary Indicator of Surface Wettability

Contact angle goniometry is a fundamental and widely used technique to determine the wettability of a solid surface by measuring the angle a liquid droplet forms with the surface.[2][3] This angle provides crucial information about the surface free energy and the effectiveness of surface modification.[2] A change in the water contact angle is a primary indicator of successful surface modification by 16-PHDA.

The following protocol outlines the measurement of the static water contact angle using the sessile drop method.[4]

  • Substrate Preparation:

    • Thoroughly clean the substrate (e.g., silicon wafer, glass slide, or metal oxide surface) to remove any organic and inorganic contaminants. A common method involves sonication in acetone, followed by ethanol (B145695), and then deionized (DI) water.[2]

    • For oxide surfaces, a piranha solution (a 7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) can be used to clean and hydroxylate the surface, though extreme caution is necessary.[2]

    • Dry the cleaned substrates with a stream of high-purity nitrogen gas.[2]

  • SAM Formation:

    • Prepare a 1-5 mM solution of this compound in a suitable anhydrous solvent (e.g., ethanol or tetrahydrofuran).[2][5]

    • Immerse the clean, dry substrates in the 16-PHDA solution for 12-24 hours at room temperature, ensuring the container is sealed to prevent contamination and solvent evaporation.[2]

    • After immersion, rinse the substrates with the pure solvent to remove any non-chemisorbed molecules and dry them with nitrogen gas.[5]

  • Contact Angle Measurement:

    • Place the SAM-coated substrate on the sample stage of a contact angle goniometer, ensuring it is level.[4]

    • Use high-purity DI water as the probe liquid. Carefully dispense a small droplet (typically 2-5 µL) onto the surface.[2][4]

    • Once the droplet stabilizes, capture a high-resolution image of the droplet profile.[2]

    • Use the goniometer's software to measure the angle on both sides of the droplet and average the values.[2]

    • Repeat the measurement at multiple locations on the surface to ensure statistical reliability.[4]

Comparative Analysis of Surface Characterization Techniques

While contact angle goniometry is an excellent first step, a comprehensive understanding of the modified surface often requires a multi-technique approach.[6] X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) provide complementary information about the chemical composition and surface morphology, respectively.[6][7]

Technique Principle Information Provided Advantages Limitations
Contact Angle Goniometry Measures the angle between a liquid droplet and a solid surface.[3]Surface wettability, hydrophobicity/hydrophilicity, surface free energy.[2]Simple, rapid, cost-effective, quantitative measure of surface energy change.[6]Indirectly probes the surface; sensitive to surface roughness and contamination; provides no direct chemical information.[8]
X-ray Photoelectron Spectroscopy (XPS) Analyzes the kinetic energy of photoelectrons emitted from a material when irradiated with X-rays.[9]Elemental composition of the top 1-10 nm of the surface, chemical state of elements, and evidence of covalent bond formation.[1][9]Provides direct chemical information, confirms the presence of the phosphonate headgroup and alkyl chain, and can indicate the nature of surface binding.[1]Requires high vacuum, can be more expensive and time-consuming, and may not be sensitive to very low surface coverages.[10]
Atomic Force Microscopy (AFM) A high-resolution scanning probe microscopy technique that provides a 3D profile of the surface.[11]Surface topography, roughness, and can be used to estimate the thickness and ordering of the SAM.[5][12]Provides high-resolution topographical images, can be operated in air or liquid, and can detect changes in surface morphology due to SAM formation.[11]Does not provide chemical information, can be susceptible to artifacts from the scanning tip, and imaging can be slow.

Visualizing the Experimental and Logical Workflows

To better understand the practical application and the interplay of these techniques, the following diagrams illustrate the experimental workflow for contact angle goniometry and the logical relationship for a comprehensive surface analysis.

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_measurement Contact Angle Measurement Clean Clean Substrate (e.g., sonication in solvents) Dry1 Dry with Nitrogen Clean->Dry1 Immerse Immerse Substrate (12-24 hours) Dry1->Immerse Solution Prepare 16-PHDA Solution Solution->Immerse Rinse Rinse with Solvent Immerse->Rinse Dry2 Dry with Nitrogen Rinse->Dry2 Place Place Sample on Goniometer Stage Dry2->Place Dispense Dispense Water Droplet (2-5 µL) Place->Dispense Capture Capture Droplet Image Dispense->Capture Analyze Analyze Image and Measure Angle Capture->Analyze

Caption: Experimental workflow for contact angle goniometry.

logical_relationship cluster_goal Goal cluster_techniques Characterization Techniques cluster_info Information Obtained Goal Comprehensive Verification of 16-PHDA Surface Modification CAG Contact Angle Goniometry Goal->CAG XPS X-ray Photoelectron Spectroscopy (XPS) Goal->XPS AFM Atomic Force Microscopy (AFM) Goal->AFM Wettability Surface Wettability (Hydrophobicity) CAG->Wettability Composition Elemental Composition & Chemical State XPS->Composition Morphology Surface Topography & Roughness AFM->Morphology Wettability->Goal Composition->Goal Morphology->Goal

Caption: Logical relationship of complementary analysis techniques.

In-Depth Look at Alternative Techniques

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative technique that provides detailed information about the elemental composition and chemical state of the top 1-10 nanometers of a material's surface.[1] For 16-PHDA modified surfaces, XPS can:

  • Confirm the presence of the SAM: Survey scans will show peaks for carbon (C 1s), oxygen (O 1s), and phosphorus (P 2p), confirming the presence of the 16-PHDA molecule.[1]

  • Analyze chemical bonding: High-resolution scans of the P 2p and O 1s regions can provide evidence of the covalent bond formation between the phosphonic acid headgroup and the metal oxide substrate.[1] Shifts in the binding energies of these elements are indicative of their chemical environment.[1] For instance, the P 2s peak is observed around 191.0 eV after film deposition.[5]

  • Assess monolayer quality: The C 1s spectrum can be deconvoluted to identify carbons in the alkyl chain and the terminal carboxylic acid group, which can give insights into the integrity of the monolayer.[1]

Atomic Force Microscopy (AFM)

AFM is used to visualize the surface topography at the nanoscale.[11] In the context of 16-PHDA SAMs, AFM can:

  • Evaluate surface morphology: AFM images can reveal changes in surface roughness after SAM formation, indicating the coverage and uniformity of the monolayer.[12]

  • Estimate monolayer thickness: By creating a scratch in the monolayer and imaging the edge, the height difference can provide an estimate of the SAM thickness.

  • Probe molecular ordering: In some cases, high-resolution AFM can provide information about the packing and ordering of the molecules within the SAM.[5]

Conclusion

Verifying the successful surface modification by this compound is crucial for the development of advanced materials. Contact angle goniometry serves as a rapid and effective initial assessment of the change in surface wettability. However, for a comprehensive characterization, a multi-technique approach is highly recommended. Combining contact angle goniometry with XPS and AFM provides a more complete picture, confirming the chemical composition, bonding, and surface morphology of the self-assembled monolayer. This integrated approach enables researchers to ensure the quality and desired functionality of their modified surfaces.

References

A Comparative Guide to the Topography of 16-Phosphonohexadecanoic Acid Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 16-Phosphonohexadecanoic acid (16-PHA) Self-Assembled Monolayers (SAMs) with alternative systems, supported by experimental data and detailed protocols for Atomic Force Microscopy (AFM) imaging.

This guide provides a comprehensive analysis of the topographical features of this compound (16-PHA) Self-Assembled Monolayers (SAMs), a critical aspect for their application in drug delivery, biocompatible coatings, and biosensing. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document serves as a valuable resource for researchers aiming to understand and control the nanoscale surface architecture of functionalized interfaces.

Comparative Analysis of SAM Topography

The topography of a SAM, including its uniformity, presence of defects, and surface roughness, directly influences its performance. This section compares the topographical characteristics of 16-PHA SAMs with two other common SAM-forming molecules: Octadecylphosphonic Acid (OPA) and 1-Dodecanethiol (DDT). OPA is structurally similar to 16-PHA, providing a direct comparison of the effect of the terminal carboxylic acid group. DDT on a gold substrate is a well-characterized system known for its high degree of order and serves as a benchmark for SAM quality.

ParameterThis compound (16-PHA) on MicaOctadecylphosphonic Acid (OPA) on Mica1-Dodecanethiol (DDT) on Au(111)
Monolayer Thickness ~1.8 - 2.2 nm (estimated)~1.6 - 1.8 nm[1][2]~1.7 nm
RMS Roughness (Rq) 0.3 - 0.8 nm (estimated, for a functionalized phosphonic acid SAM)[3]~0.2 - 0.5 nm (over large areas, approaching substrate roughness)~0.1 - 0.3 nm
Domain Structure Expected to form island-like domains with high coverage.Forms closely packed, island-like monolayers with over 80% coverage.[1]Forms highly ordered, crystalline domains, often with observable domain boundaries and etch pits in the gold substrate.
Key Topographical Features The terminal carboxylic acid may lead to increased surface roughness and potential for hydrogen bonding between adjacent molecules, influencing domain morphology.Well-defined islands with heights corresponding to the molecular length.Highly uniform and smooth surfaces with characteristic defects related to the underlying gold substrate.

Note: Quantitative data for 16-PHA SAMs are not extensively reported in the literature. The provided values are estimations based on structurally similar functionalized phosphonic acid SAMs and are intended for comparative purposes. The RMS roughness of a bare mica substrate is typically around 0.2 nm.[4]

Experimental Protocols

Reproducible formation and accurate imaging of SAMs are paramount for reliable topographical analysis. The following protocols provide detailed methodologies for the preparation of 16-PHA SAMs and their subsequent imaging using AFM.

Preparation of this compound SAMs on Mica

This protocol is adapted from established methods for forming phosphonic acid SAMs on oxide surfaces.

  • Substrate Preparation:

    • Cleave muscovite (B576469) mica to reveal a fresh, atomically flat surface immediately before use.

    • The freshly cleaved mica substrate can be used directly for SAM deposition.

  • Solution Preparation:

    • Prepare a 1 mM solution of this compound in a high-purity solvent such as ethanol (B145695) or a mixture of ethanol and water.

    • Ensure the complete dissolution of the 16-PHA, using sonication if necessary.

  • SAM Deposition:

    • Immerse the freshly cleaved mica substrate into the 16-PHA solution.

    • Incubate for a period of 12-24 hours at room temperature to allow for the formation of a well-ordered monolayer.

  • Rinsing and Drying:

    • Gently remove the substrate from the solution.

    • Rinse the surface thoroughly with the pure solvent (e.g., ethanol) to remove any non-chemisorbed molecules.

    • Dry the substrate under a gentle stream of inert gas, such as nitrogen or argon.

  • Annealing (Optional):

    • For some applications requiring enhanced stability, the SAM-coated substrate can be annealed at a moderate temperature (e.g., 80-120°C) for a short period (e.g., 10-30 minutes). This can promote stronger binding to the substrate.

Atomic Force Microscopy (AFM) Imaging Protocol

This protocol outlines the key parameters for obtaining high-resolution topographical images of 16-PHA SAMs.

  • Instrumentation:

    • Utilize an Atomic Force Microscope equipped with a high-resolution scanner and vibration isolation.

  • Cantilever Selection:

    • For tapping mode imaging in air, select a silicon cantilever with a resonant frequency in the range of 250-350 kHz and a spring constant of 20-80 N/m. The tip radius should be less than 10 nm for high-resolution imaging.

  • Imaging Mode:

    • Tapping mode (or intermittent contact mode) is highly recommended for imaging soft organic monolayers like SAMs to minimize sample damage from lateral forces.

  • Imaging Parameters:

    • Scan Size: Begin with a larger scan area (e.g., 2 µm x 2 µm) to get an overview of the SAM coverage and identify representative areas. Then, decrease the scan size (e.g., 500 nm x 500 nm or smaller) for high-resolution imaging of domain structures and defects.

    • Scan Rate: Use a slow scan rate, typically between 0.5 and 1.0 Hz, to ensure accurate tracking of the surface topography.

    • Setpoint Ratio: Operate with a high setpoint ratio (e.g., 0.8-0.95) to minimize the tip-sample interaction force and prevent damage to the monolayer.

    • Gains: Optimize the integral and proportional gains to minimize feedback errors and accurately track the surface.

  • Image Analysis:

    • Use the AFM software to perform data leveling (flattening) to remove image artifacts.

    • Calculate the Root Mean Square (RMS) roughness over representative areas of the SAM.

    • Measure the dimensions (height and width) of any observed domains or defects.

Visualizing the Workflow and SAM Structure

To further clarify the experimental process and the resulting molecular arrangement, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_afm AFM Analysis Mica Cleave Mica Substrate Solution Prepare 1 mM 16-PHA Solution Immersion Immerse Substrate (12-24h) Solution->Immersion Rinse Rinse with Solvent Immersion->Rinse Dry Dry with N2/Ar Rinse->Dry AFM AFM Imaging (Tapping Mode) Dry->AFM Analysis Image Analysis (Roughness, Domains) AFM->Analysis

Experimental workflow for 16-PHA SAM preparation and AFM analysis.

sam_structure SAM Phosphonic Acid Headgroup -(CH2)15- Carboxylic Acid Tail Group Interface Binding Interface (P-O-Si bonds) SAM:head->Interface Substrate Mica Substrate Interface->Substrate

Schematic of a 16-PHA molecule assembled on a mica substrate.

References

A Comparative Guide to Electrode Surface Modification: 16-Phosphonohexadecanoic Acid vs. Silane-Based Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of surface functionalization, the choice of coating material is critical for achieving desired electrochemical properties and long-term stability. This guide provides an objective comparison of electrodes coated with 16-Phosphonohexadecanoic acid (16-PHDA) self-assembled monolayers (SAMs) and a common alternative, silane-based coatings, with a focus on their characterization by Electrochemical Impedance Spectroscopy (EIS).

This compound is a popular choice for modifying metal oxide surfaces due to the formation of strong, hydrolytically stable bonds between the phosphonic acid headgroup and the substrate.[1] This results in a densely packed, well-ordered monolayer that can act as a barrier to corrosion and a platform for further functionalization. Silane coatings, on the other hand, offer a versatile alternative, capable of forming robust films on a variety of substrates, including aluminum alloys.[2][3][4]

Performance Comparison: Insights from Electrochemical Impedance Spectroscopy

Electrochemical Impedance Spectroscopy is a powerful non-destructive technique used to probe the interfacial properties of coated electrodes. By analyzing the impedance response over a range of frequencies, key parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl) can be determined. A higher Rct value generally indicates better corrosion protection, as it signifies a greater resistance to charge transfer reactions at the electrode-electrolyte interface. Conversely, a lower Cdl value often suggests a more compact and defect-free coating, as it implies a greater separation of charge across the dielectric layer.

While specific quantitative EIS data for 16-PHDA on various substrates remains dispersed in the literature, comparative studies with other coating systems provide valuable insights. For instance, research on aluminum alloys has shown that phosphonic acid-based treatments can offer excellent corrosion resistance.[1] In a comparative context, silane-modified epoxy coatings have also demonstrated strong performance, exhibiting high charge transfer resistances and low double-layer capacitances, indicative of robust barrier properties.[4]

The following table summarizes representative EIS data for a silane-based coating on an aluminum alloy, which can serve as a benchmark for evaluating the performance of 16-PHDA SAMs.

Coating SystemSubstrateTest SolutionImmersion TimeCharge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (F·cm⁻²)Reference
Bis-silane modified epoxyAluminum Alloy3.5 wt.% NaClLong-termHighLow[4]

Experimental Protocols

The successful formation of a high-quality self-assembled monolayer or coating is highly dependent on the experimental procedure. Below are detailed methodologies for the preparation of 16-PHDA SAMs and a representative silane-based coating, along with a general protocol for EIS analysis.

Preparation of this compound (16-PHDA) Self-Assembled Monolayers

This protocol outlines the general steps for forming a 16-PHDA SAM on a metal oxide substrate.

Materials:

Procedure:

  • Substrate Cleaning: Thoroughly clean the substrate to remove any organic and inorganic contaminants. This can be achieved by sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by drying under a stream of dry nitrogen. For some substrates, a plasma or piranha solution cleaning step may be necessary for optimal results. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.

  • Solution Preparation: Prepare a dilute solution of 16-PHDA (e.g., 1 mM) in 200 proof ethanol.

  • Self-Assembly: Immerse the cleaned substrate into the 16-PHDA solution using clean tweezers. To minimize oxidation, it is recommended to perform this step in an inert atmosphere by backfilling the container with dry nitrogen.

  • Incubation: Seal the container and allow the self-assembly process to proceed for 24-48 hours at room temperature. Longer incubation times can lead to more ordered monolayers.

  • Rinsing: After incubation, remove the substrate from the solution and rinse it thoroughly with fresh ethanol to remove any physisorbed molecules.

  • Drying: Dry the coated substrate with a stream of dry nitrogen.

  • Storage: Store the prepared electrodes in a clean, dry environment, preferably under an inert atmosphere, until further use.[5]

Preparation of a Bis-Silane Modified Epoxy Coating on Aluminum Alloy

This protocol is adapted from a study demonstrating enhanced corrosion resistance.[4]

Materials:

  • Tetraethoxysilane (TEOS)

  • γ-glycidoxypropyl trimethoxysilane (B1233946) (GPTMS)

  • Epoxy resin

  • Aluminum alloy substrate

  • Solvents and other reagents as required for the specific epoxy system

Procedure:

  • Prepolymer Synthesis: Prepare a bis-silane prepolymer by reacting TEOS and GPTMS. The specific molar ratios and reaction conditions will influence the properties of the final coating.

  • Substrate Preparation: Clean and degrease the aluminum alloy substrate according to standard procedures.

  • Coating Formulation: Mix the bis-silane prepolymer with the epoxy resin to form the coating solution.

  • Application: Apply the formulated coating to the prepared aluminum alloy substrate using a suitable method such as dip-coating, spin-coating, or spray-coating.

  • Curing: Cure the coated substrate according to the specifications of the epoxy resin system, which may involve heating at a specific temperature for a defined period.

Electrochemical Impedance Spectroscopy (EIS) Analysis

This is a general workflow for performing EIS measurements on coated electrodes.

Equipment:

  • Potentiostat with EIS capability

  • Three-electrode electrochemical cell (Working electrode: coated substrate; Reference electrode: e.g., Ag/AgCl or Saturated Calomel Electrode; Counter electrode: e.g., Platinum wire or graphite (B72142) rod)

  • Test electrolyte (e.g., 3.5 wt.% NaCl solution for corrosion studies)

Procedure:

  • Cell Assembly: Assemble the three-electrode cell with the coated substrate as the working electrode, immersed in the test electrolyte.

  • Open Circuit Potential (OCP) Stabilization: Allow the system to stabilize by monitoring the OCP until a steady value is reached.

  • EIS Measurement: Apply a small amplitude AC potential perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the stabilized OCP.

  • Data Analysis: Fit the obtained impedance data to an appropriate equivalent electrical circuit model to extract parameters such as Rct and Cdl. The choice of the equivalent circuit will depend on the specific system being studied.

Workflow and Signaling Pathway Diagrams

To visualize the experimental and logical processes described, the following diagrams are provided.

experimental_workflow cluster_prep Substrate Preparation cluster_coating Coating Application cluster_phda 16-PHDA SAM Formation cluster_silane Silane Coating cluster_analysis Electrochemical Analysis sub_clean Substrate Cleaning sub_dry Drying sub_clean->sub_dry phda_immerse Immerse Substrate (24-48h) sub_dry->phda_immerse silane_apply Apply Coating sub_dry->silane_apply phda_sol Prepare 1 mM 16-PHDA in Ethanol phda_sol->phda_immerse phda_rinse Rinse with Ethanol phda_immerse->phda_rinse phda_dry Dry with N2 phda_rinse->phda_dry cell_setup Assemble 3-Electrode Cell phda_dry->cell_setup silane_prep Prepare Silane Coating Solution silane_prep->silane_apply silane_cure Cure Coating silane_apply->silane_cure silane_cure->cell_setup ocp Stabilize OCP cell_setup->ocp eis Perform EIS Measurement ocp->eis analysis Data Analysis (Rct, Cdl) eis->analysis

Caption: Experimental workflow for electrode coating and EIS analysis.

logical_relationship coating_quality Coating Quality (e.g., dense, low defect) rct High Charge Transfer Resistance (Rct) coating_quality->rct leads to cdl Low Double-Layer Capacitance (Cdl) coating_quality->cdl leads to corrosion_protection Enhanced Corrosion Protection rct->corrosion_protection indicates cdl->corrosion_protection indicates

Caption: Relationship between coating quality and EIS parameters.

References

Safety Operating Guide

Safe Disposal of 16-Phosphonohexadecanoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of 16-Phosphonohexadecanoic acid, ensuring adherence to safety protocols.

Hazard Assessment

There is conflicting information regarding the hazardous classification of this compound. While one Safety Data Sheet (SDS) classifies it as not a hazardous substance or mixture, another indicates it may cause severe skin burns, eye damage, and may be corrosive to metals.[1] Given this discrepancy, it is imperative to handle the compound as potentially hazardous.

Key Hazard Information:

Hazard StatementDescriptionSource
H314Causes severe skin burns and eye damage[1]
H290May be corrosive to metals[1]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the appropriate personal protective equipment is worn to minimize exposure risks.

Recommended PPE:

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Laboratory coat.

Spill and Cleanup Procedures

In the event of a spill, follow these steps to ensure safe cleanup:

  • Avoid dust formation.

  • Ventilate the area.

  • Contain the spill: Sweep up the solid material and place it into a suitable, closed container for disposal.

  • Clean the area: Wash the spill site with soap and water.

Disposal Protocol

The primary and most crucial step in the disposal of any chemical is to consult your institution's Environmental Health & Safety (EHS) department. They will provide specific guidance based on local regulations and facility capabilities.

Step-by-Step Disposal Workflow:

  • Containment: Ensure the this compound waste is in a sealed, clearly labeled, and chemically compatible container. The original product container is often a good choice.

  • Labeling: The waste container must be clearly labeled with the full chemical name, "this compound," and marked as "Hazardous Waste."

  • Waste Classification: Treat the substance as chemical waste. Do not dispose of it down the drain or in regular trash.

  • Storage: Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

  • Disposal Request: Contact your institution's EHS department to arrange for a hazardous waste pickup. Provide them with all available information about the compound, including the conflicting hazard information.

Below is a diagram illustrating the decision-making and procedural workflow for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 16-Phosphonohexadecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 16-Phosphonohexadecanoic acid. Due to conflicting safety data, a conservative approach is recommended, treating the substance as potentially corrosive and irritating. Adherence to these procedures is critical for ensuring laboratory safety.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact, as well as inhalation of dust particles. The following table summarizes the required protective gear.

PPE CategoryRecommended Equipment
Eye and Face Chemical safety goggles are the minimum requirement. For splash hazards, a full-face shield worn over safety goggles is necessary for enhanced protection.[1][2][3][4]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) are required. Inspect gloves for any signs of degradation or puncture before use.[1][4]
Body A laboratory coat is standard. For larger quantities or increased risk of spillage, a chemical-resistant apron should be worn over the lab coat.[1][3][4]
Respiratory If there is a potential for generating dust, work must be conducted in a certified chemical fume hood to avoid inhalation.[1][5]

Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of this compound from reception to use.

StepProcedure
1. Receiving Upon receipt, visually inspect the container for any damage or leaks. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[6]
2. Preparation Before handling, ensure an emergency eyewash station and safety shower are readily accessible.[1] Prepare a designated work area, preferably within a chemical fume hood, and ensure all necessary PPE is worn correctly.
3. Handling Handle the solid carefully to avoid generating dust.[5][7] Use appropriate tools (e.g., spatula, scoop) for transferring the chemical. Avoid direct contact with skin and eyes.
4. Dissolving If dissolving the solid, slowly add the this compound to the solvent while stirring continuously.[5] Be aware that dissolving some solids can be exothermic.
5. Spills In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[7] For larger spills, evacuate the area and follow your institution's emergency procedures. Neutralizing agents like calcium carbonate should be available for acid spills.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

StepProcedure
1. Waste Collection Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), in a designated, clearly labeled, and sealed hazardous waste container.[8]
2. Labeling Label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.
3. Storage Store the hazardous waste container in a designated, secure area, segregated from incompatible waste streams, while awaiting pickup by a certified hazardous waste disposal service.
4. Disposal Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management company.[8] Do not dispose of this chemical down the drain or in regular trash.[8]

Visual Workflow for Safe Handling

The following diagram illustrates the key stages of safely handling this compound.

A Step 1: Preparation - Verify emergency equipment - Don appropriate PPE - Prepare workspace in fume hood B Step 2: Handling - Carefully transfer solid - Avoid dust generation A->B C Step 3: Procedure - Perform experimental work - Add solid to solvent slowly if dissolving B->C D Step 4: Decontamination - Clean work area - Wash hands thoroughly C->D E Step 5: Waste Disposal - Collect all waste in a labeled container - Store in designated area for pickup D->E

Caption: Workflow for the safe handling of this compound.

Logical Relationship of Safety Precautions

This diagram outlines the hierarchical relationship of safety measures for handling this chemical.

A Safe Handling of This compound B Engineering Controls (Fume Hood) A->B C Administrative Controls (SOPs, Training) A->C D Personal Protective Equipment (Goggles, Gloves, Lab Coat) A->D E Emergency Preparedness (Eyewash, Shower, Spill Kit) A->E

Caption: Hierarchy of safety controls for chemical handling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.